molecular formula C28H40N7O18P3S B15549806 2-Hydroxybenzoyl-CoA CAS No. 10478-66-7

2-Hydroxybenzoyl-CoA

Cat. No.: B15549806
CAS No.: 10478-66-7
M. Wt: 887.6 g/mol
InChI Key: YTKKDFTVSNSVEE-TYHXJLICSA-N
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Description

2-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxybenzoic acid. It is functionally related to a benzoyl-CoA and a salicylic acid. It is a conjugate acid of a this compound(4-).

Properties

CAS No.

10478-66-7

Molecular Formula

C28H40N7O18P3S

Molecular Weight

887.6 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybenzenecarbothioate

InChI

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-5-3-4-6-16(15)36)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1

InChI Key

YTKKDFTVSNSVEE-TYHXJLICSA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxybenzoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA, also known as salicoyl-CoA, is a pivotal intermediate in the metabolic pathways of various organisms, ranging from bacteria to plants. As the activated form of salicylic (B10762653) acid, it serves as a precursor for the biosynthesis of a variety of secondary metabolites and plays a crucial role in the anaerobic degradation of aromatic compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological roles of this compound, with a focus on the enzymatic reactions governing its formation and conversion. Detailed methodologies for relevant experimental procedures are also presented to facilitate further research and application in drug development and biotechnology.

Chemical Structure and Properties

This compound is an acyl-CoA thioester. It consists of a 2-hydroxybenzoyl (salicoyl) group linked to the thiol group of coenzyme A. The coenzyme A moiety is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The presence of the high-energy thioester bond makes this compound an activated acyl donor, primed for various enzymatic transformations.

A visual representation of the chemical structure of this compound is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₂₈H₄₀N₇O₁₈P₃SPubChem[1]
Molecular Weight 887.64 g/mol PubChem[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxybenzenecarbothioatePubChem[1]
Synonyms Salicoyl-CoA, Salicyloyl coenzyme A, o-hydroxybenzoyl-CoAPubChem[1]
Predicted pKa 1.16 ± 0.50ChemicalBook
Predicted Density 1.86 ± 0.1 g/cm³ChemicalBook
Physical Description SolidPubChem[1]

Biological Significance and Signaling Pathways

This compound is a key intermediate in two significant metabolic pathways: the anaerobic degradation of salicylic acid and the biosynthesis of 4-hydroxycoumarins.

Anaerobic Degradation of Salicylate (B1505791)

In denitrifying bacteria, salicylic acid is catabolized under anaerobic conditions. The pathway is initiated by the activation of salicylate to this compound. This reaction is catalyzed by 2-hydroxybenzoate-CoA ligase. Subsequently, this compound is reductively dehydroxylated to benzoyl-CoA by the enzyme this compound reductase. Benzoyl-CoA then enters the central benzoyl-CoA degradation pathway.[2]

The logical flow of this metabolic pathway is depicted in the diagram below.

Salicylate_Degradation Salicylate Salicylate TwoHBCoA This compound Salicylate->TwoHBCoA 2-hydroxybenzoate-CoA ligase (+ CoA, + ATP) BenzoylCoA Benzoyl-CoA TwoHBCoA->BenzoylCoA This compound reductase (- H2O) CentralMetabolism Central Metabolism BenzoylCoA->CentralMetabolism Benzoyl-CoA Pathway Hydroxycoumarin_Biosynthesis TwoHBCoA This compound FourHydroxycoumarin 4-Hydroxycoumarin TwoHBCoA->FourHydroxycoumarin 4-hydroxycoumarin synthase (+ Malonyl-CoA, - CO2, - CoA) MalonylCoA Malonyl-CoA Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_characterization Characterization Reaction Reaction Mixture (Salicylate, CoA, ATP, MgCl2, Enzyme) Incubation Incubation (30°C, 2-4h) Reaction->Incubation SPE Solid-Phase Extraction (C18) Incubation->SPE Quench Reaction Lyophilization Lyophilization SPE->Lyophilization HPLC HPLC Analysis Lyophilization->HPLC MS Mass Spectrometry Lyophilization->MS

References

The Pivotal Role of 2-Hydroxybenzoyl-CoA in Bacterial Anaerobic Metabolism of Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxybenzoyl-CoA is a critical intermediate in the anaerobic degradation of salicylate (B1505791) (2-hydroxybenzoate) by certain bacteria. Its primary function is to serve as the substrate for a reductive dehydroxylation reaction, a key step that removes the hydroxyl group from the aromatic ring, yielding benzoyl-CoA. This conversion allows the channeling of salicylate, a widely distributed aromatic compound, into the central benzoyl-CoA pathway for complete mineralization. This technical guide provides an in-depth analysis of the function of this compound, the enzymes responsible for its formation and conversion, relevant experimental protocols, and the regulatory context of this metabolic route. This pathway is of significant interest for bioremediation strategies and presents potential targets for novel antimicrobial drug development.

Introduction

Aromatic compounds are abundant in nature and often pose environmental challenges due to their persistence. Bacteria have evolved diverse metabolic pathways to utilize these compounds as carbon and energy sources. While aerobic degradation of aromatics typically involves oxygen-dependent hydroxylation and ring cleavage, anaerobic metabolism proceeds through different strategies. A central pathway in the anaerobic degradation of many aromatic compounds is the benzoyl-CoA pathway. Salicylate, a common plant-derived phenolic compound, is metabolized anaerobically via its conversion to benzoyl-CoA. The key intermediate in this process is this compound. This document elucidates the function and metabolic fate of this compound in bacterial systems.

The Metabolic Function of this compound

Under anaerobic conditions, the degradation of salicylate is initiated by its activation to a coenzyme A (CoA) thioester, this compound. This activation is catalyzed by 2-hydroxybenzoate-CoA ligase . The resulting this compound is then the substrate for This compound reductase , which catalyzes the reductive removal of the hydroxyl group to form benzoyl-CoA[1]. Benzoyl-CoA is a central intermediate in the anaerobic degradation of a wide range of aromatic compounds and is further metabolized through the benzoyl-CoA pathway, which involves ring reduction, hydrolysis, and beta-oxidation-like steps to ultimately yield acetyl-CoA[2][3][4].

The formation of the CoA thioester in this compound serves two primary purposes:

  • Activation of the carboxyl group: The thioester bond is a high-energy bond that activates the molecule for subsequent enzymatic reactions.

  • Facilitating reductive dehydroxylation: The electronic properties of the CoA thioester are thought to be crucial for the mechanism of reductive dehydroxylation of the aromatic ring[1].

Key Enzymes in this compound Metabolism

Two principal enzymes are directly involved in the turnover of this compound in the anaerobic salicylate degradation pathway:

2-Hydroxybenzoate-CoA Ligase (EC 6.2.1.-)

This enzyme, also referred to as salicylate-CoA ligase, catalyzes the ATP-dependent formation of this compound from salicylate and Coenzyme A[1]. The reaction proceeds as follows:

2-hydroxybenzoate + ATP + CoASH → this compound + AMP + PPi

This compound Reductase (Dehydroxylating) (EC 1.3.7.-)

This enzyme catalyzes the critical reductive dehydroxylation of this compound to benzoyl-CoA[1]. The reaction can be summarized as:

This compound + 2[H] → benzoyl-CoA + H₂O

Detailed kinetic studies on the analogous 4-hydroxybenzoyl-CoA reductase (HBCR) from a denitrifying Pseudomonas species have been conducted[7]. This enzyme is an iron-sulfur protein and its activity is dependent on a reduced electron donor. The properties of HBCR provide a valuable model for understanding its 2-hydroxy counterpart.

Quantitative Data

Specific kinetic parameters for 2-hydroxybenzoate-CoA ligase and this compound reductase are not available in the reviewed literature. However, data from well-characterized analogous enzymes, particularly those of the benzoyl-CoA pathway, offer a reasonable proxy for their expected catalytic efficiencies.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)OrganismReference
Benzoyl-CoA Reductase Benzoyl-CoA151.61.1 x 105Thauera aromatica[8]
4-Hydroxybenzoyl-CoA Reductase 4-Hydroxybenzoyl-CoA-91.8 x 105Thauera aromatica

Experimental Protocols

Assay for 2-Hydroxybenzoate-CoA Ligase Activity

A continuous spectrophotometric assay can be adapted from methods used for other aromatic acid-CoA ligases[9]. The assay couples the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

Principle: The formation of AMP is linked to the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Reaction Mixture (1 ml):

  • 100 mM Tris-HCl (pH 8.0)

  • 5 mM MgCl₂

  • 1 mM ATP

  • 0.4 mM Coenzyme A

  • 0.4 mM NADH

  • 1 mM phosphoenolpyruvate

  • 1 mM 2-hydroxybenzoate (substrate)

  • 1 U myokinase

  • 1 U pyruvate kinase

  • 1.5 U lactate dehydrogenase

  • Cell-free extract or purified enzyme

Procedure:

  • Combine all reagents except the substrate (2-hydroxybenzoate) in a cuvette and incubate at 30°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 2-hydroxybenzoate.

  • Monitor the decrease in absorbance at 340 nm over time.

  • The rate of NADH oxidation is proportional to the 2-hydroxybenzoate-CoA ligase activity.

Assay for this compound Reductase Activity

The activity of this compound reductase can be measured by monitoring the consumption of a reduced electron donor or the formation of benzoyl-CoA. A common method involves using reduced methyl viologen as an artificial electron donor and monitoring its oxidation spectrophotometrically.

Principle: The enzyme utilizes a reduced electron donor to reduce this compound. The oxidation of the electron donor can be followed by an increase in absorbance at a specific wavelength.

Reaction Mixture (anaerobic):

  • 100 mM Tris-HCl (pH 7.5)

  • 5 mM Dithiothreitol (DTT)

  • 0.2 mM Methyl viologen

  • A reducing agent (e.g., 10 mM Ti(III) citrate (B86180) or dithionite) to reduce methyl viologen

  • 0.1 mM this compound (substrate)

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare the reaction mixture in an anaerobic environment (e.g., an anaerobic glove box).

  • Reduce methyl viologen with the reducing agent until a stable blue color is achieved.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the oxidation of reduced methyl viologen by the increase in absorbance at 578 nm.

  • The rate of methyl viologen oxidation is proportional to the reductase activity.

Alternatively, the formation of benzoyl-CoA can be quantified by HPLC analysis of quenched reaction aliquots.

Signaling Pathways and Regulation

Direct evidence for this compound acting as a signaling molecule is currently lacking. However, the metabolic pathway in which it participates is tightly regulated. The downstream product, benzoyl-CoA, is a known effector molecule in the regulation of the anaerobic benzoyl-CoA pathway in organisms like Rhodopseudomonas palustris.

In R. palustris, the expression of the benzoyl-CoA pathway genes is controlled by at least two transcriptional regulators:

  • AadR: A member of the Fnr family of regulators, which senses the anaerobic state of the cell[10].

  • BadR: A member of the MarR family of transcriptional regulators that responds to the presence of benzoyl-CoA, leading to the induction of the benzoyl-CoA reductase operon[10].

It is highly probable that the genes encoding 2-hydroxybenzoate-CoA ligase and this compound reductase are co-regulated with the core benzoyl-CoA pathway genes, responding to both anaerobiosis and the presence of salicylate or its metabolic products.

Visualizations

Metabolic Pathway of Anaerobic Salicylate Degradation

Salicylate_Degradation Salicylate Salicylate (2-Hydroxybenzoate) 2HB_CoA This compound Salicylate->2HB_CoA 2-Hydroxybenzoate-CoA ligase (ATP, CoA) Benzoyl_CoA Benzoyl-CoA 2HB_CoA->Benzoyl_CoA this compound reductase (2[H]) Central_Metabolism Central Metabolism (Acetyl-CoA) Benzoyl_CoA->Central_Metabolism Benzoyl-CoA Pathway

Anaerobic degradation pathway of salicylate to benzoyl-CoA.
Experimental Workflow for Enzyme Activity Assays

Enzyme_Assay_Workflow cluster_ligase 2-Hydroxybenzoate-CoA Ligase Assay cluster_reductase This compound Reductase Assay L_Start Prepare Coupled Enzyme Mix L_Incubate Incubate at 30°C L_Start->L_Incubate L_Add_Substrate Add Salicylate L_Incubate->L_Add_Substrate L_Monitor Monitor NADH oxidation (Absorbance at 340 nm) L_Add_Substrate->L_Monitor R_Start Prepare Anaerobic Reaction Mix R_Reduce Reduce Electron Donor R_Start->R_Reduce R_Add_Substrate Add this compound R_Reduce->R_Add_Substrate R_Monitor Monitor Donor Oxidation (e.g., Absorbance at 578 nm) R_Add_Substrate->R_Monitor

General workflow for spectrophotometric enzyme activity assays.
Regulatory Logic of the Downstream Benzoyl-CoA Pathway

Benzoyl_CoA_Regulation Anaerobiosis Anaerobiosis AadR AadR Anaerobiosis->AadR activates Salicylate Salicylate Benzoyl_CoA Benzoyl-CoA Salicylate->Benzoyl_CoA is converted to BadR BadR Benzoyl_CoA->BadR activates Benzoyl_CoA_Genes Benzoyl-CoA Pathway Genes AadR->Benzoyl_CoA_Genes induces transcription BadR->Benzoyl_CoA_Genes induces transcription

Simplified regulatory network of the benzoyl-CoA pathway.

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the anaerobic bacterial catabolism of salicylate. Its formation and subsequent reductive dehydroxylation represent an elegant strategy to channel a substituted aromatic compound into a central degradative pathway. While the overall metabolic route is established, further research is needed to isolate and characterize the specific enzymes, 2-hydroxybenzoate-CoA ligase and this compound reductase, to determine their kinetic properties and substrate specificities. A deeper understanding of the regulatory networks governing the expression of the genes encoding these enzymes will be crucial for harnessing their potential in bioremediation and for identifying them as potential targets for antimicrobial agents aimed at pathogenic bacteria that utilize similar pathways. The experimental protocols and comparative data presented in this guide provide a solid foundation for pursuing these research avenues.

References

The Biosynthesis of 2-Hydroxybenzoyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA is a key intermediate in the biosynthesis of a variety of natural products, particularly in bacteria. It serves as a precursor for the production of siderophores, which are iron-chelating agents essential for the survival of many pathogenic and non-pathogenic bacteria in iron-limited environments. The pathway to this compound is a critical branch point in microbial metabolism, starting from the central metabolite chorismate. Understanding this pathway is of significant interest for the development of novel antimicrobial agents that target bacterial iron acquisition, as well as for the bioengineering of microorganisms for the production of valuable secondary metabolites.

This technical guide provides an in-depth overview of the core biosynthetic pathways leading to this compound, focusing on the key enzymes, their kinetic properties, and detailed experimental protocols for their study.

Core Biosynthetic Pathways of this compound

The biosynthesis of this compound primarily proceeds through the formation of salicylic (B10762653) acid (2-hydroxybenzoic acid) from chorismate, followed by the activation of salicylate (B1505791) to its CoA thioester. Bacteria have evolved two main strategies for the conversion of chorismate to salicylate.

The Two-Step Pathway in Pseudomonas species

In many bacteria, including Pseudomonas aeruginosa, the synthesis of salicylic acid from chorismate is a two-step enzymatic process.[1][2] This pathway involves the action of two key enzymes: Isochorismate Synthase (PchA) and Isochorismate Pyruvate (B1213749) Lyase (PchB).[1][2]

  • Step 1: Conversion of Chorismate to Isochorismate: Isochorismate synthase (PchA) catalyzes the isomerization of chorismate to isochorismate.[3] This reaction is Mg²⁺-dependent.[3]

  • Step 2: Conversion of Isochorismate to Salicylate: Isochorismate pyruvate lyase (PchB) then converts isochorismate to salicylate and pyruvate.[4]

The Single-Enzyme Pathway in Mycobacterium and Yersinia species

In other bacteria, such as Mycobacterium tuberculosis and Yersinia enterocolitica, a single bifunctional enzyme, Salicylate Synthase (e.g., MbtI in M. tuberculosis), catalyzes the direct conversion of chorismate to salicylate.[5][6] This enzyme possesses both isochorismate synthase and isochorismate pyruvate lyase activities, with isochorismate being a kinetically competent intermediate that is channeled directly to the lyase active site.[5][6]

Activation of Salicylate to this compound

The final step in the formation of this compound is the activation of salicylic acid with Coenzyme A (CoA). This reaction is catalyzed by a Salicylate-CoA ligase (also referred to as Salicylyl-CoA synthase). This enzyme utilizes ATP to adenylate salicylate, forming a salicyl-AMP intermediate, which then reacts with CoA to produce this compound, AMP, and pyrophosphate.

Key Enzymes and Their Kinetic Properties

The efficiency of the this compound biosynthetic pathway is determined by the kinetic parameters of its constituent enzymes. A summary of the available quantitative data for key enzymes is presented in the table below.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Optimal pH
Isochorismate Synthase (PchA) Pseudomonas aeruginosaChorismate4.50.727.0
Isochorismate Pyruvate Lyase (PchB) Pseudomonas aeruginosaIsochorismate42 ± 20.00070 ± 0.00001~5.5
Salicylate Synthase (MbtI) Mycobacterium tuberculosisChorismate2.2 ± 0.20.013 ± 0.0017>7.5 (for salicylate)

Table 1: Summary of Kinetic Parameters for Key Enzymes in the this compound Biosynthesis Pathway.[3][7][8]

Experimental Protocols

This section provides detailed methodologies for the cloning, expression, purification, and activity assay of the key enzymes involved in the biosynthesis of this compound.

Cloning, Expression, and Purification of His-tagged Pathway Enzymes (General Protocol)

This protocol describes a general workflow for the production of His-tagged enzymes, such as PchA, PchB, or MbtI, in E. coli.

a. Cloning:

  • Amplify the gene of interest (e.g., pchA, pchB, or mbtI) from the genomic DNA of the source organism using PCR with primers that add a His-tag sequence (e.g., 6xHis) to the N- or C-terminus and appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α).

  • Select positive clones by antibiotic resistance and confirm the insertion by colony PCR and DNA sequencing.

b. Expression:

  • Transform the confirmed expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.

  • Harvest the cells by centrifugation.

c. Purification (Native Conditions): [9][10]

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed (e.g., 16,000 x g) for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

  • Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the fractions by SDS-PAGE to check for purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Enzyme Activity Assays

a. Isochorismate Synthase (PchA) Activity Assay (Coupled Spectrophotometric Assay): [7]

This assay measures the conversion of chorismate to isochorismate by coupling the reaction to the PchB-catalyzed conversion of isochorismate to the fluorescent product, salicylate.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, a saturating concentration of purified PchB (e.g., 20-fold molar excess over PchA), and varying concentrations of chorismate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified PchA.

  • Measurement: Monitor the increase in fluorescence due to salicylate formation using a fluorometer with an excitation wavelength of 310 nm and an emission wavelength of 410 nm.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot. Determine K_m and k_cat by fitting the initial rate data to the Michaelis-Menten equation.

b. Isochorismate Pyruvate Lyase (PchB) Activity Assay (Direct Fluorometric Assay): [1]

This assay directly measures the conversion of isochorismate to salicylate.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., MES for acidic pH, Tris-HCl for neutral/alkaline pH), 10 mM MgCl₂, and varying concentrations of isochorismate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified PchB.

  • Measurement: Monitor the increase in fluorescence of salicylate as described for the PchA assay.

  • Data Analysis: Calculate kinetic parameters as described for the PchA assay.

c. Salicylate Synthase (MbtI) Activity Assay (Fluorometric Assay): [11]

This assay measures the direct conversion of chorismate to salicylate.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 8.0), 10 mM MgCl₂, and varying concentrations of chorismate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified MbtI.

  • Measurement: Monitor the production of salicylate by fluorescence as described above.

  • Data Analysis: Determine kinetic parameters by fitting the data to the Michaelis-Menten equation.

d. Salicylate-CoA Ligase Activity Assay (HPLC-based):

This assay measures the formation of this compound from salicylate, CoA, and ATP.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 5 mM ATP, 1 mM CoA, and varying concentrations of salicylate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified salicylate-CoA ligase.

  • Reaction Quenching: After a defined time, stop the reaction by adding an equal volume of ice-cold methanol (B129727) or perchloric acid.

  • Analysis: Centrifuge the quenched reaction to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC to separate and quantify the this compound product. A C18 column is typically used with a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer.[12][13] The product can be detected by its UV absorbance at a wavelength around 300-330 nm.

  • Data Analysis: Quantify the product using a standard curve of chemically synthesized this compound. Calculate initial rates and determine kinetic parameters.

Visualizations

Biosynthetic Pathways

Salicylate_Biosynthesis cluster_two_step Two-Step Pathway (e.g., Pseudomonas) cluster_single_step Single-Enzyme Pathway (e.g., Mycobacterium) cluster_activation Final Activation Step Chorismate1 Chorismate Isochorismate Isochorismate Chorismate1->Isochorismate PchA (Isochorismate Synthase) Salicylate1 Salicylate Isochorismate->Salicylate1 PchB (Isochorismate Pyruvate Lyase) Salicylate_final Salicylate Chorismate2 Chorismate Salicylate2 Salicylate Chorismate2->Salicylate2 MbtI (Salicylate Synthase) Hydroxybenzoyl_CoA This compound Salicylate_final->Hydroxybenzoyl_CoA Salicylate_final->Hydroxybenzoyl_CoA Salicylate-CoA Ligase CoA CoA + ATP CoA->Hydroxybenzoyl_CoA

Bacterial biosynthetic pathways to this compound.
Experimental Workflow

Experimental_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Protein Purification cluster_characterization 4. Enzyme Characterization PCR PCR Amplification of Gene Digestion Restriction Digest PCR->Digestion Ligation Ligation into Expression Vector Digestion->Ligation Transformation_Cloning Transformation into Cloning Strain Ligation->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation into Expression Strain Sequencing->Transformation_Expression Growth Cell Growth (OD600 0.6-0.8) Transformation_Expression->Growth Induction IPTG Induction Growth->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity_Chrom Ni-NTA Affinity Chromatography Clarification->Affinity_Chrom Elution Elution Affinity_Chrom->Elution Dialysis Dialysis & Concentration Elution->Dialysis Purity_Check Purity Check (SDS-PAGE) Dialysis->Purity_Check Activity_Assay Activity Assay (Spectrophotometry/HPLC) Purity_Check->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis

A representative experimental workflow for enzyme characterization.

References

The Enigmatic Role of 2-Hydroxybenzoyl-CoA in Anaerobic Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, playing a pivotal role in the carbon cycle and the bioremediation of contaminated environments. Central to these pathways is the formation of benzoyl-CoA, a common intermediate that funnels a diverse array of aromatic molecules into a central degradation pathway. While the metabolism of many substituted benzoates has been extensively studied, the anaerobic fate of 2-hydroxybenzoate (salicylate) and its activated form, 2-hydroxybenzoyl-CoA, has remained a more specialized area of investigation. This technical guide provides an in-depth exploration of the role of this compound in anaerobic degradation, consolidating current knowledge on the key enzymes, metabolic pathways, and experimental methodologies for its study.

Core Pathway: From Salicylate to Benzoyl-CoA

The anaerobic degradation of 2-hydroxybenzoate proceeds through a specialized peripheral pathway that ultimately converges with the central benzoyl-CoA pathway. This conversion is a two-step enzymatic process that ensures the removal of the hydroxyl group, a critical step for the subsequent reductive dearomatization of the benzene (B151609) ring.

The initial and committing step is the activation of 2-hydroxybenzoate to its coenzyme A thioester, this compound. This reaction is catalyzed by a specific ATP-dependent ligase, 2-hydroxybenzoate-CoA ligase . The reaction proceeds as follows:

2-hydroxybenzoate + ATP + CoASH → this compound + AMP + PPi[1]

Following its formation, this compound is the substrate for the key dehydroxylating enzyme, This compound reductase . This enzyme catalyzes the reductive removal of the hydroxyl group to yield benzoyl-CoA:

This compound + 2[H] → benzoyl-CoA + H₂O[1]

Once formed, benzoyl-CoA enters the well-characterized central anaerobic benzoyl-CoA degradation pathway, which involves a series of reduction and ring-opening reactions, ultimately leading to intermediates of central metabolism.[1]

Key Enzymes and Their Characteristics

The anaerobic degradation of 2-hydroxybenzoate is defined by the sequential action of two key enzymes. While detailed kinetic data for these specific enzymes are not extensively available in the public domain, their activities have been demonstrated in cell extracts of denitrifying bacteria grown on 2-hydroxybenzoate.[1]

EnzymeEC NumberSubstratesProductsCofactors/RequirementsCellular Localization
2-Hydroxybenzoate-CoA Ligase Not Assigned2-Hydroxybenzoate, ATP, CoASHThis compound, AMP, PPiMg²⁺Cytosolic (presumed)
This compound Reductase Not AssignedThis compound, Reduced Electron CarrierBenzoyl-CoA, H₂ORequires reducing conditionsCytosolic (presumed)

Table 1: Key enzymes in the initial anaerobic metabolism of 2-hydroxybenzoate.

Signaling and Regulatory Logic

The degradation of 2-hydroxybenzoate is an inducible pathway, with the key enzymes being synthesized in the presence of the substrate.[1] The regulatory logic ensures that the metabolic machinery is only produced when 2-hydroxybenzoate is available as a carbon and energy source.

Anaerobic Degradation of 2-Hydroxybenzoate Pathway Anaerobic Degradation of 2-Hydroxybenzoate Substrate 2-Hydroxybenzoate Enzyme1 2-Hydroxybenzoate-CoA Ligase Substrate->Enzyme1 Substrate Intermediate This compound Enzyme2 This compound Reductase Intermediate->Enzyme2 Substrate Product Benzoyl-CoA Pathway Central Benzoyl-CoA Degradation Pathway Product->Pathway Enters Enzyme1->Intermediate Catalyzes Enzyme2->Product Catalyzes Experimental_Workflow cluster_0 Organism and Growth cluster_1 Enzyme Assays cluster_2 Enzyme Purification and Characterization A Isolation of Denitrifying Bacterium B Anaerobic Cultivation with 2-Hydroxybenzoate A->B C Preparation of Cell-Free Extracts B->C D 2-Hydroxybenzoate-CoA Ligase Assay C->D E This compound Reductase Assay C->E F Benzoyl-CoA Reductase Assay C->F G Column Chromatography (e.g., Ion Exchange, Affinity) D->G E->G H SDS-PAGE and Native PAGE G->H I Kinetic Analysis (Km, Vmax) H->I

References

An In-depth Technical Guide to the Enzymes Involved in the Formation of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the enzymatic pathways leading to the biosynthesis of 2-hydroxybenzoyl-CoA, a key intermediate in the production of various secondary metabolites. It covers the primary enzymatic players, their kinetic properties, and detailed experimental protocols for their characterization.

Introduction

The formation of this compound is a critical step in the biosynthesis of numerous natural products, including siderophores, which are essential for iron acquisition in many microorganisms. Understanding the enzymes that catalyze this process is paramount for research in microbial pathogenesis, metabolic engineering, and the development of novel therapeutics. This guide delineates the two primary routes for the synthesis of the precursor, salicylic (B10762653) acid (2-hydroxybenzoic acid), and its subsequent activation to this compound.

Biosynthetic Pathways to this compound

The biosynthesis of this compound originates from the central metabolite chorismate, the final product of the shikimate pathway. From chorismate, two principal enzymatic pathways lead to the formation of salicylic acid. A final ligation step then activates salicylic acid to its coenzyme A thioester.

The Two-Step Pathway: Isochorismate Synthase and Isochorismate Pyruvate (B1213749) Lyase

In many bacteria, including Pseudomonas aeruginosa, the formation of salicylic acid is a two-step process catalyzed by two distinct enzymes:

  • Isochorismate Synthase (ICS): This enzyme catalyzes the isomerization of chorismate to isochorismate.[1]

  • Isochorismate Pyruvate Lyase (IPL): This enzyme subsequently converts isochorismate to salicylic acid and pyruvate.[1]

The Single-Step Pathway: Salicylate (B1505791) Synthase

Alternatively, some bacteria, such as Yersinia enterocolitica and Mycobacterium tuberculosis, employ a single bifunctional enzyme to produce salicylic acid directly from chorismate.[2][3][4][5]

  • Salicylate Synthase (SAS): This enzyme possesses both isochorismate synthase and isochorismate pyruvate lyase activities, channeling the isochorismate intermediate directly to the final product without its release.[3][4][6]

Activation of Salicylic Acid: Salicylyl-CoA Synthase

The final step in the formation of this compound is the activation of salicylic acid. This reaction is catalyzed by a salicylyl-CoA synthase or ligase.

  • Salicylyl-CoA Synthase (e.g., SdgA): This enzyme catalyzes the ATP-dependent ligation of coenzyme A to the carboxyl group of salicylic acid, forming this compound (salicylyl-CoA).[7]

Below is a diagram illustrating these biosynthetic pathways.

Salicylate_Biosynthesis cluster_main Biosynthesis of this compound cluster_two_step Two-Step Pathway cluster_one_step Single-Step Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylate_1 Salicylic Acid Chorismate->Salicylate_1 Salicylate Synthase (SAS) Salicylate_2 Salicylic Acid Isochorismate->Salicylate_2 Isochorismate Pyruvate Lyase (IPL) Salicylate_final Salicylic Acid HydroxybenzoylCoA This compound Salicylate_final->HydroxybenzoylCoA Salicylyl-CoA Synthase (e.g., SdgA) ICS_Assay_Workflow cluster_workflow ICS Coupled Assay Workflow A Prepare reaction mix (Buffer, MgCl2, IPL) B Add ICS enzyme A->B C Initiate with Chorismate B->C D Monitor fluorescence increase (Ex: 310 nm, Em: >360 nm) C->D E Calculate initial velocities D->E F Determine kinetic parameters (Michaelis-Menten plot) E->F IPL_Assay_Workflow cluster_workflow IPL Assay Workflow cluster_fluoro Fluorometric Method cluster_spectro Spectrophotometric Method A1 Prepare reaction mix (Buffer, IPL) B1 Initiate with Isochorismate A1->B1 C1 Monitor fluorescence increase B1->C1 Data_Analysis Calculate initial velocities and determine kinetic parameters C1->Data_Analysis A2 Prepare reaction mix (Buffer, Isochorismate) B2 Initiate with IPL A2->B2 C2 Monitor absorbance decrease at 278 nm B2->C2 C2->Data_Analysis SdgA_Assay_Workflow cluster_workflow Salicylyl-CoA Synthase HPLC Assay Workflow A Prepare reaction mix (Buffer, Salicylate, ATP, CoA, MgCl2) B Initiate with enzyme A->B C Incubate at optimal temperature B->C D Quench reaction at time points C->D E Centrifuge to remove protein D->E F Analyze supernatant by HPLC E->F G Quantify this compound F->G H Calculate reaction rate and determine kinetic parameters G->H

References

The Discovery of 2-Hydroxybenzoyl-CoA in the Anaerobic Metabolism of Thauera aromatica: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of research for bioremediation and industrial biotechnology. The denitrifying bacterium Thauera aromatica has emerged as a model organism for studying these pathways. A crucial intermediate in the anaerobic catabolism of salicylate (B1505791) (2-hydroxybenzoate) in this bacterium is 2-Hydroxybenzoyl-CoA. This technical guide provides an in-depth overview of the discovery, metabolic role, and enzymatic machinery associated with this compound in Thauera aromatica. The elucidation of this pathway highlights a key enzymatic step—reductive dehydroxylation—for overcoming the stability of the aromatic ring in the absence of oxygen. Understanding this pathway and its constituent enzymes offers potential targets for biocatalyst development and the design of novel antimicrobial strategies.

Introduction

Thauera aromatica is a facultative anaerobic bacterium capable of utilizing a wide range of aromatic compounds as its sole source of carbon and energy under denitrifying conditions. The anaerobic degradation of these compounds is challenging due to the inherent stability of the aromatic ring. Unlike aerobic organisms that employ oxygenases to cleave the ring, anaerobic bacteria utilize a variety of alternative strategies. A central theme in the anaerobic metabolism of many aromatic compounds is their initial activation to a coenzyme A (CoA) thioester, followed by reductive steps to destabilize the aromatic system.

The degradation of salicylate (2-hydroxybenzoate), a common environmental pollutant and a derivative of many natural products, follows this general strategy in Thauera aromatica. The discovery of this compound as a key intermediate in this pathway was a significant step in unraveling the intricacies of anaerobic aromatic catabolism.

The Anaerobic Degradation Pathway of 2-Hydroxybenzoate

The anaerobic metabolism of 2-hydroxybenzoate in Thauera aromatica proceeds via a two-step enzymatic conversion to the central metabolic intermediate, benzoyl-CoA.[1] This pathway involves the activation of 2-hydroxybenzoate to its CoA thioester, followed by the reductive removal of the hydroxyl group.

The key reactions are as follows:

  • Activation: 2-Hydroxybenzoate is activated by 2-hydroxybenzoate-CoA ligase in an ATP-dependent reaction to form this compound.[1]

    • 2-Hydroxybenzoate + ATP + CoASH → this compound + AMP + PPi

  • Reductive Dehydroxylation: The hydroxyl group of this compound is then reductively removed by This compound reductase to yield benzoyl-CoA.[1]

    • This compound + 2[H] → Benzoyl-CoA + H₂O

Benzoyl-CoA then enters the central benzoyl-CoA degradation pathway, where the aromatic ring is reduced and subsequently cleaved.[1]

Salicylate_Degradation_Pathway cluster_pathway Anaerobic Degradation of 2-Hydroxybenzoate in Thauera aromatica Salicylate 2-Hydroxybenzoate HydroxybenzoylCoA This compound Salicylate->HydroxybenzoylCoA 2-Hydroxybenzoate-CoA ligase + ATP, + CoASH - AMP, - PPi BenzoylCoA Benzoyl-CoA HydroxybenzoylCoA->BenzoylCoA this compound reductase + 2[H] - H₂O CentralMetabolism Central Benzoyl-CoA Degradation Pathway BenzoylCoA->CentralMetabolism Ring Reduction & Cleavage

Anaerobic degradation pathway of 2-hydroxybenzoate.

Quantitative Data

Enzyme ActivitySubstrateProperties
2-Hydroxybenzoate-CoA ligase 2-HydroxybenzoateAMP-forming, specific for 2-hydroxybenzoate.
Benzoate-CoA ligase BenzoateAlso present in 2-hydroxybenzoate-grown cells.
This compound reductase This compoundCatalyzes reductive dehydroxylation.

Experimental Protocols

The identification of this compound and the characterization of the associated enzymes involved a series of biochemical experiments. The following sections outline the probable methodologies based on standard practices for studying anaerobic metabolism.

Synthesis and Purification of this compound

The enzymatic synthesis of this compound is a prerequisite for enzyme assays and further characterization. A plausible method involves the use of a CoA ligase.

Principle: A specific or promiscuous acyl-CoA ligase is used to catalyze the formation of the thioester bond between 2-hydroxybenzoic acid and coenzyme A in the presence of ATP and magnesium ions.

Materials:

  • 2-hydroxybenzoic acid (salicylic acid)

  • Coenzyme A (lithium salt)

  • Adenosine 5'-triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • A suitable acyl-CoA ligase (e.g., from a recombinant source or a purified enzyme preparation)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • HPLC system for purification

Procedure:

  • A reaction mixture is prepared containing buffer, MgCl₂, ATP, coenzyme A, and 2-hydroxybenzoic acid.

  • The reaction is initiated by the addition of the acyl-CoA ligase.

  • The mixture is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.

  • The reaction is monitored for the formation of this compound using reverse-phase HPLC.

  • The product is purified from the reaction mixture using semi-preparative HPLC.

  • The concentration of the purified this compound is determined spectrophotometrically.

Assay for 2-Hydroxybenzoate-CoA Ligase

Principle: The activity of 2-hydroxybenzoate-CoA ligase can be determined by coupling the formation of AMP to the oxidation of NADH in the presence of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

Materials:

  • Cell-free extract of Thauera aromatica grown on 2-hydroxybenzoate

  • 2-hydroxybenzoic acid

  • Coenzyme A

  • ATP

  • MgCl₂

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Myokinase

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • Spectrophotometer

Procedure:

  • A reaction cuvette is prepared with buffer, MgCl₂, ATP, CoA, PEP, NADH, myokinase, PK, and LDH.

  • The reaction is initiated by the addition of 2-hydroxybenzoic acid and the cell-free extract.

  • The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored over time.

  • The enzyme activity is calculated based on the molar extinction coefficient of NADH.

Assay for this compound Reductase

Principle: The activity of this compound reductase is measured by monitoring the oxidation of a reduced electron donor in the presence of this compound.

Materials:

  • Cell-free extract of Thauera aromatica grown on 2-hydroxybenzoate

  • Synthesized this compound

  • Reduced methyl viologen or another suitable artificial electron donor

  • Buffer solution (e.g., Tris-HCl, pH 7.2)

  • Anaerobic cuvettes and spectrophotometer

Procedure:

  • The assay is performed under strictly anaerobic conditions.

  • A reaction cuvette is prepared with buffer and the reduced electron donor.

  • The reaction is initiated by the addition of the cell-free extract and this compound.

  • The oxidation of the electron donor is monitored spectrophotometrically at its specific wavelength.

  • The enzyme activity is calculated based on the molar extinction coefficient of the electron donor.

Experimental_Workflow cluster_workflow Experimental Workflow for Characterization node_growth Growth of Thauera aromatica on 2-Hydroxybenzoate node_extract Preparation of Cell-Free Extract node_growth->node_extract node_ligase_assay 2-Hydroxybenzoate-CoA Ligase Assay node_extract->node_ligase_assay node_reductase_assay This compound Reductase Assay node_extract->node_reductase_assay node_synth Enzymatic Synthesis of This compound node_synth->node_reductase_assay Substrate node_hplc HPLC Analysis of Reaction Products (e.g., Benzoyl-CoA) node_ligase_assay->node_hplc Confirmation node_reductase_assay->node_hplc Confirmation

Experimental workflow for enzyme characterization.

Logical Relationships in the Discovery Process

The elucidation of the role of this compound was based on a logical progression of experimental observations and hypotheses.

Logical_Relationships cluster_logic Logical Framework of Discovery node_observation Observation: T. aromatica grows anaerobically on 2-hydroxybenzoate. node_hypothesis1 Hypothesis 1: Metabolism requires CoA activation. node_observation->node_hypothesis1 node_experiment1 Experiment: Incubate cell extracts with 2-hydroxybenzoate, ATP, CoA. node_hypothesis1->node_experiment1 node_result1 Result: Formation of a new CoA thioester detected. node_experiment1->node_result1 node_conclusion1 Conclusion 1: This compound is formed. node_result1->node_conclusion1 node_hypothesis2 Hypothesis 2: Pathway converges to benzoyl-CoA. node_conclusion1->node_hypothesis2 node_experiment2 Experiment: Incubate this compound with cell extract and a reductant. node_hypothesis2->node_experiment2 node_result2 Result: Formation of benzoyl-CoA is observed. node_experiment2->node_result2 node_conclusion2 Conclusion 2: Reductive dehydroxylation occurs. node_result2->node_conclusion2

Logical progression of the discovery process.

Conclusion and Future Perspectives

The identification of this compound as a key intermediate in the anaerobic degradation of salicylate by Thauera aromatica has significantly advanced our understanding of how microorganisms metabolize aromatic compounds in the absence of oxygen. The enzymes responsible for its formation and conversion, 2-hydroxybenzoate-CoA ligase and this compound reductase, represent potential tools for biotechnological applications, including bioremediation and the synthesis of fine chemicals.

Future research in this area could focus on:

  • The detailed biochemical and structural characterization of 2-hydroxybenzoate-CoA ligase and this compound reductase.

  • Elucidation of the regulatory mechanisms governing the expression of the genes encoding these enzymes.

  • Exploring the substrate range of these enzymes for potential applications in biocatalysis.

  • Investigating the prevalence and diversity of this pathway in other anaerobic microorganisms.

A deeper understanding of these fundamental metabolic processes will continue to fuel innovation in environmental biotechnology and drug discovery.

References

The Central Role of 2-Hydroxybenzoyl-CoA in the Benzoyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoyl-CoA pathway is a central metabolic route in the anaerobic degradation of aromatic compounds, a process of significant environmental and biotechnological importance. A key entry point into this pathway for hydroxylated aromatic compounds, such as salicylic (B10762653) acid, involves the formation and subsequent transformation of 2-hydroxybenzoyl-CoA. This technical guide provides an in-depth exploration of the biosynthesis and metabolic fate of this compound, detailing the key enzymatic players, their kinetics, and the experimental methodologies used for their characterization. This document aims to serve as a comprehensive resource for researchers in microbiology, enzymology, and drug development, offering insights into the fundamental mechanisms of anaerobic aromatic catabolism and potential targets for therapeutic intervention.

Introduction

The anaerobic degradation of aromatic compounds is a critical component of the global carbon cycle, primarily carried out by diverse microbial communities.[1] The benzoyl-CoA pathway serves as a common downstream route for the catabolism of a wide array of aromatic molecules, funneling them into central metabolism.[1][2] One significant class of aromatic substrates is hydroxylated benzoic acids, including salicylic acid (2-hydroxybenzoic acid), a molecule with important roles in both plant signaling and as a xenobiotic compound.[3][4] The entry of salicylic acid into the benzoyl-CoA pathway is initiated by its activation to this compound, a pivotal intermediate whose subsequent transformation is crucial for the complete mineralization of the aromatic ring.[1]

This guide focuses on the enzymatic reactions centered around this compound, providing a detailed overview of its formation and its conversion to the central intermediate, benzoyl-CoA. We will delve into the available quantitative data, experimental protocols, and the underlying biochemical logic of this segment of the benzoyl-CoA pathway.

The this compound Branch of the Benzoyl-CoA Pathway

The anaerobic metabolism of 2-hydroxybenzoate proceeds in two key enzymatic steps to merge with the central benzoyl-CoA pathway. This process is particularly characterized in denitrifying bacteria such as Thauera aromatica.[1][5]

Step 1: Activation of 2-Hydroxybenzoate to this compound

The initial step is the activation of 2-hydroxybenzoate to its corresponding coenzyme A (CoA) thioester, this compound. This reaction is catalyzed by a specific 2-hydroxybenzoate-CoA ligase . This enzyme belongs to the family of adenylate-forming enzymes, which utilize ATP to activate the carboxylate group for subsequent thioesterification with CoA.[1][6]

The reaction can be summarized as: 2-Hydroxybenzoate + ATP + CoASH → this compound + AMP + PPi

While specific kinetic data for 2-hydroxybenzoate-CoA ligase is not extensively available, studies on analogous enzymes, such as the benzoate-CoA ligase from Thauera aromatica, provide insights into their catalytic efficiency. This enzyme exhibits a high affinity for its primary substrate, benzoate.[7] It is noteworthy that the benzoate-CoA ligase from T. aromatica shows no detectable activity with 2-hydroxybenzoate, underscoring the substrate specificity of these ligases and the requirement for a dedicated enzyme for salicylate (B1505791) activation.[6][8]

Step 2: Reductive Dehydroxylation of this compound

The second step involves the reductive dehydroxylation of this compound to yield benzoyl-CoA. This reaction is catalyzed by a This compound reductase . This enzyme facilitates the removal of the hydroxyl group from the aromatic ring, a chemically challenging step that is crucial for funneling the substrate into the core benzoyl-CoA pathway.

The reaction is as follows: this compound + 2[H] → Benzoyl-CoA + H₂O

Kinetic studies on a general hydroxybenzoyl-CoA reductase (HBCR) have provided valuable mechanistic insights.[9] This enzyme is an iron-sulfur protein that catalyzes the two-electron reduction of its substrate.[9] While the specific isomer preference of this characterized HBCR is not explicitly stated to be for the 2-hydroxy position, the data offers a foundational understanding of the catalytic power of this enzyme class.

Quantitative Data

The available quantitative data for the key enzymes involved in the this compound branch is summarized below. It is important to note that specific kinetic parameters for the 2-hydroxybenzoate-CoA ligase and this compound reductase are still subjects of ongoing research. The data presented for the reductase is for a general hydroxybenzoyl-CoA reductase and serves as a valuable proxy.

EnzymeOrganismSubstrateApparent Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Benzoate-CoA LigaseThauera aromaticaBenzoate16--
Benzoate-CoA LigaseThauera aromatica2-Aminobenzoate (B8764639)150--
Hydroxybenzoyl-CoA Reductase (HBCR)Pseudomonas sp.Hydroxybenzoyl-CoA-91.8 x 105

Data for Benzoate-CoA Ligase from[6]. The specificity constant (Vmax/Km) for 2-aminobenzoate was 15 times lower than that for benzoate.[7] Data for Hydroxybenzoyl-CoA Reductase from[9].

Experimental Protocols

Detailed experimental protocols are essential for the study and characterization of the enzymes involved in the this compound pathway. Below are generalized methodologies adapted from studies on analogous enzymes.

Purification of Recombinant Acyl-CoA Ligases and Reductases

The purification of recombinant enzymes is a standard procedure to obtain highly pure protein for characterization. A common approach involves the use of affinity tags, such as a His-tag.[8][10][11][12]

Protocol Outline:

  • Gene Cloning and Expression: The gene encoding the target enzyme (e.g., 2-hydroxybenzoate-CoA ligase) is cloned into an appropriate expression vector (e.g., pET vector series) with a suitable affinity tag (e.g., N- or C-terminal His-tag). The plasmid is then transformed into a suitable expression host, such as E. coli BL21(DE3).

  • Cell Culture and Induction: The transformed E. coli is grown in a suitable medium (e.g., LB broth) at 37°C to an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail). The cells are then lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column pre-equilibrated with the lysis buffer.

  • Washing and Elution: The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The target protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange and Storage: The eluted protein is buffer-exchanged into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column. The purified protein is then stored at -80°C.

Enzyme Activity Assays

4.2.1. Spectrophotometric Assay for Acyl-CoA Ligase Activity

The activity of acyl-CoA ligases can be measured continuously by coupling the reaction to the oxidation of NADH. This assay is based on the principle that the formation of AMP and pyrophosphate can be linked to the consumption of NADH, which can be monitored by the decrease in absorbance at 340 nm.[13][14][15]

Reaction Mixture:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 5 mM MgCl₂

  • 2 mM ATP

  • 0.5 mM CoASH

  • 0.3 mM NADH

  • 1 mM phosphoenolpyruvate

  • 10 units/mL pyruvate (B1213749) kinase

  • 10 units/mL lactate (B86563) dehydrogenase

  • 1 mM 2-hydroxybenzoate

  • Purified 2-hydroxybenzoate-CoA ligase

Procedure:

  • The reaction is initiated by the addition of 2-hydroxybenzoate.

  • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M-1cm-1).

4.2.2. Spectrophotometric Assay for this compound Reductase Activity

The activity of the reductase can be monitored by following the oxidation of a reduced artificial electron donor, such as reduced methyl viologen.

Reaction Mixture:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 2 mM DTT

  • 0.2 mM this compound

  • 0.2 mM reduced methyl viologen

  • Purified this compound reductase

Procedure:

  • The reaction is initiated by the addition of the enzyme.

  • The oxidation of reduced methyl viologen is monitored by the decrease in absorbance at a specific wavelength (e.g., 600 nm).

  • The reaction rate is calculated from the change in absorbance over time.

HPLC Analysis of CoA Thioesters

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of CoA thioesters.[14][16][17][18][19][20][21]

Protocol Outline:

  • Sample Preparation: Reactions are quenched at specific time points by the addition of an acid (e.g., perchloric acid or formic acid). The precipitated protein is removed by centrifugation.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column.

  • Mobile Phase: A gradient of two solvents is typically used for separation. For example:

  • Detection: The elution of CoA thioesters is monitored by UV absorbance at 260 nm.

  • Quantification: The concentration of each CoA thioester is determined by comparing its peak area to that of a known standard.

Signaling Pathways and Logical Relationships

The anaerobic degradation of 2-hydroxybenzoate is a well-defined metabolic pathway. The logical flow of this process, from substrate activation to its entry into the central benzoyl-CoA pathway, can be visualized as follows:

Salicylate_Degradation_Pathway cluster_activation Activation cluster_dehydroxylation Reductive Dehydroxylation cluster_central_pathway Central Benzoyl-CoA Pathway 2-Hydroxybenzoate 2-Hydroxybenzoate This compound This compound 2-Hydroxybenzoate->this compound 2-Hydroxybenzoate-CoA Ligase + ATP + CoASH - AMP - PPi Benzoyl-CoA Benzoyl-CoA This compound->Benzoyl-CoA this compound Reductase + 2[H] - H2O Ring_Reduction Ring Reduction & Cleavage Benzoyl-CoA->Ring_Reduction Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Ring_Reduction->Central_Metabolism

Caption: Anaerobic degradation pathway of 2-hydroxybenzoate.

Experimental Workflow

The systematic study of the this compound pathway involves a series of interconnected experimental procedures.

Experimental_Workflow cluster_gene_to_protein From Gene to Protein cluster_characterization Enzyme Characterization cluster_in_vivo In Vivo Studies Gene_Identification Identify Candidate Genes (Genomic Analysis) Cloning_Expression Cloning and Heterologous Expression Gene_Identification->Cloning_Expression Protein_Purification Protein Purification (Affinity Chromatography) Cloning_Expression->Protein_Purification Activity_Assay Enzyme Activity Assays (Spectrophotometry) Protein_Purification->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Activity_Assay->Kinetic_Analysis HPLC_Analysis Product Identification (HPLC) Activity_Assay->HPLC_Analysis Gene_Knockout Gene Knockout/ Mutagenesis in Host Organism Growth_Phenotype Analysis of Growth Phenotype on Salicylate Gene_Knockout->Growth_Phenotype Metabolite_Analysis Metabolite Profiling (LC-MS/MS) Gene_Knockout->Metabolite_Analysis

References

An In-depth Technical Guide to the Natural Occurrence of Salicoyl-CoA in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Salicoyl-coenzyme A (salicoyl-CoA) is a key activated intermediate in the microbial biosynthesis of a diverse array of secondary metabolites, most notably the catecholate siderophores. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and metabolic fate of salicoyl-CoA in microorganisms. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, natural product chemistry, and infectious diseases. This document details the enzymatic pathways leading to the formation of salicoyl-CoA from chorismate, outlines its central role in the non-ribosomal peptide synthetase (NRPS) and hybrid NRPS/polyketide synthase (PKS) assembly lines, and presents methodologies for its detection and quantification. Due to a current lack of published quantitative data on intracellular salicoyl-CoA concentrations, this guide also provides a detailed, robust experimental protocol for researchers to quantify this important metabolite, thereby addressing a significant knowledge gap in the field.

Introduction

Salicylic (B10762653) acid and its activated form, salicoyl-CoA, are important molecules in the secondary metabolism of a wide range of microorganisms, including bacteria and fungi.[1][2] In bacteria, the production of salicylate (B1505791) is most prominently associated with the biosynthesis of siderophores—small, high-affinity iron-chelating compounds that are crucial for microbial survival in iron-limited environments.[1][2] Salicoyl-CoA serves as a key building block for the synthesis of catecholate siderophores such as pyochelin in Pseudomonas aeruginosa and mycobactin (B74219) in Mycobacterium tuberculosis.[1] The biosynthetic pathways leading to these molecules are of significant interest to the drug development community, as their inhibition presents a promising strategy for antimicrobial therapy. This guide will delve into the known pathways of salicoyl-CoA biosynthesis, its incorporation into downstream products, and the experimental methods used to study this fascinating molecule.

Biosynthesis of Salicoyl-CoA

The journey to salicoyl-CoA begins with the central metabolite chorismate, which is derived from the shikimate pathway. Microorganisms have evolved two primary routes to synthesize salicylic acid from chorismate, which is then activated to salicoyl-CoA.

Synthesis of Salicylic Acid from Chorismate

Route 1: The Isochorismate Synthase (ICS) and Isochorismate Pyruvate (B1213749) Lyase (IPL) Pathway

This two-step pathway is prevalent in bacteria such as Pseudomonas and Bacillus species.[1]

  • Chorismate to Isochorismate: The enzyme isochorismate synthase (ICS) catalyzes the isomerization of chorismate to isochorismate.[1]

  • Isochorismate to Salicylate: Isochorismate pyruvate lyase (IPL) then converts isochorismate to salicylate and pyruvate.[1]

Route 2: The Salicylate Synthase (SAS) Pathway

Some pathogenic bacteria, including Yersinia, Vibrio, and Mycobacterium, utilize a single bifunctional enzyme called salicylate synthase (SAS).[1] This enzyme directly converts chorismate to salicylate, likely through an isochorismate intermediate that remains enzyme-bound.[1]

Activation of Salicylate to Salicoyl-CoA

Once salicylic acid is synthesized, it must be activated for incorporation into secondary metabolites. This activation is achieved by its conversion to a thioester with coenzyme A. This reaction is catalyzed by a salicylate-CoA ligase , an enzyme that belongs to the adenylate-forming enzyme superfamily. While the direct characterization of these enzymes is not widespread in the literature, their activity is a crucial step in siderophore biosynthesis.[1]

A notable example is the salicyl-adenylating enzyme PchD in the pyochelin biosynthesis pathway of P. aeruginosa, which activates salicylate.[1] This activation can proceed through a salicyl-adenylate intermediate, which is then transferred to a carrier protein or directly converted to salicoyl-CoA.

Salicoyl_CoA_Biosynthesis cluster_chorismate Chorismate Pathway cluster_pathways Salicylic Acid Synthesis cluster_ics_ipl ICS/IPL Pathway cluster_activation Activation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylate Salicylate Chorismate->Salicylate Salicylate Synthase (SAS) Isochorismate->Salicylate Isochorismate Pyruvate Lyase (IPL) Salicoyl_CoA Salicoyl_CoA Salicylate->Salicoyl_CoA Salicylate-CoA Ligase (e.g., PchD)

Caption: Biosynthesis of Salicoyl-CoA from Chorismate.

Metabolic Roles of Salicoyl-CoA

The primary and best-characterized role of salicoyl-CoA in microorganisms is as a precursor for the biosynthesis of catecholate siderophores.

Siderophore Biosynthesis

Salicoyl-CoA is a key building block for the non-ribosomal peptide synthetase (NRPS) and hybrid NRPS/polyketide synthase (PKS) machinery that assembles siderophores.

  • Pyochelin in Pseudomonas aeruginosa : Salicylate is activated by the salicyl-adenylating enzyme PchD and then loaded onto the NRPS assembly line where it is condensed with cysteine residues to form pyochelin.[1]

  • Mycobactin in Mycobacterium tuberculosis : Salicylate is activated by the MbtA enzyme and serves as the core scaffold for the attachment of other residues in the formation of the mycobactin siderophore.[1]

Siderophore_Biosynthesis_Workflow Salicoyl_CoA Salicoyl_CoA NRPS_PKS_machinery NRPS/PKS Machinery Salicoyl_CoA->NRPS_PKS_machinery Siderophore Catecholate Siderophore (e.g., Pyochelin, Mycobactin) NRPS_PKS_machinery->Siderophore Assembly & Tailoring Amino_Acids Amino Acids (e.g., Cysteine) Amino_Acids->NRPS_PKS_machinery Malonyl_CoA Malonyl-CoA Malonyl_CoA->NRPS_PKS_machinery

Caption: Role of Salicoyl-CoA in Siderophore Biosynthesis.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in our understanding of salicoyl-CoA metabolism: there is currently no published data on the intracellular concentrations of salicoyl-CoA in any microorganism. To facilitate future research in this area, the following table is provided as a template for reporting such data. The experimental protocol provided in Section 5 of this guide is designed to enable researchers to generate these much-needed quantitative insights.

Table 1: Intracellular Concentrations of Salicoyl-CoA in Various Microorganisms (Template)

MicroorganismGrowth ConditionsSalicoyl-CoA Concentration (nmol/g dry cell weight)Reference
Pseudomonas aeruginosaIron-repleteData not available
Pseudomonas aeruginosaIron-depletedData not available
Mycobacterium tuberculosisStandard broth cultureData not available
Yersinia pestisIron-repleteData not available
Yersinia pestisIron-depletedData not available
Escherichia coli (engineered)Salicylate-producingData not available

Experimental Protocols

The accurate quantification of salicoyl-CoA requires careful sample preparation and a sensitive analytical method due to its low abundance and potential instability. The following protocol is adapted from established methods for short-chain acyl-CoA analysis and is tailored for the specific quantification of salicoyl-CoA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Salicoyl-CoA by LC-MS/MS

Objective: To determine the absolute intracellular concentration of salicoyl-CoA in microbial cells.

Materials:

  • Microbial cell culture of interest

  • Quenching solution: 60% methanol, 0.85% (w/v) ammonium (B1175870) bicarbonate, pre-chilled to -40°C

  • Extraction solvent: Acetonitrile/methanol/water (2:2:1, v/v/v), pre-chilled to -20°C

  • Internal standard: ¹³C-labeled salicoyl-CoA (if available) or a suitable structural analog (e.g., benzoyl-CoA)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 column suitable for UHPLC

Procedure:

  • Cell Culture and Quenching:

    • Grow the microbial culture to the desired growth phase (e.g., mid-exponential) under controlled conditions (e.g., iron-replete vs. iron-depleted media).

    • Rapidly quench metabolic activity by adding a known volume of cell culture to 5 volumes of ice-cold quenching solution. This is a critical step to prevent metabolite turnover.

    • Harvest the cells by centrifugation at a low temperature (e.g., -9°C).

  • Extraction:

    • Resuspend the cell pellet in a known volume of cold extraction solvent containing the internal standard at a known concentration.

    • Lyse the cells by bead beating or sonication on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the extract onto a reversed-phase C18 column.

      • Use a gradient elution with mobile phase A (e.g., 5 mM ammonium acetate (B1210297) in water) and mobile phase B (acetonitrile). A typical gradient would be a linear increase in mobile phase B.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive ion mode.

      • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for salicoyl-CoA is its [M+H]⁺ ion. A characteristic product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[3]

      • Predicted MRM Transition for Salicoyl-CoA:

        • Q1 (Precursor Ion): m/z 886.1

        • Q3 (Product Ion): m/z 379.1 (corresponding to the salicoyl moiety attached to the pantetheine (B1680023) phosphate)

      • Optimize collision energy and other MS parameters for this specific transition using a salicoyl-CoA standard if available.

  • Data Analysis:

    • Integrate the peak areas for the salicoyl-CoA and internal standard MRM transitions.

    • Calculate the concentration of salicoyl-CoA in the extract by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

    • Normalize the concentration to the dry cell weight of the initial cell pellet.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Microbial Cell Culture Quenching Metabolic Quenching (-40°C Methanol/Bicarbonate) Cell_Culture->Quenching Extraction Extraction with Cold Solvent + Internal Standard Quenching->Extraction LC_MSMS LC-MS/MS Analysis (C18, MRM) Extraction->LC_MSMS Data_Analysis Data Analysis (Peak Integration, Normalization) LC_MSMS->Data_Analysis Result Salicoyl-CoA Concentration Data_Analysis->Result

References

The Metabolic Crossroads of 2-Hydroxybenzoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA is a pivotal intermediate in the anaerobic metabolism of salicylate (B1505791) (2-hydroxybenzoate), a compound of significant environmental and pharmaceutical relevance. Understanding its metabolic fate is crucial for applications ranging from bioremediation of contaminated sites to the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the biochemical pathways governing the transformation of this compound, with a focus on the key enzymes, their quantitative characteristics, and the experimental methodologies used for their study. The primary model organisms discussed are the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris, both of which are instrumental in the anaerobic degradation of aromatic compounds.

Metabolic Pathway of this compound

Under anaerobic conditions, the degradation of 2-hydroxybenzoate is initiated by its activation to the corresponding coenzyme A thioester, this compound. This activation is a prerequisite for the subsequent reductive dehydroxylation, a key step that removes the hydroxyl group from the aromatic ring to yield benzoyl-CoA.[1] Benzoyl-CoA is a central, highly conserved intermediate in the anaerobic catabolism of a wide array of aromatic compounds.[1] The benzoyl-CoA formed then enters the common benzoyl-CoA degradation pathway, where the aromatic ring is reduced and subsequently cleaved, ultimately leading to the formation of acetyl-CoA, which can enter central carbon metabolism.

The overall transformation can be summarized in the following key stages:

  • Activation: 2-Hydroxybenzoate is activated to this compound.

  • Reductive Dehydroxylation: this compound is reduced to Benzoyl-CoA.

  • Downstream Metabolism: Benzoyl-CoA is further metabolized via the benzoyl-CoA pathway to acetyl-CoA.

Metabolic_Pathway cluster_activation Activation cluster_dehydroxylation Reductive Dehydroxylation cluster_downstream Benzoyl-CoA Pathway 2-Hydroxybenzoate 2-Hydroxybenzoate This compound This compound 2-Hydroxybenzoate->this compound 2-Hydroxybenzoate-CoA ligase Benzoyl-CoA Benzoyl-CoA This compound->Benzoyl-CoA this compound reductase Acetyl-CoA Acetyl-CoA Benzoyl-CoA->Acetyl-CoA Ring reduction, β-oxidation-like steps

Anaerobic degradation pathway of 2-Hydroxybenzoate.

Key Enzymes and Quantitative Data

The metabolic conversion of this compound is orchestrated by a series of specialized enzymes. The initial activation is catalyzed by a CoA ligase, while the subsequent reductive dehydroxylation is carried out by a reductase. While specific kinetic data for the enzymes acting directly on this compound are not extensively reported, valuable insights can be drawn from studies on analogous enzymes involved in the metabolism of similar aromatic compounds.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatSpecific ActivityReference
Benzoate-CoA ligaseRhodopseudomonas palustrisBenzoate (B1203000)0.6 - 2-25 µmol/min/mg[2][3][4]
ATP2 - 3-[2]
CoA90 - 120-[2]
Benzoate-CoA ligaseThauera aromaticaBenzoate16100% (relative Vmax)-[5][6]
2-Aminobenzoate15060% (relative Vmax)-[5][6]
3-Hydroxybenzoate-CoA ligaseThauera aromatica3-Hydroxybenzoate--4.1 µmol/min/mg[1]
4-Hydroxybenzoyl-CoA reductasePseudomonas sp.4-Hydroxybenzoyl-CoA-9 s-1 (kcat)-[7]
Benzoyl-CoA reductaseThauera aromaticaBenzoyl-CoA151.6 s-1 (catalytic number)0.55 µmol/min/mg[8]
ATP600-[8]

Experimental Protocols

A comprehensive understanding of the metabolic fate of this compound relies on robust experimental methodologies. The following sections provide detailed protocols for the key experiments involved in the study of this metabolic pathway.

Anaerobic Cultivation of Thauera aromatica

Thauera aromatica is a model organism for studying the anaerobic degradation of aromatic compounds. The following protocol outlines the general procedure for its cultivation.

  • Medium Preparation: Prepare a defined mineral salt medium with nitrate (B79036) as the electron acceptor. The medium should be prepared anaerobically by boiling and cooling under a nitrogen atmosphere.

  • Carbon Source: Add 2-hydroxybenzoate (salicylate) as the sole carbon and energy source from a sterile, anaerobic stock solution to a final concentration of 1-2 mM.

  • Inoculation and Incubation: Inoculate the medium with a pre-culture of T. aromatica grown under the same conditions. Incubate the culture in the dark at 30°C.

  • Growth Monitoring: Monitor bacterial growth by measuring the optical density at 600 nm. Substrate degradation and product formation can be monitored by High-Performance Liquid Chromatography (HPLC).

Purification of Benzoate-CoA Ligase (Analogous Protocol)

The purification of 2-hydroxybenzoate-CoA ligase can be guided by the established protocol for the purification of benzoate-CoA ligase from Rhodopseudomonas palustris.[2][3][4]

Purification_Workflow Cell Lysate Cell Lysate Hydroxylapatite Chromatography 1 Hydroxylapatite Chromatography 1 Cell Lysate->Hydroxylapatite Chromatography 1 Elution with phosphate (B84403) gradient Phenyl-Sepharose Chromatography Phenyl-Sepharose Chromatography Hydroxylapatite Chromatography 1->Phenyl-Sepharose Chromatography Elution with decreasing salt Hydroxylapatite Chromatography 2 Hydroxylapatite Chromatography 2 Phenyl-Sepharose Chromatography->Hydroxylapatite Chromatography 2 Elution with phosphate gradient Homogeneous Enzyme Homogeneous Enzyme Hydroxylapatite Chromatography 2->Homogeneous Enzyme

Purification workflow for Benzoate-CoA ligase.

  • Cell Lysis: Harvest anaerobically grown cells and resuspend them in a suitable buffer. Lyse the cells by sonication or French press.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Chromatography:

    • Hydroxylapatite Chromatography (Step 1): Load the supernatant onto a hydroxylapatite column and elute with a phosphate gradient.

    • Phenyl-Sepharose Chromatography: Pool the active fractions, adjust the salt concentration, and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

    • Hydroxylapatite Chromatography (Step 2): Pool the active fractions from the Phenyl-Sepharose column and re-chromatograph on a second hydroxylapatite column.

  • Purity Analysis: Assess the purity of the enzyme at each step by SDS-PAGE.

Enzyme Assays

This assay measures the formation of the CoA thioester by coupling the reaction to the reduction of NAD+.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 7.8), MgCl2, ATP, Coenzyme A, 2-hydroxybenzoate, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.

  • Initiation: Start the reaction by adding the purified enzyme or cell-free extract.

  • Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of AMP formation in the ligase reaction.

This assay measures the reduction of the CoA thioester by monitoring the oxidation of a reduced electron donor.

  • Reaction Mixture: Prepare an anaerobic reaction mixture in a cuvette sealed with a rubber stopper. The mixture should contain buffer (e.g., potassium phosphate, pH 7.0), a reduced electron donor (e.g., reduced methyl viologen or a physiological electron donor like ferredoxin), and the substrate this compound.

  • Initiation: Start the reaction by injecting the purified enzyme or cell-free extract into the cuvette.

  • Measurement: Monitor the increase in absorbance at the wavelength corresponding to the oxidized electron donor (e.g., 578 nm for methyl viologen). The rate of oxidation of the electron donor is proportional to the rate of this compound reduction.

Synthesis of this compound

For enzymatic assays, a supply of the substrate this compound is necessary. While chemical synthesis can be complex, enzymatic synthesis offers a viable alternative.

  • Enzymatic Synthesis: Utilize a purified or overexpressed 2-hydroxybenzoate-CoA ligase (or a promiscuous benzoate-CoA ligase) to convert 2-hydroxybenzoate and Coenzyme A into this compound in the presence of ATP.

  • Purification: Purify the synthesized this compound using reverse-phase HPLC.

  • Quantification: Determine the concentration of the purified product spectrophotometrically using the known extinction coefficient for the thioester bond.

HPLC Analysis of CoA Esters

High-Performance Liquid Chromatography is a powerful technique for separating and quantifying CoA esters.

  • Sample Preparation: Quench metabolic activity and extract CoA esters from bacterial cells using a suitable method, such as extraction with a buffered organic solvent.

  • Chromatographic Separation: Separate the CoA esters on a C18 reverse-phase HPLC column using a gradient of a buffered aqueous mobile phase and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Detect the CoA esters by their absorbance at 260 nm (the absorbance maximum of the adenine (B156593) moiety of CoA).

  • Quantification: Quantify the individual CoA esters by comparing their peak areas to those of known standards.

Conclusion and Future Directions

The metabolic pathway of this compound represents a key process in the anaerobic degradation of salicylate. The conversion to the central intermediate, benzoyl-CoA, is a critical step that enables the complete mineralization of this aromatic compound. While significant progress has been made in elucidating the enzymes and overall pathway, several areas warrant further investigation. The precise kinetic parameters of this compound reductase and 2-hydroxybenzoate-CoA ligase remain to be determined. Furthermore, a detailed understanding of the regulation of the genes encoding these enzymes will provide deeper insights into how microorganisms adapt to the presence of salicylate in anaerobic environments. The application of metabolomics approaches to quantify the intracellular concentrations of this compound and other pathway intermediates during salicylate degradation will be invaluable for a systems-level understanding of this metabolic process. Continued research in this area holds great promise for advancing our knowledge of microbial metabolism and for the development of novel biotechnological applications.

References

Genetic Regulation of 2-Hydroxybenzoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxybenzoyl-CoA, the activated thioester of salicylic (B10762653) acid, is a pivotal intermediate in the biosynthesis of a diverse array of secondary metabolites across bacteria, fungi, and plants. These metabolites include siderophores, which are crucial for iron acquisition in pathogenic bacteria, as well as various defense compounds in plants. The genetic regulation of this compound synthesis is a critical control point in these pathways, dictating the flux of carbon towards these specialized molecules. This technical guide provides a comprehensive overview of the core genetic regulatory mechanisms, key enzymatic players, and experimental methodologies used to investigate the synthesis of this compound.

Core Biosynthetic Pathways

The synthesis of this compound is primarily derived from the shikimate pathway, with chorismate serving as a key branch-point metabolite. Two main routes lead to the formation of 2-hydroxybenzoate (salicylate), which is subsequently activated to its CoA thioester.

1. The Isochorismate Pathway: This is the predominant pathway for salicylic acid biosynthesis in many bacteria and plants.

  • Chorismate to Isochorismate: The enzyme isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate. In plants like Arabidopsis thaliana, ICS1 is the key enzyme for pathogen-induced salicylic acid accumulation.
  • Isochorismate to Salicylate (B1505791): In bacteria, isochorismate pyruvate (B1213749) lyase (IPL) directly converts isochorismate to salicylate and pyruvate. In plants, the downstream pathway is more complex, involving the transporter EDS5 to move isochorismate to the cytosol and the enzyme PBS3 which conjugates glutamate (B1630785) to isochorismate, followed by spontaneous decomposition to salicylic acid.

2. The Phenylalanine Ammonia-Lyase (PAL) Pathway: While a minor contributor in some plants for stress-induced salicylic acid, this pathway is also significant.

  • Phenylalanine to Cinnamic Acid: Phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to produce cinnamic acid.
  • Cinnamic Acid to Benzoic Acid: A series of enzymatic steps, including side-chain shortening via a β-oxidative pathway, converts cinnamic acid to benzoic acid.
  • Benzoic Acid to Salicylic Acid: Benzoic acid-2-hydroxylase (BA2H) hydroxylates benzoic acid to form salicylic acid.

Activation to this compound:

The final step in the formation of this compound is the ligation of coenzyme A to 2-hydroxybenzoic acid. This reaction is catalyzed by a 2-hydroxybenzoate-CoA ligase (also referred to as salicylate-CoA ligase). Evidence for such an enzyme has been found in denitrifying bacteria, where it plays a role in the anaerobic metabolism of salicylate[1]. While specific 2-hydroxybenzoate-CoA ligases are not extensively characterized in all organisms, other acyl-CoA ligases have been shown to have activity on salicylate[2].

Genetic Regulation of the this compound Synthesis Pathway

The expression of genes involved in this compound synthesis is tightly controlled at the transcriptional level, responding to a variety of internal and external cues such as pathogen attack, iron limitation, and developmental signals.

Regulation in Plants (Salicylic Acid Biosynthesis)

In plants, the regulation of salicylic acid biosynthesis, the precursor to this compound, is intricately linked to the plant immune response. The key regulatory hub is the transcriptional control of the ICS1 gene.

  • Key Transcription Factors: Several families of transcription factors have been identified as direct or indirect regulators of ICS1 expression.

    • CAMTA Transcription Factors: These act as negative regulators of salicylic acid biosynthesis by suppressing the expression of ICS1 and key positive regulators like SARD1 and CBP60g.

    • TCP Transcription Factors: Members of the TCP family can directly bind to the ICS1 promoter and activate its expression.

    • WRKY Transcription Factors: WRKY28 has been shown to bind to the ICS1 promoter and positively regulate its expression.

    • NTL9 and CHE: These transcription factors have been identified as activators of ICS1 in specific immune responses, such as stomatal immunity and systemic acquired resistance.

  • Upstream Signaling:

    • Calcium Signaling: Pathogen recognition leads to an influx of calcium ions (Ca²⁺), which acts as a second messenger to activate downstream signaling cascades, ultimately leading to the activation of transcription factors that induce ICS1 expression.

    • EDS1/PAD4 Complex: The lipase-like proteins ENHANCED DISEASE SUSCEPTibility1 (EDS1) and PHYTOALEXIN DEFICIENT4 (PAD4) form a critical regulatory node. Upon pathogen recognition, this complex accumulates in the nucleus and is essential for the transcriptional activation of ICS1.

Regulation in Bacteria (Siderophore Biosynthesis)

In many bacteria, 2-hydroxybenzoate is a precursor for the synthesis of catecholate siderophores, which are iron-chelating molecules. The biosynthesis of these siderophores, and thus the synthesis of this compound, is primarily regulated by iron availability.

  • The Ferric Uptake Regulator (Fur): Fur is a global transcriptional repressor that controls iron homeostasis.

    • Mechanism of Action: In iron-replete conditions, Fur binds to Fe²⁺ as a cofactor and dimerizes. This complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes, repressing their transcription.

    • Regulation of Siderophore Genes: Under iron-limiting conditions, Fur is unable to bind iron and detaches from the DNA, leading to the derepression of genes involved in siderophore biosynthesis and transport, including those for 2-hydroxybenzoate synthesis.

  • Positive Regulators: In addition to Fur-mediated repression, some bacterial systems employ positive regulatory elements. For instance, in Pseudomonas putida, the transcriptional activator PfrI is required for the expression of pseudobactin (B1679817) 358 biosynthesis genes under iron limitation[3].

Data Presentation

Table 1: Key Genes Involved in this compound Synthesis and its Regulation
Gene/ProteinOrganism/SystemFunctionRegulatory Notes
ICS1 Arabidopsis thalianaIsochorismate synthaseKey enzyme in pathogen-induced SA biosynthesis. Transcriptionally upregulated by various transcription factors (e.g., TCPs, WRKY28, NTL9, CHE) and positively regulated by the EDS1/PAD4 complex. Negatively regulated by CAMTA TFs.
EDS1 Arabidopsis thalianaLipase-like protein, immune regulatorForms a complex with PAD4, essential for the induction of ICS1 expression upon pathogen recognition.
PAD4 Arabidopsis thalianaLipase-like protein, immune regulatorForms a complex with EDS1, essential for the induction of ICS1 expression upon pathogen recognition.
PBS3 Arabidopsis thalianaGH3 acyl-adenylase/ligaseConjugates glutamate to isochorismate in the cytosol, a key step in SA biosynthesis.
2-hydroxybenzoate-CoA ligase Denitrifying bacteriumActivates 2-hydroxybenzoate to this compoundActivity detected in cell extracts, crucial for anaerobic degradation of salicylate.[1]
Fur BacteriaFerric uptake regulatorGlobal repressor of iron-responsive genes, including those for siderophore biosynthesis. Represses transcription in the presence of iron by binding to Fur boxes in promoter regions.
PfrI Pseudomonas putidaTranscriptional activatorPositively regulates pseudobactin 358 biosynthesis genes under iron limitation.[3]
Table 2: Quantitative Data on Gene Expression and Enzyme Kinetics
Gene/EnzymeCondition/MutantFold Change/Kinetic ParameterOrganismReference
ICS1 Pst DC3000 infection (24h)~10-fold inductionArabidopsis thaliana[1]
ICS1 cir1 mutant (constitutive defense)~4-fold higher than WTArabidopsis thaliana[4]
PR-1 (SA-responsive gene)cir1 mutant~100-fold higher than WTArabidopsis thaliana[4]
AtICS1 -Km = 41.5 µM (for chorismate)Arabidopsis thaliana[5]
AtICS1 -kcat = 38.7 min⁻¹Arabidopsis thaliana[5]
AtICS2 -Km = 17.2 µM (for chorismate)Arabidopsis thaliana[5]
AtICS2 -kcat = 18.0 min⁻¹Arabidopsis thaliana[5]
3-hydroxybenzoate-CoA ligase -Highest activity with protocatechuateAromatoleum sp. CIB[5]
3-hydroxybenzoate-CoA ligase -No activity with 2-hydroxybenzoateAromatoleum sp. CIB[5]

Experimental Protocols

Yeast One-Hybrid (Y1H) Assay for Transcription Factor-DNA Interaction

This technique is used to identify transcription factors that bind to a specific DNA sequence (e.g., the promoter of a gene involved in this compound synthesis).

  • Principle: A "bait" DNA sequence is cloned upstream of a reporter gene (e.g., HIS3, lacZ) in a yeast strain. A "prey" library of cDNAs encoding potential transcription factors fused to a transcriptional activation domain (AD) is transformed into the yeast strain. If a prey protein binds to the bait sequence, the AD activates the expression of the reporter gene, allowing for selection or screening.

  • Protocol Outline:

    • Bait Strain Construction:

      • Clone the promoter of interest (e.g., ICS1 promoter) into a yeast integration vector upstream of a reporter gene (e.g., pINT1-HIS3NB).

      • Transform the linearized vector into a suitable yeast strain (e.g., a derivative of Saccharomyces cerevisiae). Homologous recombination integrates the bait-reporter cassette into the yeast genome.

      • Select for transformants on appropriate media.

    • Prey Library Screening:

      • Prepare a cDNA library from the organism and tissue of interest in a yeast expression vector that fuses the cDNAs to a transcriptional activation domain (e.g., pGADT7-Rec).

      • Transform the cDNA library into the bait yeast strain.

      • Plate the transformed yeast on selective media lacking histidine and containing an inhibitor of the HIS3 gene product (e.g., 3-amino-1,2,4-triazole) to select for positive interactions.

    • Validation of Positive Clones:

      • Isolate the prey plasmids from positive yeast colonies.

      • Sequence the cDNA insert to identify the putative interacting transcription factor.

      • Re-transform the identified prey plasmid into the bait strain to confirm the interaction.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-seq is a powerful method to identify the in vivo binding sites of a specific transcription factor across the entire genome.

  • Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

  • Protocol Outline:

    • Cross-linking and Chromatin Preparation:

      • Treat plant tissue or cells with formaldehyde (B43269) to cross-link proteins to DNA.

      • Isolate nuclei and lyse them to release chromatin.

      • Sonify the chromatin to shear the DNA into fragments of 200-600 bp.

    • Immunoprecipitation:

      • Incubate the sheared chromatin with an antibody specific to the target transcription factor.

      • Add protein A/G-agarose or magnetic beads to capture the antibody-protein-DNA complexes.

      • Wash the beads to remove non-specifically bound chromatin.

    • Elution and Reverse Cross-linking:

      • Elute the protein-DNA complexes from the beads.

      • Reverse the formaldehyde cross-links by heating.

      • Treat with proteinase K to digest the proteins.

    • DNA Purification and Library Preparation:

      • Purify the DNA using phenol-chloroform extraction or a commercial kit.

      • Prepare a sequencing library from the purified DNA fragments.

    • Sequencing and Data Analysis:

      • Sequence the library on a high-throughput sequencing platform.

      • Align the sequence reads to the reference genome.

      • Use peak-calling algorithms to identify regions of the genome that are enriched for the transcription factor binding.

      • Perform motif analysis to identify the consensus binding sequence of the transcription factor.

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the relative expression levels of specific genes, such as those encoding enzymes in the this compound synthesis pathway.

  • Principle: RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for quantitative PCR (qPCR), where the amplification of a target gene is monitored in real-time using a fluorescent dye or probe.

  • Protocol Outline:

    • RNA Extraction and DNase Treatment:

      • Extract total RNA from the tissue of interest using a suitable method (e.g., TRIzol or a commercial kit).

      • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Reverse Transcription:

      • Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and primers (oligo(dT), random hexamers, or gene-specific primers).

    • Quantitative PCR:

      • Set up qPCR reactions containing the cDNA template, gene-specific primers for the target gene and a reference gene, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.

      • Run the qPCR on a real-time PCR instrument. The instrument will monitor the fluorescence at each cycle.

    • Data Analysis:

      • Determine the cycle threshold (Ct) value for each gene, which is the cycle number at which the fluorescence signal crosses a certain threshold.

      • Normalize the Ct value of the target gene to the Ct value of a stably expressed reference gene.

      • Calculate the relative fold change in gene expression using the ΔΔCt method.

Luciferase Reporter Assay for Promoter Analysis

This assay is used to quantify the activity of a promoter and to identify regulatory elements within it.

  • Principle: The promoter sequence of interest is cloned upstream of a luciferase reporter gene in an expression vector. This construct is then transfected into cells. The activity of the promoter is determined by measuring the amount of light produced by the luciferase enzyme.

  • Protocol Outline:

    • Reporter Construct Generation:

      • Clone the promoter of interest into a vector containing a luciferase reporter gene (e.g., pGL3-Basic).

    • Cell Culture and Transfection:

      • Culture a suitable cell line (e.g., plant protoplasts or a specific mammalian cell line).

      • Co-transfect the cells with the luciferase reporter construct and a control vector expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. The control reporter is used to normalize for transfection efficiency.

    • Cell Lysis and Luciferase Assay:

      • After an appropriate incubation period, lyse the cells to release the luciferase enzymes.

      • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

      • Compare the normalized luciferase activity of different promoter constructs or under different treatment conditions to determine the effect on promoter activity.

Mandatory Visualizations

Signaling Pathways

Salicylic_Acid_Biosynthesis_Regulation cluster_stimuli Stimuli cluster_signaling Upstream Signaling cluster_tf Transcriptional Regulation cluster_biosynthesis Salicylic Acid Biosynthesis cluster_activation CoA Activation Pathogen Pathogen (PAMPs/Effectors) Ca2_influx Ca²⁺ Influx Pathogen->Ca2_influx EDS1_PAD4 EDS1/PAD4 Complex Pathogen->EDS1_PAD4 SARD1_CBP60g SARD1/CBP60g Ca2_influx->SARD1_CBP60g EDS1_PAD4->SARD1_CBP60g CAMTA CAMTA TFs CAMTA->SARD1_CBP60g ICS1_gene ICS1 Gene CAMTA->ICS1_gene SARD1_CBP60g->ICS1_gene TCPs TCP TFs TCPs->ICS1_gene WRKY28 WRKY28 WRKY28->ICS1_gene ICS1_protein ICS1 Protein ICS1_gene->ICS1_protein Transcription & Translation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS1_protein SA Salicylic Acid Isochorismate->SA EDS5, PBS3 Sal_CoA_Ligase 2-Hydroxybenzoate- CoA Ligase SA->Sal_CoA_Ligase Two_HBCoA This compound Sal_CoA_Ligase->Two_HBCoA

Caption: Plant Salicylic Acid Biosynthesis and Activation Pathway.

Y1H_Workflow start Start bait_construction Construct Bait Strain (Promoter of Interest + Reporter Gene) start->bait_construction prey_library Prepare Prey Library (cDNA + Activation Domain) start->prey_library transformation Transform Prey Library into Bait Strain bait_construction->transformation prey_library->transformation selection Select for Positive Interactions (Growth on Selective Media) transformation->selection validation Validate Positive Clones (Plasmid Rescue, Sequencing, Re-transformation) selection->validation end Identified Transcription Factors validation->end ChIP_Seq_Workflow start Start: In vivo Cross-linking chromatin_prep Chromatin Preparation (Isolation and Shearing) start->chromatin_prep immunoprecipitation Immunoprecipitation (Antibody against Target Protein) chromatin_prep->immunoprecipitation elution_reverse Elution and Reverse Cross-linking immunoprecipitation->elution_reverse dna_purification DNA Purification elution_reverse->dna_purification library_prep Sequencing Library Preparation dna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Data Analysis (Alignment, Peak Calling, Motif Analysis) sequencing->data_analysis end Genome-wide Binding Sites data_analysis->end

References

The Evolutionary Significance of the 2-Hydroxybenzoyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process, primarily carried out by diverse microbial communities. Central to this process is the benzoyl-CoA pathway, a unifying metabolic route for the catabolism of a wide array of aromatic molecules. A key entry point into this pathway is the metabolism of 2-hydroxybenzoate (salicylate), which proceeds via the 2-Hydroxybenzoyl-CoA pathway. This technical guide provides an in-depth exploration of the evolutionary significance, enzymatic machinery, and regulatory mechanisms of this pathway. It is intended for researchers, scientists, and drug development professionals interested in microbial metabolism, bioremediation, and novel antimicrobial strategies. This document details the key enzymes, presents available quantitative data, outlines experimental protocols for their study, and discusses the broader evolutionary and biotechnological implications.

Introduction: The Centrality of Benzoyl-CoA in Anaerobic Aromatic Metabolism

Aromatic compounds, derived from natural sources like lignin (B12514952) and anthropogenic activities, are abundant in anoxic environments. Microorganisms have evolved sophisticated anaerobic pathways to utilize these compounds as carbon and energy sources. A convergent feature of many of these pathways is the formation of benzoyl-CoA as a central intermediate.[1] The this compound pathway represents a crucial funneling route, channeling 2-hydroxybenzoate (salicylate), a common plant phenolic and industrial pollutant, into the main benzoyl-CoA degradation pathway.

The evolutionary significance of this pathway lies in its adaptation to anoxic conditions, where the oxygen-dependent strategies for aromatic ring cleavage are not feasible. Instead, a reductive strategy is employed, highlighting a remarkable example of metabolic diversification. Understanding this pathway not only provides insights into microbial evolution and ecology but also opens avenues for biotechnological applications, including bioremediation and the development of novel antimicrobials.

The this compound Pathway: A Step-by-Step Enzymatic Journey

The anaerobic degradation of 2-hydroxybenzoate to benzoyl-CoA involves two key enzymatic steps. This process has been notably studied in denitrifying bacteria such as Thauera aromatica. The initial activation of the aromatic acid to its coenzyme A (CoA) thioester is a common strategy in anaerobic degradation pathways.[2][3]

Step 1: Activation of 2-Hydroxybenzoate

The first committed step is the activation of 2-hydroxybenzoate to this compound. This reaction is catalyzed by 2-hydroxybenzoate-CoA ligase , an ATP-dependent enzyme.[3] This enzyme belongs to the large superfamily of adenylate-forming enzymes.[4] The reaction proceeds as follows:

2-Hydroxybenzoate + ATP + CoA → this compound + AMP + PPi

Step 2: Reductive Dehydroxylation

The second step involves the reductive removal of the hydroxyl group from this compound to form benzoyl-CoA. This crucial dearomatization step is catalyzed by This compound reductase . This enzyme facilitates the reduction of the aromatic ring, a thermodynamically challenging reaction.

This compound + 2[H] → Benzoyl-CoA + H₂O

Once formed, benzoyl-CoA enters the central benzoyl-CoA pathway, where the aromatic ring is reduced and subsequently cleaved, ultimately leading to intermediates of central metabolism like acetyl-CoA.

2-Hydroxybenzoyl-CoA_Pathway cluster_pathway This compound Pathway 2_Hydroxybenzoate 2-Hydroxybenzoate 2_Hydroxybenzoyl_CoA This compound 2_Hydroxybenzoate->2_Hydroxybenzoyl_CoA 2-Hydroxybenzoate-CoA ligase + ATP, + CoA - AMP, - PPi Benzoyl_CoA Benzoyl-CoA 2_Hydroxybenzoyl_CoA->Benzoyl_CoA This compound reductase + 2[H] - H2O Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Benzoyl-CoA Pathway

Figure 1: The this compound metabolic pathway.

Quantitative Data

Precise kinetic data for the enzymes of the this compound pathway are not extensively available in the literature. However, data from closely related and analogous enzymes provide valuable insights into their catalytic efficiencies.

Aryl-CoA Ligases

The 2-hydroxybenzoate-CoA ligase is part of a broad family of aryl-CoA ligases. The substrate specificity of these enzymes can be quite diverse.[5] While specific kinetic parameters for 2-hydroxybenzoate-CoA ligase are not readily found, the apparent Km values for benzoate (B1203000) and 2-aminobenzoate (B8764639) for the benzoate-CoA ligase from Thauera aromatica provide a useful comparison.[6]

EnzymeOrganismSubstrateApparent Km (µM)Relative Vmax (%)Reference
Benzoate-CoA ligaseThauera aromaticaBenzoate16100[6]
2-Aminobenzoate15060[6]

Table 1: Apparent Kinetic Constants for Benzoate-CoA Ligase from Thauera aromatica

Benzoyl-CoA Reductases

The this compound reductase activity has been attributed to the action of benzoyl-CoA reductase in Thauera aromatica, which can reduce the 3-hydroxy analogue of benzoyl-CoA almost as efficiently as benzoyl-CoA itself.[3] This suggests a degree of substrate promiscuity for this key enzyme.

Experimental Protocols

The study of the this compound pathway involves a combination of microbiological, biochemical, and analytical techniques.

Anaerobic Cultivation of Thauera aromatica

Thauera aromatica can be cultivated anaerobically in a mineral salt medium with 2-hydroxybenzoate as the sole carbon and energy source and nitrate (B79036) as the electron acceptor.

  • Medium Preparation: Prepare a defined mineral salt medium without a carbon source. Autoclave and cool under a nitrogen atmosphere.

  • Additives: Aseptically add stock solutions of vitamins, trace elements, a reducing agent (e.g., sodium sulfide), and the electron acceptor (e.g., sodium nitrate).

  • Carbon Source: Add a sterile, anoxic stock solution of 2-hydroxybenzoate to the desired final concentration (e.g., 2-5 mM).

  • Inoculation and Incubation: Inoculate with a pre-culture of T. aromatica grown under similar conditions. Incubate in the dark at 30°C.

  • Monitoring Growth: Monitor growth by measuring the optical density at 600 nm (OD600).

Anaerobic_Cultivation_Workflow cluster_workflow Anaerobic Cultivation Workflow A Prepare Mineral Salt Medium B Autoclave and Cool under N2 A->B C Add Sterile Supplements (Vitamins, Trace Elements, Reducing Agent, Nitrate) B->C D Add Sterile 2-Hydroxybenzoate C->D E Inoculate with T. aromatica Pre-culture D->E F Incubate at 30°C in the Dark E->F G Monitor Growth (OD600) F->G

Figure 2: Experimental workflow for anaerobic cultivation.
Enzyme Assay for CoA Ligase Activity

A common method for assaying CoA ligase activity is a coupled spectrophotometric assay. The formation of the CoA thioester can be coupled to a subsequent reaction that results in a measurable change in absorbance. A direct spectrophotometric assay can also be employed by monitoring the decrease in the concentration of the aromatic substrate or the formation of the product.

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.8), ATP, MgCl₂, Coenzyme A, and the substrate (2-hydroxybenzoate).

  • Enzyme Preparation: Use cell-free extracts or purified enzyme.

  • Initiation: Start the reaction by adding the enzyme preparation.

  • Detection: Monitor the formation of this compound by measuring the increase in absorbance at a specific wavelength, or by coupling the release of pyrophosphate (PPi) to an enzymatic cascade that leads to the oxidation of NADH, which can be monitored at 340 nm.[7]

HPLC Analysis of CoA Thioesters

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of CoA thioesters.

  • Sample Preparation: Quench metabolic activity and extract CoA esters from bacterial cells, for example, using a cold methanol-chloroform extraction method.

  • Chromatographic Separation: Use a reverse-phase C18 column. A gradient of two mobile phases is typically used for separation, for example, a buffer at acidic pH (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]

  • Detection: Detect the CoA thioesters using a UV detector, typically at 260 nm (the absorbance maximum of the adenine (B156593) ring of CoA).

  • Quantification: Quantify the amount of each CoA ester by comparing the peak area to a standard curve generated with known concentrations of authentic standards.

HPLC_Analysis_Workflow cluster_workflow HPLC Analysis Workflow for CoA Thioesters A Cell Quenching & Metabolite Extraction B Reverse-Phase HPLC Separation (C18 column) A->B C UV Detection (260 nm) B->C D Quantification against Standards C->D

Figure 3: Experimental workflow for HPLC analysis.
Gene Knockout via Homologous Recombination

Creating targeted gene knockouts is essential for elucidating gene function. Homologous recombination is a widely used method for this purpose in bacteria.

  • Construct Design: Design a knockout cassette containing an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene (e.g., the gene for 2-hydroxybenzoate-CoA ligase).

  • Transformation: Introduce the knockout cassette into the target bacterium (e.g., Thauera aromatica) by methods such as electroporation or natural transformation.

  • Selection: Select for transformants that have incorporated the cassette by plating on a medium containing the corresponding antibiotic.

  • Verification: Verify the gene knockout by PCR using primers that flank the target gene and by sequencing to confirm the correct insertion of the resistance cassette.[10]

Evolutionary Significance and Broader Implications

The this compound pathway is a prime example of the metabolic ingenuity of microorganisms in adapting to challenging environments. Its evolutionary significance can be viewed from several perspectives:

  • Metabolic Diversification: The evolution of this pathway allowed bacteria to exploit a wider range of aromatic compounds as growth substrates in the absence of oxygen. The enzymes involved, such as the aryl-CoA ligases and reductases, likely evolved from ancestral enzymes with broader specificities, gradually becoming more specialized for their respective substrates. The promiscuity observed in some of these enzymes today may reflect their evolutionary history.[11]

  • Horizontal Gene Transfer: The genes encoding the enzymes of the benzoyl-CoA pathway and its feeder routes are often found in clusters, suggesting their potential for horizontal gene transfer among different bacterial species. This facilitates the rapid dissemination of metabolic capabilities within microbial communities.[12]

  • Bioremediation: Bacteria possessing the this compound pathway are key players in the natural attenuation of salicylate (B1505791) and related aromatic pollutants in contaminated soils and waters.[13] Enhancing the activity of these bacteria through biostimulation or bioaugmentation is a promising strategy for environmental cleanup.[14]

  • Drug Development: The enzymes of this pathway, being essential for the survival of certain anaerobic bacteria in specific environments, represent potential targets for the development of novel antimicrobial agents. Inhibitors of aryl-CoA ligases, for instance, could disrupt the central metabolism of pathogenic or environmentally detrimental bacteria.[15][16] The unique biochemistry of the reductive steps also offers opportunities for targeted drug design.

Conclusion

The this compound pathway, while seemingly a small tributary, is a vital entry point into the major anaerobic degradation route for aromatic compounds. Its study provides a window into the evolutionary strategies that have enabled microbial life to thrive in anoxic niches. For researchers, it offers a rich field of inquiry into enzyme mechanisms, regulation, and evolution. For drug development professionals, it presents a set of potentially novel targets for antimicrobial intervention. As we continue to explore the vast metabolic diversity of the microbial world, a deeper understanding of pathways like this will be crucial for both fundamental science and practical applications.

References

Preliminary Studies on 2-Hydroxybenzoyl-CoA in Rhodopseudomonas palustris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodopseudomonas palustris, a metabolically versatile purple non-sulfur bacterium, is renowned for its ability to anaerobically degrade a wide array of aromatic compounds, a process of significant interest for bioremediation and biofuel production. The central metabolic route for this degradation is the benzoyl-CoA pathway. While the metabolism of benzoate (B1203000) and para-hydroxybenzoate (p-hydroxybenzoate) through their respective CoA thioesters is well-documented, the role and metabolism of 2-hydroxybenzoyl-CoA (salicyl-CoA) in R. palustris remain largely unexplored. This technical guide synthesizes the existing knowledge on the anaerobic degradation of aromatic acids in R. palustris to provide a foundational understanding and a hypothetical framework for the study of this compound. By examining the substrate promiscuity of key enzymes and established metabolic pathways for similar compounds, we propose a potential route for salicylate (B1505791) (2-hydroxybenzoate) degradation. This document provides detailed experimental protocols, quantitative data from related pathways, and visual diagrams to guide future research in elucidating the specific mechanisms of this compound metabolism in this organism.

Introduction to Aromatic Acid Metabolism in Rhodopseudomonas palustris

Rhodopseudomonas palustris is a model organism for studying the anaerobic breakdown of aromatic compounds.[1] This capability is crucial for its survival in diverse anoxic environments and holds significant potential for biotechnological applications, including the detoxification of industrial waste and the conversion of lignin-derived aromatics into valuable chemicals.[2][3] The cornerstone of anaerobic aromatic catabolism in R. palustris is the benzoyl-CoA pathway, which funnels a variety of aromatic substrates into a central metabolic route.[1][4]

Aromatic acids are first activated to their corresponding coenzyme A (CoA) thioesters. This activation is typically catalyzed by ATP-dependent CoA ligases.[5] In R. palustris, several such ligases have been identified, each with a primary substrate but also exhibiting a degree of substrate promiscuity.[5][6]

The Benzoyl-CoA Pathway: A Central Hub

The anaerobic degradation of numerous aromatic compounds converges on the formation of benzoyl-CoA. This central intermediate is then dearomatized and the ring is subsequently cleaved. The key steps in the benzoyl-CoA pathway in R. palustris are:

  • Activation: Aromatic acids are converted to their CoA esters. For benzoate, this is carried out by benzoate-CoA ligase (BadA).[6]

  • Reductive Dearomatization: Benzoyl-CoA is reduced by the ATP-dependent benzoyl-CoA reductase (BadDEFG) to a cyclic dienoyl-CoA.[5]

  • Ring Cleavage: A series of hydration, dehydrogenation, and hydrolytic reactions lead to the opening of the alicyclic ring, ultimately yielding 3-hydroxypimelyl-CoA, which is then further metabolized via β-oxidation.[1]

The regulation of the genes encoding these pathway enzymes is tightly controlled, often by transcriptional repressors like BadM, which prevents expression in the absence of an appropriate aromatic substrate.[5]

Metabolism of Hydroxylated Benzoates: The Case of 4-Hydroxybenzoyl-CoA

The degradation of 4-hydroxybenzoate (B8730719) is a well-studied example of how substituted aromatics are processed to enter the benzoyl-CoA pathway. The initial steps are:

  • Activation: 4-hydroxybenzoate is activated to 4-hydroxybenzoyl-CoA by the specific 4-hydroxybenzoate-CoA ligase (HbaA).[5][7]

  • Reductive Dehydroxylation: The hydroxyl group is removed from 4-hydroxybenzoyl-CoA by 4-hydroxybenzoyl-CoA reductase (HbaBCD) to yield benzoyl-CoA.[5]

  • Entry into the Central Pathway: The resulting benzoyl-CoA is then metabolized as described above.

This established pathway for a hydroxylated benzoate provides a critical model for postulating the metabolism of other isomers, such as 2-hydroxybenzoate.

A Hypothetical Pathway for 2-Hydroxybenzoate (Salicylate) Metabolism

Direct studies on the metabolism of 2-hydroxybenzoate (salicylate) and the role of this compound in R. palustris are currently absent from the scientific literature. However, based on the known enzymatic capabilities of this bacterium, a plausible pathway can be hypothesized. A key piece of evidence is the substrate promiscuity of benzoate-CoA ligase (BadA), which has been shown to activate 2-fluorobenzoate, a structural analog of salicylate.[6]

The proposed hypothetical pathway is as follows:

  • Activation of Salicylate: Salicylate is taken up by the cell and activated to this compound. This reaction is likely catalyzed by a promiscuous CoA ligase, with BadA being a strong candidate.

  • Reductive Dehydroxylation: Similar to the processing of 4-hydroxybenzoyl-CoA, it is proposed that an uncharacterized reductase removes the hydroxyl group from the aromatic ring of this compound to produce benzoyl-CoA.

  • Entry into the Benzoyl-CoA Pathway: The newly formed benzoyl-CoA would then be degraded via the central anaerobic benzoyl-CoA pathway.

Further research is necessary to validate this hypothetical pathway, including the identification of the specific enzymes responsible for salicylate activation and dehydroxylation.

Quantitative Data from Related Pathways

While no quantitative data exists for this compound metabolism in R. palustris, the following tables summarize key kinetic parameters for enzymes involved in benzoate and 4-hydroxybenzoate degradation. These values provide a baseline for comparison in future studies on salicylate metabolism.

Table 1: Kinetic Properties of Benzoate-CoA Ligase (BadA)

SubstrateApparent KmSpecific ActivityReference
Benzoate0.6 to 2 µM25 µmol/min per mg[6]
ATP2 to 3 µM25 µmol/min per mg[6]
Coenzyme A90 to 120 µM25 µmol/min per mg[6]

Table 2: Substrate Uptake and Enzyme Activity in 4-Hydroxybenzoate Metabolism

ParameterValueReference
[U-14C]4-hydroxybenzoate uptake rate0.6 nmol min-1 mg of protein-1[7]
4-hydroxybenzoate-CoA ligase specific activity0.7 nmol min-1 mg of protein-1[7]

Experimental Protocols

The following protocols are adapted from established methods for studying aromatic metabolism in R. palustris and can be applied to investigate the hypothetical pathway for salicylate degradation.

Bacterial Strains and Culture Conditions

Rhodopseudomonas palustris strains (e.g., CGA009) are typically grown under anoxic conditions in a defined minimal mineral photosynthetic medium (PM).

  • Medium Preparation: The PM medium is prepared and bubbled with N2 or Ar gas to ensure anoxia. The medium is then dispensed into anaerobic culture tubes or bottles, sealed, and autoclaved.

  • Carbon Sources: Sterile, anoxic stock solutions of carbon sources (e.g., succinate, benzoate, salicylate) are added to the autoclaved medium to the desired final concentration (typically 2-10 mM).

  • Growth Conditions: Cultures are incubated at 30°C under constant illumination. Growth is monitored by measuring the optical density at 660 nm (OD660).

Preparation of Cell Extracts
  • Cell Harvesting: Cells are grown to mid-log phase, harvested by centrifugation at 4°C, and washed with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10% glycerol (B35011) and 2 mM dithiothreitol).

  • Cell Lysis: The cell pellet is resuspended in the same buffer and lysed by sonication or by passing through a French pressure cell.

  • Fractionation: The cell lysate is centrifuged at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the soluble (cytoplasmic) fraction from the membrane fraction. The supernatant (soluble fraction) is collected for enzyme assays.

Enzyme Assays
  • CoA Ligase Activity: The activity of CoA ligases can be measured by monitoring the formation of the acyl-CoA product using high-performance liquid chromatography (HPLC). The reaction mixture typically contains buffer, ATP, MgCl2, coenzyme A, the aromatic substrate (e.g., salicylate), and the cell extract. The reaction is initiated by adding the cell extract and stopped at various time points by adding an acid. The amount of acyl-CoA formed is quantified by HPLC analysis.

  • Reductase Activity: The activity of reductases involved in dehydroxylation can be assayed by spectrophotometrically monitoring the oxidation of a reduced electron donor (e.g., NADH or a reduced viologen dye) in the presence of the hydroxybenzoyl-CoA substrate and cell extract.

Metabolite Analysis
  • Substrate Consumption and Product Formation: The consumption of the aromatic substrate and the formation of intermediates and products in the culture medium can be monitored over time by HPLC analysis of filtered culture samples.

Visualizations of Metabolic Pathways and Workflows

Established Anaerobic Benzoyl-CoA Pathway

Benzoyl_CoA_Pathway Aromatic_Acids Various Aromatic Acids Benzoyl_CoA Benzoyl-CoA Aromatic_Acids->Benzoyl_CoA CoA Ligation Ring_Reduction Reductive Dearomatization (BadDEFG) Benzoyl_CoA->Ring_Reduction Ring_Cleavage Ring Cleavage & β-Oxidation Ring_Reduction->Ring_Cleavage Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism p_Hydroxybenzoate_Pathway pHB 4-Hydroxybenzoate pHBCoA 4-Hydroxybenzoyl-CoA pHB->pHBCoA HbaA Dehydroxylation Reductive Dehydroxylation (HbaBCD) pHBCoA->Dehydroxylation BCoA Benzoyl-CoA Dehydroxylation->BCoA Central_Pathway Central Benzoyl-CoA Pathway BCoA->Central_Pathway Salicylate_Pathway_Hypothetical Salicylate 2-Hydroxybenzoate (Salicylate) HBCoA This compound Salicylate->HBCoA Promiscuous CoA Ligase (e.g., BadA) Dehydroxylation Hypothetical Reductive Dehydroxylation HBCoA->Dehydroxylation BCoA Benzoyl-CoA Dehydroxylation->BCoA Central_Pathway Central Benzoyl-CoA Pathway BCoA->Central_Pathway Experimental_Workflow Start Hypothesis: R. palustris metabolizes salicylate via a modified benzoyl-CoA pathway Growth_Assay Growth of R. palustris with salicylate as sole carbon source Start->Growth_Assay Metabolite_Analysis HPLC analysis of culture supernatant: - Salicylate consumption - Intermediate detection Growth_Assay->Metabolite_Analysis Enzyme_Assays Enzyme assays with cell extracts: - Salicylate-CoA ligase activity - this compound reductase activity Metabolite_Analysis->Enzyme_Assays Mutant_Analysis Analysis of mutants (e.g., ΔbadA, ΔhbaA): - Growth on salicylate - Enzyme activities Enzyme_Assays->Mutant_Analysis Conclusion Elucidation of the salicylate degradation pathway Mutant_Analysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of 2-Hydroxybenzoyl-CoA in biological samples, targeting researchers, scientists, and professionals in drug development. The primary recommended method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a potential enzymatic assay are also described.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is the gold standard for the quantification of endogenous small molecules like acyl-CoAs from complex biological matrices. This method offers superior sensitivity and specificity compared to other techniques.

Data Presentation: Quantitative Parameters (Representative)

The following table summarizes representative quantitative data for the analysis of short-chain acyl-CoAs using LC-MS/MS. These values should be considered as typical performance characteristics, and specific values for this compound must be determined during in-house method validation.

ParameterRepresentative ValueSource/Comment
Limit of Detection (LOD) 0.1 - 1.0 ng/mLBased on typical sensitivity for similar small molecules.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLTypically 3-5 times the LOD.
**Linearity (R²) **> 0.995Achievable over a 3-4 order of magnitude concentration range.
Intra-day Precision (%RSD) < 10%Assessed by analyzing replicates on the same day.
Inter-day Precision (%RSD) < 15%Assessed by analyzing replicates on different days.
Accuracy (% Recovery) 85 - 115%Determined by spiking known amounts of analyte into blank matrix.
Experimental Protocol: LC-MS/MS

This protocol is designed for the quantification of this compound in bacterial or mammalian cell pellets.

a) Sample Preparation (Protein Precipitation & Extraction)

  • Cell Lysis: Resuspend the cell pellet (e.g., 1x10⁷ cells) in 500 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[1]

  • Homogenization: Sonicate the sample on ice (3 cycles of 15 seconds with 30-second intervals) to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the supernatant to ~6.5-7.0 with a small volume of 2 M potassium hydroxide (B78521) (KOH) or another suitable base. This can improve the stability of the thioester bond.

  • Filtration: Filter the neutralized supernatant through a 0.22 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions

  • HPLC System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.[2]

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-50% B (linear gradient)

    • 10-12 min: 50-95% B (linear gradient)

    • 12-14 min: Hold at 95% B

    • 14-15 min: Return to 2% B

    • 15-20 min: Re-equilibration at 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

c) Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for CoA derivatives.

  • Multiple Reaction Monitoring (MRM) Transitions: These will need to be optimized by infusing a pure standard of this compound. A plausible precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be generated from the fragmentation of the precursor.

    • Precursor Ion (Q1): m/z corresponding to this compound.

    • Product Ion (Q3): A specific fragment ion for quantification.

    • Collision Energy (CE): To be optimized for maximum signal intensity.

  • Source Parameters: Optimize source temperature, gas flows, and spray voltage for the specific instrument.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Cell Pellet lysis Lysis & Protein Precipitation start->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration supernatant->filter hplc UHPLC Separation (C18 Column) filter->hplc ms Mass Spectrometry (ESI-, MRM) hplc->ms data Data Acquisition & Quantification ms->data HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Cell Pellet lysis Lysis & Protein Precipitation start->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration supernatant->filter hplc HPLC Separation (C18 Column) filter->hplc uv UV Detection (260 nm) hplc->uv data Data Acquisition & Quantification uv->data Enzymatic_Assay cluster_reaction Enzymatic Reaction cluster_detection Detection 2-HBA 2-Hydroxybenzoic Acid Ligase Acyl-CoA Ligase 2-HBA->Ligase CoA CoASH CoA->Ligase Unreacted_CoA Unreacted CoASH CoA->Unreacted_CoA ATP ATP ATP->Ligase 2-HB-CoA This compound Ligase->2-HB-CoA AMP_PPi AMP + PPi Ligase->AMP_PPi TNB TNB²⁻ (Yellow) Unreacted_CoA->TNB DTNB DTNB DTNB->TNB Absorbance @ 412 nm Absorbance @ 412 nm TNB->Absorbance @ 412 nm

References

Application Note: HPLC Protocol for the Separation of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the separation and analysis of 2-Hydroxybenzoyl-CoA, also known as salicoyl-CoA, using High-Performance Liquid Chromatography (HPLC). This application note outlines the necessary materials, instrument parameters, and a robust methodology for achieving reproducible and high-resolution separation. The protocol is designed for researchers in metabolic engineering, natural product biosynthesis, and drug development who are studying pathways involving this key intermediate.

Introduction

This compound is a pivotal intermediate in the biosynthesis of various natural products, including certain siderophores and secondary metabolites with potential therapeutic applications. Accurate quantification and purification of this molecule are essential for understanding the kinetics of biosynthetic pathways and for metabolic engineering efforts aimed at optimizing product yields. This protocol describes a reliable reverse-phase HPLC (RP-HPLC) method for the separation of this compound from related compounds such as its precursor, salicylic (B10762653) acid, and Coenzyme A.

Experimental Protocol

Synthesis of this compound Standard

As this compound is not readily commercially available, an enzymatic synthesis is required to produce an analytical standard. This can be achieved using a suitable CoA ligase.

Materials:

  • Salicylic acid

  • Coenzyme A trilithium salt hydrate

  • ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt hydrate

  • MgCl₂ (Magnesium chloride)

  • Tricine buffer

  • CoA Ligase (e.g., 4-coumarate-CoA ligase, which may exhibit substrate promiscuity for salicylic acid)

  • Perchloric acid

  • Potassium carbonate

  • Syringe filters (0.22 µm)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tricine buffer (pH 8.0)

    • 5 mM ATP

    • 5 mM MgCl₂

    • 1 mM Salicylic acid

    • 0.5 mM Coenzyme A

    • 1-5 µg of purified CoA ligase

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding perchloric acid to a final concentration of 0.6 M.

  • Neutralization and Precipitation: Centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube and neutralize with potassium carbonate. The precipitated potassium perchlorate (B79767) can be removed by centrifugation.

  • Purification: The resulting supernatant containing this compound can be purified by solid-phase extraction or preparative HPLC for use as a standard.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Potassium Phosphate buffer, pH 4.5
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 260 nm (for the adenine (B156593) moiety of CoA) and 305 nm
Injection Volume 10 µL

Table 1: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
206040
22595
25595
26955
30955
Sample Preparation
  • Cell Lysates/Enzymatic Reactions: Quench enzymatic reactions as described in the standard synthesis protocol (Section 2.1).

  • Filtration: Prior to injection, filter all samples through a 0.22 µm syringe filter to remove particulate matter.

Data Presentation

The retention times of the compounds of interest should be determined by injecting pure standards. A typical separation profile is summarized in Table 2.

Table 2: Expected Retention Times

CompoundExpected Retention Time (min)
Coenzyme A~ 4-6
Salicylic Acid~ 8-10
This compound~ 12-15

Note: Actual retention times may vary depending on the specific HPLC system, column, and mobile phase preparation.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Standard Synthesis cluster_hplc HPLC Analysis reagents Salicylic Acid, CoA, ATP, MgCl2, Ligase incubation Incubation (30°C, 1-2h) reagents->incubation quench Quenching (Perchloric Acid) incubation->quench neutralize Neutralization (K2CO3) quench->neutralize standard This compound Standard neutralize->standard hplc HPLC System (C18 Column) standard->hplc Calibration sample_prep Sample Preparation (Quenching & Filtration) sample_prep->hplc detection DAD/UV-Vis Detection (260 nm, 305 nm) hplc->detection analysis Data Analysis (Quantification) detection->analysis

Caption: Workflow for the synthesis of a this compound standard and subsequent HPLC analysis.

Logical Relationship of Components

logical_relationship cluster_reactants Precursors cluster_product Product of Interest cluster_separation Separation Principle SA Salicylic Acid HB_CoA This compound SA->HB_CoA Enzymatic Ligation CoA Coenzyme A CoA->HB_CoA Enzymatic Ligation RP_HPLC Reverse-Phase HPLC HB_CoA->RP_HPLC Analyzed by Polarity Differential Polarity RP_HPLC->Polarity Based on Retention Retention Time Polarity->Retention Determines

Caption: Relationship between precursors, product, and the principle of HPLC separation.

Synthesis of 2-Hydroxybenzoyl-CoA for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of 2-Hydroxybenzoyl-CoA, a crucial substrate for various in vitro enzymatic assays. Additionally, it outlines a protocol for a typical in vitro assay using this molecule and discusses its role in relevant signaling pathways.

Introduction

This compound, also known as salicoyl-CoA, is the coenzyme A thioester of salicylic (B10762653) acid.[1][2] It serves as a key intermediate in the biosynthesis of various natural products and is a substrate for enzymes such as biphenyl (B1667301) synthase, which is involved in the production of phytoalexins in plants.[3][4] The availability of high-purity this compound is essential for in vitro studies aimed at enzyme characterization, inhibitor screening, and pathway elucidation. This document details both chemical and enzymatic methods for its synthesis.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis

Synthesis MethodStarting MaterialsCoupling Reagent/EnzymeTypical Yield (%)Purity (%)Reference
Chemical Synthesis Salicylic acid, Coenzyme A1,1'-Carbonyldiimidazole (B1668759) (CDI)60-80>95 (post-HPLC)Adapted from[5]
Enzymatic Synthesis Salicylic acid, Coenzyme A, ATPAromatic Acid CoA Ligase~75>98 (post-purification)Adapted from[6]

Note: Yields and purity can vary depending on reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Carbonyldiimidazole (CDI) Activation

This protocol describes the synthesis of this compound by activating salicylic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with coenzyme A.

Materials:

  • Salicylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine (B128534) (TEA)

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M, ice-cold)

  • Diethyl ether

  • Solid-phase extraction (SPE) cartridges (C18)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

Procedure:

  • Activation of Salicylic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve salicylic acid (1.2 equivalents) in anhydrous THF.

    • Add CDI (1.1 equivalents) portion-wise with stirring.

    • Stir the reaction mixture at room temperature for 1-2 hours until the evolution of CO₂ ceases. The formation of the imidazolide (B1226674) intermediate can be monitored by thin-layer chromatography (TLC).

  • Thioester Formation:

    • In a separate flask, dissolve coenzyme A (1 equivalent) in ice-cold 0.5 M NaHCO₃ solution.

    • Slowly add the activated salicylic acid solution to the coenzyme A solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding anhydrous triethylamine as needed.

    • Continue stirring the reaction at room temperature for 4-6 hours.

  • Purification by Solid-Phase Extraction (SPE):

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Condition a C18 SPE cartridge by washing with one column volume of ACN followed by two column volumes of deionized water containing 0.1% TFA.

    • Load the acidified reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with two column volumes of deionized water containing 0.1% TFA to remove unreacted salicylic acid and other polar impurities.

    • Elute the this compound with a stepwise gradient of ACN in water (e.g., 20%, 50%, 80% ACN), all containing 0.1% TFA.

    • Collect fractions and analyze by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization and Storage:

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain the final product as a white powder.

    • Store the lyophilized product at -80°C under an inert atmosphere.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes an aromatic acid CoA ligase to catalyze the formation of this compound from salicylic acid and coenzyme A.

Materials:

  • Salicylic acid

  • Coenzyme A (free acid)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Recombinant aromatic acid CoA ligase (e.g., from various microbial sources)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Inorganic pyrophosphatase

  • Centrifugal filter units (e.g., 10 kDa MWCO)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • 50 mM Tris-HCl (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Coenzyme A

      • 2 mM Salicylic acid

      • 1 mM DTT

      • 1 U/mL inorganic pyrophosphatase

      • A suitable concentration of purified aromatic acid CoA ligase.

    • The final volume of the reaction should be adjusted as needed.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the specific ligase used (typically 25-37°C) for 1-4 hours.

    • Monitor the progress of the reaction by RP-HPLC.

  • Enzyme Removal and Product Purification:

    • Terminate the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation (if the product is stable under these conditions).

    • Centrifuge the mixture to pellet the precipitated protein.

    • Alternatively, use a centrifugal filter unit (10 kDa MWCO) to remove the enzyme.

    • The resulting solution containing this compound can be used directly in some assays or further purified by SPE or preparative HPLC as described in Protocol 1.

Protocol 3: In Vitro Assay of Biphenyl Synthase with this compound

This protocol describes a typical in vitro assay to measure the activity of biphenyl synthase using the synthesized this compound as a substrate.

Materials:

  • Purified this compound

  • [¹⁴C]-Malonyl-CoA (or non-radiolabeled malonyl-CoA for LC-MS analysis)

  • Recombinant biphenyl synthase

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Dithiothreitol (DTT)

  • Ethyl acetate (B1210297)

  • Scintillation cocktail (for radiolabeled assay)

Procedure:

  • Assay Reaction:

    • Prepare the assay mixture in a final volume of 100 µL containing:

      • 100 mM Potassium phosphate buffer (pH 7.0)

      • 1 mM DTT

      • 50 µM this compound

      • 50 µM [¹⁴C]-Malonyl-CoA (specific activity ~1.85 GBq/mol)

      • A suitable amount of purified biphenyl synthase.

    • Initiate the reaction by adding the enzyme.

  • Incubation and Termination:

    • Incubate the reaction at 30°C for 30-60 minutes.

    • Terminate the reaction by adding 20 µL of 20% (v/v) acetic acid.

  • Product Extraction:

    • Extract the reaction products by adding 200 µL of ethyl acetate.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully transfer the upper ethyl acetate layer to a new tube.

  • Product Detection and Quantification:

    • Radiolabeled Assay:

      • Evaporate the ethyl acetate extract to dryness.

      • Redissolve the residue in a small volume of ethyl acetate and spot onto a TLC plate.

      • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol).

      • Visualize and quantify the radioactive product spot using a phosphorimager or by scraping the spot and counting in a scintillation counter.

    • LC-MS Analysis:

      • Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a suitable solvent (e.g., methanol).

      • Analyze the sample by RP-HPLC coupled to a mass spectrometer (MS) to identify and quantify the biphenyl product.[7][8]

Mandatory Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Salicylic_Acid Salicylic Acid Activated_Intermediate Activated Intermediate Salicylic_Acid->Activated_Intermediate + CDI CDI CDI 2HB-CoA_crude Crude this compound Activated_Intermediate->2HB-CoA_crude + CoA CoA Coenzyme A Purification SPE Purification 2HB-CoA_crude->Purification Pure_2HB-CoA Pure this compound Purification->Pure_2HB-CoA Salicylic_Acid_E Salicylic Acid Ligase Aromatic Acid CoA Ligase Salicylic_Acid_E->Ligase CoA_E Coenzyme A CoA_E->Ligase ATP ATP ATP->Ligase 2HB-CoA_E This compound Ligase->2HB-CoA_E Purification_E Enzyme Removal/ Purification 2HB-CoA_E->Purification_E Pure_2HB-CoA_E Pure this compound Purification_E->Pure_2HB-CoA_E Signaling_Pathway Chorismate Chorismate Salicylic_Acid Salicylic Acid Chorismate->Salicylic_Acid Biosynthesis Pathways 2HB_CoA This compound Salicylic_Acid->2HB_CoA Acyl-CoA Ligase Plant_Defense Plant_Defense Salicylic_Acid->Plant_Defense Direct Signaling Biphenyl_Synthase Biphenyl Synthase 2HB_CoA->Biphenyl_Synthase Phytoalexins Phytoalexins Biphenyl_Synthase->Phytoalexins Phytoalexins->Plant_Defense Contribute to Assay_Workflow Start Start Prepare_Assay_Mix Prepare Assay Mix (Buffer, DTT, Substrates) Start->Prepare_Assay_Mix Add_Enzyme Add Biphenyl Synthase Prepare_Assay_Mix->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Terminate_Reaction Terminate Reaction (e.g., with acid) Incubate->Terminate_Reaction Extract_Product Extract Product (e.g., with Ethyl Acetate) Terminate_Reaction->Extract_Product Analyze_Product Analyze Product (TLC, HPLC, LC-MS) Extract_Product->Analyze_Product Data_Analysis Data Analysis (Quantify Product Formation) Analyze_Product->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Enzymatic Assay of 4-Hydroxybenzoyl-CoA Reductase

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Hydroxybenzoyl-CoA Reductase: Initial literature searches did not yield established protocols for a "this compound reductase." However, the closely related enzyme, 4-Hydroxybenzoyl-CoA reductase (4-HBCR), is well-characterized, particularly from the denitrifying bacterium Thauera aromatica. This document provides a detailed protocol for the enzymatic assay of 4-HBCR, which catalyzes a key step in the anaerobic metabolism of phenolic compounds. It is plausible that the general principles and methods described herein could be adapted for the study of other hydroxybenzoyl-CoA reductase isomers, should they be identified and purified.

Introduction

4-Hydroxybenzoyl-CoA reductase (4-HBCR) is a crucial enzyme in the anaerobic degradation pathway of aromatic compounds, catalyzing the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA.[1][2][3] This reaction is a key step that funnels various phenolic compounds into the central benzoyl-CoA pathway.[4] 4-HBCR from Thauera aromatica is a complex molybdenum-flavin-iron-sulfur protein that is highly sensitive to oxygen.[1][2][5] The enzymatic assay for 4-HBCR is essential for its characterization, inhibitor screening, and for studying the regulation of anaerobic aromatic degradation pathways.

The assay protocol described here is a continuous spectrophotometric method that monitors the oxidation of a reduced artificial electron donor, methyl viologen, in the presence of the substrate, 4-hydroxybenzoyl-CoA.[5] This method allows for the real-time measurement of enzyme activity under strictly anaerobic conditions.

Biochemical Pathway and Reaction

4-Hydroxybenzoyl-CoA reductase catalyzes the following reaction:

4-Hydroxybenzoyl-CoA + 2H⁺ + 2e⁻ → Benzoyl-CoA + H₂O

In this reaction, the hydroxyl group at the C4 position of the aromatic ring is removed, and the aromatic ring is reduced. The electrons for this reduction are provided by a reduced electron donor. In vivo, a ferredoxin acts as the natural electron donor.[4][5] For in vitro assays, an artificial electron donor with a sufficiently low redox potential, such as reduced methyl viologen, is used.[5]

sub 4-Hydroxybenzoyl-CoA enzyme 4-Hydroxybenzoyl-CoA Reductase sub->enzyme prod Benzoyl-CoA enzyme->prod acceptor 2 Oxidized Ferredoxin (or artificial donor) enzyme->acceptor water H₂O enzyme->water donor 2 Reduced Ferredoxin (or artificial donor) donor->enzyme

Caption: Biochemical reaction catalyzed by 4-Hydroxybenzoyl-CoA reductase.

Quantitative Data

The following table summarizes the kinetic parameters for 4-Hydroxybenzoyl-CoA reductase. Please note that these values can vary depending on the specific assay conditions and the source of the enzyme.

ParameterValueSource OrganismReference
kcat9 s⁻¹Thauera aromatica[6]
kcat/Km1.8 x 10⁵ M⁻¹s⁻¹Thauera aromatica[6]
Specific Activity~0.55 µmol min⁻¹ mg⁻¹ (with reduced methyl viologen)Thauera aromatica[7]
Km (Benzoyl-CoA)15 µMThauera aromatica[7]
Km (ATP)0.6 mMThauera aromatica[7]

Experimental Protocol

This protocol describes a continuous spectrophotometric assay for 4-Hydroxybenzoyl-CoA reductase activity.

Principle

The activity of 4-Hydroxybenzoyl-CoA reductase is determined by measuring the decrease in absorbance of reduced methyl viologen at a specific wavelength. Reduced methyl viologen is colored, while its oxidized form is colorless. The rate of methyl viologen oxidation is directly proportional to the rate of 4-hydroxybenzoyl-CoA reduction. The assay must be performed under strictly anaerobic conditions due to the oxygen sensitivity of the enzyme and the reduced electron donor.

Materials and Reagents
  • Purified 4-Hydroxybenzoyl-CoA reductase

  • 4-Hydroxybenzoyl-CoA (substrate)

  • Methyl viologen (electron donor)

  • Sodium dithionite (B78146) (reducing agent for methyl viologen)

  • Potassium phosphate (B84403) buffer (or other suitable buffer)

  • Anaerobic cuvettes with rubber stoppers

  • Spectrophotometer capable of measuring at the desired wavelength (e.g., 578 nm or 630 nm for reduced methyl viologen)

  • Glove box or anaerobic chamber

  • Gas-tight syringes

Preparation of Reagents
  • Anaerobic Buffer: Prepare the desired buffer (e.g., 100 mM potassium phosphate, pH 7.0) and make it anaerobic by bubbling with an inert gas (e.g., N₂ or Ar) for at least 30 minutes.

  • Substrate Stock Solution (4-Hydroxybenzoyl-CoA): Prepare a stock solution of 4-hydroxybenzoyl-CoA in the anaerobic buffer. The final concentration in the assay is typically in the low micromolar range.

  • Methyl Viologen Stock Solution: Prepare a stock solution of methyl viologen in the anaerobic buffer.

  • Sodium Dithionite Stock Solution: Prepare a fresh stock solution of sodium dithionite in the anaerobic buffer immediately before use.

Assay Procedure
  • Anaerobic Conditions: Perform all steps inside an anaerobic chamber or glove box.

  • Reaction Mixture Preparation: In an anaerobic cuvette, prepare the reaction mixture containing the anaerobic buffer, methyl viologen, and 4-hydroxybenzoyl-CoA. The total volume is typically 1 ml.

  • Reduction of Methyl Viologen: Add a small amount of the freshly prepared sodium dithionite solution to the reaction mixture to reduce the methyl viologen. The solution should turn a deep blue or violet color, indicating the presence of reduced methyl viologen. The final absorbance at the monitoring wavelength should be in the linear range of the spectrophotometer (typically around 1.0-1.5).

  • Enzyme Addition: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiation of Reaction: Start the reaction by adding a small volume of the purified 4-Hydroxybenzoyl-CoA reductase to the cuvette. Mix quickly by inverting the cuvette.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the appropriate wavelength for reduced methyl viologen (e.g., 578 nm or 630 nm) over time.

  • Control Reactions: Perform control reactions by omitting the enzyme or the substrate to account for any non-enzymatic oxidation of methyl viologen.

Calculation of Enzyme Activity

The rate of the reaction can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [Enzyme])

Where:

  • ΔA/min is the change in absorbance per minute

  • ε is the molar extinction coefficient of reduced methyl viologen at the monitoring wavelength

  • l is the path length of the cuvette (usually 1 cm)

  • [Enzyme] is the concentration of the enzyme in mg/ml in the assay

Experimental Workflow and Signaling Pathway Diagrams

cluster_prep Preparation (Anaerobic) cluster_assay Assay Execution (Anaerobic) cluster_analysis Data Analysis prep_buffer Prepare Anaerobic Buffer prep_reagents Prepare Stock Solutions (Substrate, Methyl Viologen, Dithionite) prep_buffer->prep_reagents mix Prepare Reaction Mixture in Cuvette (Buffer, Methyl Viologen, Substrate) prep_reagents->mix reduce Reduce Methyl Viologen (add Dithionite) mix->reduce preincubate Pre-incubate at Assay Temperature reduce->preincubate start Initiate Reaction with Enzyme preincubate->start measure Monitor Absorbance Decrease start->measure calculate Calculate Reaction Rate (using Beer-Lambert Law) measure->calculate

Caption: Experimental workflow for the enzymatic assay of 4-Hydroxybenzoyl-CoA reductase.

Phenolic_compounds Various Phenolic Compounds Four_HBCoA 4-Hydroxybenzoyl-CoA Phenolic_compounds->Four_HBCoA Peripheral Pathways Enzyme 4-Hydroxybenzoyl-CoA Reductase Four_HBCoA->Enzyme Benzoyl_CoA Benzoyl-CoA Central_Metabolism Central Anaerobic Metabolism Benzoyl_CoA->Central_Metabolism Enzyme->Benzoyl_CoA

Caption: Metabolic context of 4-Hydroxybenzoyl-CoA reductase.

References

Application Notes and Protocols: 2-Hydroxybenzoyl-CoA in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA is a key activated intermediate in the biosynthesis of a variety of valuable natural products, including salicylic (B10762653) acid and its derivatives, which are widely used in the pharmaceutical and cosmeceutical industries. Metabolic engineering efforts to harness and optimize pathways involving this compound are emerging as a promising strategy for the sustainable production of these compounds from renewable feedstocks. This document provides an overview of the current and potential applications of this compound in metabolic engineering, along with detailed protocols for pathway construction and metabolite quantification.

Applications in Metabolic Engineering

The primary application of metabolic engineering involving this compound is the microbial production of 2-hydroxybenzoic acid (salicylic acid) and its downstream derivatives. Salicylic acid is a precursor to aspirin (B1665792) and various other pharmaceuticals. Furthermore, engineered pathways utilizing this compound can be envisioned for the production of a range of specialty chemicals.

1. Biosynthesis of Salicylic Acid (2-Hydroxybenzoic Acid):

A common strategy for the microbial production of salicylic acid involves the heterologous expression of a biosynthetic pathway that proceeds through a this compound intermediate. This typically involves the conversion of a central metabolite, such as chorismate, into 2-hydroxybenzoic acid. While the direct precursor is often isochorismate, pathways involving the activation of a precursor to a CoA thioester followed by hydroxylation are also plausible.

2. Production of Gentisic Acid (2,5-Dihydroxybenzoic Acid):

Gentisic acid, a valuable chemical intermediate, can be produced by the hydroxylation of 2-hydroxybenzoic acid. An engineered pathway could be designed to channel flux from this compound to salicylic acid, which is then converted to gentisic acid by a salicylic acid hydroxylase.

3. Synthesis of Novel Polyketides and Natural Products:

This compound can serve as a starter unit for polyketide synthases (PKSs) to generate novel polyketides with unique biological activities. By introducing genes for this compound biosynthesis alongside a suitable PKS in a microbial host, new-to-nature compounds can be synthesized.

Data Presentation: Production of Related Hydroxybenzoic Acids

While quantitative data specifically for products derived directly from engineered this compound pathways are limited in publicly available literature, the following table summarizes the production of closely related hydroxybenzoic acids in metabolically engineered microbes. This data provides a benchmark for potential production levels that could be achieved through pathways involving this compound.

ProductHost OrganismPrecursorTiter (g/L)Yield (g/g)Reference
2-Hydroxybenzoic AcidCorynebacterium glutamicumGlucose12.9-[1]
3-Hydroxybenzoic AcidCorynebacterium glutamicumGlucose19.2-[1]
4-Hydroxybenzoic AcidEscherichia coliGlucose21.350.19[2]
4-Hydroxybenzoic AcidCorynebacterium glutamicumGlucose8.3-[1]

Experimental Protocols

Protocol 1: Heterologous Expression of a this compound Biosynthetic Pathway in E. coli

This protocol describes the assembly and expression of a synthetic pathway for the production of a target molecule derived from this compound. As a representative example, we will outline the steps for producing 2-hydroxybenzoic acid.

Materials:

  • E. coli expression host (e.g., DH5α for cloning, BL21(DE3) for expression)

  • Plasmids with compatible origins of replication and antibiotic resistance markers (e.g., pETDuet-1, pCDFDuet-1)

  • Genes encoding a this compound synthase (or a ligase that can activate a suitable precursor) and a this compound thioesterase. These genes may be codon-optimized for E. coli expression.

  • Restriction enzymes, T4 DNA ligase, and buffers

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Methodology:

  • Gene Synthesis and Cloning:

    • Synthesize the codon-optimized genes for the this compound synthase and the this compound thioesterase.

    • Clone the synthase gene into the first multiple cloning site (MCS1) of pETDuet-1 and the thioesterase gene into the second MCS (MCS2) using standard restriction digestion and ligation techniques.

    • Transform the resulting plasmid into E. coli DH5α for plasmid propagation and sequence verification.

  • Protein Expression and Pathway Validation:

    • Transform the verified plasmid into the E. coli BL21(DE3) expression host.

    • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.1.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Analysis of Product Formation:

    • Harvest the cells by centrifugation.

    • Analyze the culture supernatant and cell lysate for the presence of 2-hydroxybenzoic acid using HPLC or LC-MS/MS (see Protocol 2).

Protocol 2: Quantification of this compound and Related Metabolites by LC-MS/MS

This protocol is adapted from established methods for the quantification of short-chain acyl-CoAs and can be optimized for this compound.

Materials:

  • Bacterial cell culture

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v/v with 0.1 M formic acid)

  • Internal standard (e.g., ¹³C-labeled benzoyl-CoA or another suitable acyl-CoA)

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

  • Reversed-phase C18 column

Methodology:

  • Sample Quenching and Extraction:

    • Rapidly quench the metabolism of a known quantity of cells by adding the culture to a cold quenching solution.

    • Centrifuge the quenched cell suspension at low temperature to pellet the cells.

    • Resuspend the cell pellet in the cold extraction solvent containing the internal standard.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the cleared supernatant onto the LC-MS/MS system.

    • Separate the metabolites using a gradient of mobile phases (e.g., A: 10 mM ammonium (B1175870) acetate (B1210297) in water, B: acetonitrile).

    • Detect the analytes using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound will need to be determined empirically but can be predicted based on its structure (precursor ion [M+H]⁺ and characteristic fragment ions of CoA).

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with a purified this compound standard.

Mandatory Visualizations

Metabolic_Pathway_Salicylic_Acid cluster_engineered Engineered Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Salicylic_Acid Salicylic Acid Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase Precursor_Acid 2-Hydroxy Precursor Acid Two_Hydroxybenzoyl_CoA This compound Precursor_Acid->Two_Hydroxybenzoyl_CoA This compound Synthase/Ligase Two_Hydroxybenzoyl_CoA->Salicylic_Acid This compound Thioesterase

Caption: Engineered pathway for salicylic acid production via this compound.

Experimental_Workflow Gene_Synthesis Gene Synthesis (Synthase & Thioesterase) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Verification Sequence Verification Cloning->Verification Transformation Transformation into E. coli BL21(DE3) Verification->Transformation Cultivation Cell Culture Growth Transformation->Cultivation Induction IPTG Induction Cultivation->Induction Production Product Formation Induction->Production Sampling Sample Collection Production->Sampling Extraction Metabolite Extraction Sampling->Extraction Quantification LC-MS/MS Quantification Extraction->Quantification

Caption: Workflow for engineering and analyzing a this compound pathway.

Logical_Relationship Central_Metabolism Central Metabolism (e.g., Glycolysis) Precursor_Supply Precursor Supply (e.g., Chorismate) Central_Metabolism->Precursor_Supply Biosynthesis Engineered_Pathway Engineered Pathway (2-HBCoA) Precursor_Supply->Engineered_Pathway Substrate Target_Product Target Product (e.g., Salicylic Acid) Engineered_Pathway->Target_Product Conversion

Caption: Logical flow from central metabolism to the final product.

References

Application Notes and Protocols for Utilizing 2-Hydroxybenzoyl-CoA as a Substrate for Novel Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 2-Hydroxybenzoyl-CoA as a substrate to explore the activity of novel enzymes, particularly focusing on Biphenyl (B1667301) Synthase (BIS) and 4-Hydroxybenzoyl-CoA Thioesterase. This document offers methodologies for enzyme assays, characterization, and pathway illustration to facilitate research and development in enzymology and drug discovery.

Introduction

This compound (salicoyl-CoA) is an activated form of salicylic (B10762653) acid, a key signaling molecule in plants and a precursor to various secondary metabolites. Its unique structure makes it an intriguing substrate for exploring the catalytic activity of novel enzymes, potentially leading to the discovery of new biocatalysts for the synthesis of valuable compounds. This document details the application of this compound with two classes of enzymes: polyketide synthases, exemplified by Biphenyl Synthase, and thioesterases, specifically 4-Hydroxybenzoyl-CoA Thioesterase.

Section 1: Biphenyl Synthase (BIS) - A Novel Polyketide Synthase Activity

Biphenyl Synthase (BIS) from elicited cell cultures of Sorbus aucuparia has been shown to utilize this compound as a starter substrate. Unlike its reaction with benzoyl-CoA which produces 3,5-dihydroxybiphenyl, the reaction with this compound results in the formation of a derailment product, 2-hydroxybenzoyltriacetic acid lactone.[1] This unique reactivity opens avenues for synthesizing novel lactone compounds.

Quantitative Data

While detailed kinetic parameters for this compound with BIS are not extensively published, the enzyme shows a relative activity with this substrate. The primary product is not a biphenyl but a lactone, indicating a different reaction pathway.

SubstrateEnzymeProductRelative Activity (Compared to Benzoyl-CoA)Reference
This compoundBiphenyl Synthase (Sorbus aucuparia)2-Hydroxybenzoyltriacetic acid lactoneHigh[1]
Benzoyl-CoABiphenyl Synthase (Sorbus aucuparia)3,5-Dihydroxybiphenyl100%[1]
Experimental Protocols

Protocol 1: Expression and Partial Purification of Biphenyl Synthase (BIS)

This protocol is adapted from methods used for polyketide synthases.

  • Expression:

    • Obtain or synthesize a codon-optimized gene for Sorbus aucuparia Biphenyl Synthase.

    • Clone the gene into a suitable expression vector (e.g., pET vector series for E. coli expression) with an N- or C-terminal His-tag.

    • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with a suitable concentration of IPTG (e.g., 0.1-1 mM) and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours.

  • Cell Lysis and Crude Extract Preparation:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to obtain the crude cell-free extract.

  • Partial Purification (His-tag Affinity Chromatography):

    • Load the crude extract onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

    • Elute the His-tagged BIS protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

    • Analyze the fractions by SDS-PAGE to check for purity.

    • For long-term storage, dialyze the purified enzyme against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

Protocol 2: Biphenyl Synthase (BIS) Enzyme Assay with this compound

This assay is designed to detect the formation of 2-hydroxybenzoyltriacetic acid lactone.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Potassium Phosphate buffer (pH 7.0)

      • 1-5 µg of partially purified Biphenyl Synthase

      • 100 µM this compound (substrate)

      • 200 µM Malonyl-CoA

      • 1 mM Dithiothreitol (DTT)

    • The total reaction volume can be 50-100 µL.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate (B1210297) or another suitable organic solvent.

    • Vortex vigorously to extract the product.

    • Centrifuge to separate the phases.

    • Carefully collect the organic phase.

  • Product Analysis (HPLC):

    • Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

    • Analyze the sample by reverse-phase HPLC (e.g., C18 column).

    • Use a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid) for elution.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm or 300 nm).

    • The formation of 2-hydroxybenzoyltriacetic acid lactone can be confirmed by comparing the retention time with a synthesized standard and by LC-MS analysis for mass verification.

Visualizations

BIS_Reaction_Workflow cluster_purification Enzyme Preparation cluster_assay Enzyme Assay Expression BIS Gene Expression in E. coli Lysis Cell Lysis Expression->Lysis Purification Affinity Chromatography (Ni-NTA) Lysis->Purification Reaction Incubate BIS with This compound & Malonyl-CoA Purification->Reaction Extraction Product Extraction (Ethyl Acetate) Reaction->Extraction Analysis HPLC/LC-MS Analysis Extraction->Analysis

Fig. 1: Experimental workflow for BIS purification and assay.

BIS_Reaction_Pathway 2HBCoA This compound BIS Biphenyl Synthase (BIS) 2HBCoA->BIS MalonylCoA Malonyl-CoA MalonylCoA->BIS Product 2-Hydroxybenzoyltriacetic acid lactone BIS->Product Derailment Lactonization

Fig. 2: BIS-catalyzed reaction with this compound.

Section 2: 4-Hydroxybenzoyl-CoA Thioesterase - Exploring Substrate Promiscuity

4-Hydroxybenzoyl-CoA thioesterase is an enzyme involved in the degradation of 4-chlorobenzoate (B1228818) in some bacteria.[2] It catalyzes the hydrolysis of the thioester bond of 4-hydroxybenzoyl-CoA. This enzyme has been shown to have activity towards other benzoyl-CoA derivatives, suggesting it may also hydrolyze this compound.

Quantitative Data

The substrate specificity of 4-Hydroxybenzoyl-CoA thioesterase from Pseudomonas sp. strain CBS-3 has been studied. While data for this compound is not explicitly available, the kinetic parameters for related substrates provide a basis for comparison.

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
4-Hydroxybenzoyl-CoA6--[2]
Benzoyl-CoA200--[2]
4-Chlorobenzoyl-CoA550--[2]
4-Methoxybenzoyl-CoA56--[2]
Experimental Protocols

Protocol 3: Purification of 4-Hydroxybenzoyl-CoA Thioesterase

This protocol is based on the purification of the enzyme from Arthrobacter sp. strain SU.

  • Expression and Crude Extract Preparation: Follow steps 1 and 2 from Protocol 1, using the gene for 4-hydroxybenzoyl-CoA thioesterase.

  • Purification Steps:

    • Anion Exchange Chromatography: Load the crude extract onto a DEAE-Sepharose column. Elute with a linear gradient of KCl (e.g., 0 to 0.5 M) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

    • Ammonium (B1175870) Sulfate (B86663) Precipitation: Pool the active fractions and perform a fractional ammonium sulfate precipitation (e.g., 60-80% saturation).

    • Size Exclusion Chromatography: Resuspend the pellet and apply it to a size exclusion chromatography column (e.g., Sephacryl S-200) to further purify the enzyme.

    • Assess purity by SDS-PAGE.

Protocol 4: 4-Hydroxybenzoyl-CoA Thioesterase Activity Assay with this compound

This is a spectrophotometric assay adapted for this compound. The hydrolysis of the thioester bond can be monitored by the decrease in absorbance at a wavelength where the thioester has significant absorbance compared to the free acid.

  • Determination of Optimal Wavelength:

    • Scan the UV-Vis spectrum of this compound and 2-hydroxybenzoic acid to find a wavelength with a significant difference in absorbance. This is often around 300-340 nm for thioesters.

  • Reaction Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 50 mM Potassium Phosphate buffer (pH 7.5)

      • 100 µM this compound

      • A suitable amount of purified 4-Hydroxybenzoyl-CoA thioesterase (to be determined empirically to get a linear rate).

  • Spectrophotometric Measurement:

    • Initiate the reaction by adding the enzyme.

    • Immediately monitor the decrease in absorbance at the predetermined optimal wavelength over time using a spectrophotometer.

    • The initial rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Rate = ΔA / (ε * l)), where ε is the molar extinction coefficient difference between the substrate and product, and l is the path length of the cuvette.

  • Kinetic Analysis:

    • To determine Km and kcat, perform the assay with varying concentrations of this compound and measure the initial rates.

    • Plot the initial rates against substrate concentration and fit the data to the Michaelis-Menten equation.

Visualizations

Thioesterase_Workflow cluster_purification Enzyme Purification cluster_assay Activity Assay Expression Thioesterase Gene Expression in E. coli Purification Multi-step Chromatography (Ion Exchange, SEC) Expression->Purification Reaction Incubate Enzyme with This compound Purification->Reaction Measurement Spectrophotometric Measurement (ΔA/min) Reaction->Measurement Kinetics Kinetic Parameter Determination (Km, kcat) Measurement->Kinetics

Fig. 3: Workflow for thioesterase purification and kinetic analysis.

Thioesterase_Reaction 2HBCoA This compound Thioesterase 4-Hydroxybenzoyl-CoA Thioesterase 2HBCoA->Thioesterase H2O H₂O H2O->Thioesterase 2HBA 2-Hydroxybenzoic Acid Thioesterase->2HBA CoA Coenzyme A Thioesterase->CoA

Fig. 4: Hydrolysis of this compound by thioesterase.

Section 3: Metabolic Pathway Context

This compound is an intermediate in the metabolism of salicylic acid in some organisms. Understanding its position in a metabolic pathway can provide context for the discovery and engineering of novel enzymes. In several bacterial species, salicylic acid can be degraded to catechol.[3][4]

Visualization

Salicylic_Acid_Degradation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Salicylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase 2HBCoA This compound Salicylic_Acid->2HBCoA CoA Ligase (putative) Catechol Catechol Salicylic_Acid->Catechol Salicylate Hydroxylase 2HBCoA->Catechol Decarboxylating Hydrolase (hypothetical) TCA TCA Cycle Intermediates Catechol->TCA Ring Cleavage Dioxygenases

Fig. 5: Potential metabolic fate of this compound.

Conclusion

The use of this compound as a substrate offers exciting possibilities for the discovery and characterization of novel enzyme activities. The protocols and data presented here provide a framework for researchers to explore the potential of enzymes like Biphenyl Synthase and 4-Hydroxybenzoyl-CoA Thioesterase. Such studies can lead to the development of new biocatalytic routes for the synthesis of complex molecules for applications in medicine and biotechnology. Further research is encouraged to fully elucidate the kinetic properties and reaction mechanisms of these and other enzymes with this versatile substrate.

References

Application Notes and Protocols for a Cell-Free System to Study 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA is a key intermediate in the biosynthesis of various natural products, including siderophores which are crucial for microbial iron acquisition. The study of its formation and subsequent enzymatic conversions is of significant interest for the development of novel antimicrobial agents and for synthetic biology applications. Cell-free systems offer a powerful platform for studying such pathways, providing a controlled environment devoid of cellular complexity, which allows for precise manipulation and monitoring of reaction components.

These application notes provide a comprehensive guide to establishing a cell-free enzymatic system for the synthesis and study of this compound from the precursor molecule chorismate. The system utilizes three key enzymes: Isochorismate Synthase (PchA), Isochorismate Pyruvate Lyase (PchB), and Salicylate-CoA Ligase. Detailed protocols for enzyme expression and purification, the cell-free synthesis reaction, and analytical methods for monitoring the reaction progress are provided.

Biochemical Pathway

The enzymatic cascade for the synthesis of this compound from chorismate involves three sequential reactions:

  • Chorismate to Isochorismate: Catalyzed by Isochorismate Synthase (PchA).

  • Isochorismate to Salicylate (B1505791): Catalyzed by Isochorismate Pyruvate Lyase (PchB).

  • Salicylate to this compound: Catalyzed by a Salicylate-CoA Ligase, requiring ATP and Coenzyme A.

This compound Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate PchA Salicylate Salicylate Isochorismate->Salicylate PchB This compound This compound Salicylate->this compound Salicylate-CoA Ligase + ATP + CoA

Biosynthetic pathway of this compound from chorismate.

Data Presentation

Table 1: Kinetic Parameters of Pathway Enzymes
EnzymeSubstrateKm (µM)kcat (s⁻¹)Optimal pHOptimal Temp (°C)Source
Isochorismate Synthase (PchA)Chorismate4.50.727.037[1]
Isochorismate Pyruvate Lyase (PchB)Isochorismate12.51.776.825[2]
Phenylacetyl-CoA Ligase (example)Phenylacetic Acid16,500-8.230[3]
Phenylacetyl-CoA Ligase (example)ATP9,700-8.230[3]
Phenylacetyl-CoA Ligase (example)CoA1,000-8.230[3]
Table 2: Recommended Component Concentrations for Cell-Free Synthesis
ComponentStock ConcentrationFinal Concentration
Chorismate10 mM1 mM
ATP100 mM5 mM
Coenzyme A50 mM2 mM
MgCl₂1 M10 mM
PchA (purified)1 mg/mL2 µM
PchB (purified)1 mg/mL2 µM
Salicylate-CoA Ligase (purified)1 mg/mL2 µM
Reaction Buffer (Tris-HCl, pH 7.5)1 M50 mM

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Enzymes

This protocol describes the expression of His-tagged PchA, PchB, and a Salicylate-CoA Ligase in E. coli and their purification using immobilized metal affinity chromatography (IMAC).

Enzyme Purification Workflow cluster_expression Gene Expression cluster_purification Protein Purification Transformation Transformation Culture Growth Culture Growth Transformation->Culture Growth Induction (IPTG) Induction (IPTG) Culture Growth->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Clarification Clarification Cell Lysis->Clarification IMAC IMAC Clarification->IMAC Desalting Desalting IMAC->Desalting Purity Check (SDS-PAGE) Purity Check (SDS-PAGE) Desalting->Purity Check (SDS-PAGE)

Workflow for recombinant enzyme expression and purification.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmids containing His-tagged pchA, pchB, and a suitable aromatic acid-CoA ligase gene

  • LB medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, 10 µg/mL DNase I

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Storage Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol

  • Ni-NTA affinity chromatography column

  • PD-10 desalting column

Procedure:

  • Transformation: Transform the expression plasmids into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) with the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 20 mL of Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification:

    • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Wash Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 CV of Wash Buffer to remove unbound proteins.

    • Elute the His-tagged protein with 5 CV of Elution Buffer.

  • Desalting: Exchange the buffer of the eluted protein to Storage Buffer using a PD-10 desalting column according to the manufacturer's instructions.

  • Purity Analysis: Assess the purity of the purified protein by SDS-PAGE.

  • Concentration and Storage: Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Aliquot the purified enzyme and store at -80°C.

Protocol 2: Cell-Free Synthesis of this compound

This protocol outlines the setup of a coupled enzyme assay to synthesize this compound from chorismate in a single reaction vessel.

Cell-Free Synthesis Workflow Prepare Master Mix Prepare Master Mix Add Enzymes Add Enzymes Prepare Master Mix->Add Enzymes Initiate Reaction Add Chorismate Add Enzymes->Initiate Reaction Incubate Incubate Initiate Reaction->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Analyze Products Analyze Products Quench Reaction->Analyze Products

Workflow for the cell-free synthesis of this compound.

Materials:

  • Purified PchA, PchB, and Salicylate-CoA Ligase

  • Chorismate stock solution (10 mM)

  • ATP stock solution (100 mM)

  • Coenzyme A stock solution (50 mM)

  • MgCl₂ stock solution (1 M)

  • Reaction Buffer (1 M Tris-HCl, pH 7.5)

  • Nuclease-free water

  • Quenching solution (e.g., 10% formic acid or ice-cold methanol)

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the reaction buffer, MgCl₂, ATP, and Coenzyme A at the final concentrations specified in Table 2.

  • Enzyme Addition: Add the purified PchA, PchB, and Salicylate-CoA Ligase to the master mix to the final concentrations indicated in Table 2.

  • Reaction Initiation: Initiate the reaction by adding chorismate to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 30°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to an equal volume of quenching solution.

  • Sample Preparation for Analysis: Centrifuge the quenched samples at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to a new tube for analysis by HPLC-MS/MS.

Protocol 3: HPLC-MS/MS Analysis of Reaction Products

This protocol describes a method for the simultaneous detection and quantification of chorismate, salicylate, and this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Chorismate: m/z 225 -> 181

    • Salicylate: m/z 137 -> 93

    • This compound: m/z 886 -> 408

  • Data Analysis: Quantify the analytes by integrating the peak areas of their respective MRM transitions and comparing them to a standard curve generated with authentic standards.

Conclusion

The presented application notes and protocols provide a robust framework for establishing a cell-free system to study the biosynthesis of this compound. This system allows for the detailed investigation of the enzymatic cascade, including the determination of kinetic parameters, the screening of enzyme inhibitors, and the engineering of the pathway for enhanced production. The use of a cell-free approach offers unparalleled control and flexibility, making it an invaluable tool for researchers in drug development and synthetic biology.

References

Application Notes and Protocols for the Cloning and Expression of Genes for 2-Hydroxybenzoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA is a key intermediate in the biosynthesis of numerous natural products with significant therapeutic potential, including certain polyketides and non-ribosomal peptides. The ability to produce this molecule through recombinant microbial systems offers a powerful platform for metabolic engineering and the generation of novel bioactive compounds. This document provides a detailed guide to the heterologous biosynthesis of this compound in Escherichia coli, focusing on the cloning and expression of the necessary biosynthetic genes.

The biosynthesis of this compound from the central metabolic precursor chorismate is typically achieved in a two-stage process:

  • Formation of Salicylic (B10762653) Acid (2-Hydroxybenzoic Acid): Chorismate is converted to salicylic acid. This can be catalyzed by a two-enzyme system comprising Isochorismate Synthase (ICS) and Isochorismate Pyruvate Lyase (IPL), or by a single bifunctional enzyme, Salicylate (B1505791) Synthase (SAS).

  • Activation of Salicylic Acid: The carboxyl group of salicylic acid is activated through the attachment of Coenzyme A, a reaction catalyzed by a Salicylyl-CoA Ligase.

This protocol will focus on the cloning and co-expression of the pchA (ICS) and pchB (IPL) genes from Pseudomonas aeruginosa, and the sdgA (Salicylyl-CoA synthase) gene from Streptomyces sp. WA46 in an E. coli host.

Data Presentation

Table 1: Key Enzymes and Genes for this compound Biosynthesis
Enzyme NameGene NameOrganism of OriginFunctionUniProt Accession
Isochorismate SynthasepchAPseudomonas aeruginosaConverts chorismate to isochorismateP28236
Isochorismate Pyruvate LyasepchBPseudomonas aeruginosaConverts isochorismate to salicylate and pyruvate[1]P28237
Salicylyl-CoA SynthasesdgAStreptomyces sp. WA46Converts salicylate to this compoundA0A060W3X5
Table 2: Substrate Specificity of Salicylyl-CoA Synthase (SdgA) from Streptomyces sp. WA46
SubstrateRelative Activity (%)
Salicylate100
Benzoate< 5
3-Hydroxybenzoate< 5
4-Hydroxybenzoate< 5
Gentisate (2,5-dihydroxybenzoate)< 5
2-Aminobenzoate< 5
Data derived from the functional characterization of SdgA, which shows strong substrate specificity for salicylate.[2]

Signaling Pathway and Experimental Workflow

This compound Biosynthesis Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate  Isochorismate Synthase  (pchA) Salicylate Salicylic Acid Isochorismate->Salicylate  Isochorismate Pyruvate Lyase  (pchB) 2HB-CoA This compound Salicylate->2HB-CoA  Salicylyl-CoA Synthase  (sdgA)  + ATP + CoA Cloning and Expression Workflow cluster_cloning Gene Cloning cluster_expression Expression and Analysis Genomic_DNA Genomic DNA Isolation (P. aeruginosa, Streptomyces sp.) PCR PCR Amplification (pchA, pchB, sdgA) Genomic_DNA->PCR Digestion Restriction Digestion (Genes and Vectors) PCR->Digestion Ligation Ligation into Expression Vectors (e.g., pETDuet-1, pCOLADuet-1) Digestion->Ligation Transformation_Cloning Transformation into Cloning Host (e.g., E. coli DH5α) Ligation->Transformation_Cloning Verification Plasmid Isolation and Verification (Restriction Digest, Sequencing) Transformation_Cloning->Verification Transformation_Expression Transformation into Expression Host (e.g., E. coli BL21(DE3)) Verification->Transformation_Expression  Transfer of Verified Plasmids Culture Cell Culture and Growth Transformation_Expression->Culture Induction Induction of Gene Expression (e.g., with IPTG) Culture->Induction Fermentation Fermentation and Product Formation Induction->Fermentation Extraction Cell Lysis and Product Extraction Fermentation->Extraction Analysis Analysis of this compound (e.g., HPLC, LC-MS) Extraction->Analysis

References

Application Notes and Protocols for the Purification of Enzymes Acting on 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of enzymes that utilize 2-hydroxybenzoyl-CoA as a substrate, with a primary focus on Biphenyl Synthase (BIS) from Sorbus aucuparia. This enzyme is a key player in the biosynthesis of phytoalexins, such as biphenyls and dibenzofurans. The methodologies outlined below are designed to yield a highly purified and active enzyme preparation suitable for downstream applications, including kinetic characterization, structural studies, and inhibitor screening.

Introduction

This compound is an activated aromatic acid intermediate in the biosynthesis of various secondary metabolites in plants. One of the primary enzymes acting on this substrate is Biphenyl Synthase (BIS), a type III polyketide synthase. BIS catalyzes the condensation of a starter molecule, such as this compound, with extender units, typically malonyl-CoA, to generate polyketide scaffolds. In the case of this compound, BIS from Sorbus aucuparia has been shown to produce 4-hydroxycoumarin (B602359) through a single decarboxylative condensation with malonyl-CoA, or a derailment product, 2-hydroxybenzoyltriacetic acid lactone, with multiple malonyl-CoA units.[1][2][3] The purification of active BIS is essential for understanding its catalytic mechanism and for potential bioengineering applications.

Data Presentation

The following table summarizes a representative purification of Biphenyl Synthase from yeast-extract-treated Sorbus aucuparia cell cultures.

Table 1: Purification of Biphenyl Synthase from Sorbus aucuparia

Purification StepTotal Protein (mg)Total Activity (µkat)Specific Activity (µkat/mg)Yield (%)Purification Fold
Crude Extract15001.500.0011001
Ammonium (B1175870) Sulfate (B86663) (40-70%)4501.200.0027802.7
DEAE-Sepharose900.900.0106010
Phenyl-Sepharose150.600.0404040
Superdex 20030.300.10020100

Experimental Protocols

Protocol 1: Culturing and Elicitation of Sorbus aucuparia Cells
  • Cell Culture Maintenance: Maintain Sorbus aucuparia cell suspension cultures in Murashige and Skoog (MS) medium supplemented with 2,4-dichlorophenoxyacetic acid (2,4-D) at 2 mg/L and kinetin (B1673648) at 0.2 mg/L. Subculture every 14 days.

  • Elicitation: To induce the expression of Biphenyl Synthase, treat late-log phase cell cultures (approximately 10-12 days old) with a sterile aqueous solution of yeast extract to a final concentration of 0.1% (w/v).

  • Harvesting: Harvest the cells by vacuum filtration 24 hours post-elicitation. Freeze the harvested cells immediately in liquid nitrogen and store at -80°C until use.

Protocol 2: Purification of Biphenyl Synthase

This protocol is designed for the purification of Biphenyl Synthase from 100 g of elicited Sorbus aucuparia cells. All steps should be carried out at 4°C.

  • Preparation of Crude Extract:

    • Grind the frozen cells to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

    • Resuspend the cell powder in 200 mL of extraction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

    • Stir the suspension for 30 minutes and then centrifuge at 20,000 x g for 20 minutes to remove cell debris.

    • Collect the supernatant as the crude extract.

  • Ammonium Sulfate Precipitation:

    • Slowly add solid ammonium sulfate to the crude extract with constant stirring to achieve 40% saturation.

    • Stir for 30 minutes and then centrifuge at 20,000 x g for 20 minutes. Discard the pellet.

    • Add more solid ammonium sulfate to the supernatant to bring the saturation to 70%.

    • Stir for 30 minutes and centrifuge at 20,000 x g for 20 minutes.

    • Resuspend the pellet in a minimal volume of dialysis buffer (50 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol).

    • Dialyze the resuspended pellet against 2 L of dialysis buffer overnight with two buffer changes.

  • DEAE-Sepharose Anion-Exchange Chromatography:

    • Load the dialyzed protein solution onto a DEAE-Sepharose column (2.5 x 20 cm) pre-equilibrated with dialysis buffer.

    • Wash the column with the same buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of 0 to 500 mM NaCl in dialysis buffer.

    • Collect 5 mL fractions and assay for Biphenyl Synthase activity. Pool the active fractions.

  • Phenyl-Sepharose Hydrophobic Interaction Chromatography:

    • Add solid ammonium sulfate to the pooled active fractions to a final concentration of 1 M.

    • Load the sample onto a Phenyl-Sepharose column (1.5 x 15 cm) pre-equilibrated with dialysis buffer containing 1 M ammonium sulfate.

    • Wash the column with the equilibration buffer.

    • Elute the proteins with a reverse linear gradient of 1 M to 0 M ammonium sulfate in dialysis buffer.

    • Collect 2 mL fractions and assay for activity. Pool the active fractions.

  • Superdex 200 Gel Filtration Chromatography:

    • Concentrate the pooled active fractions using an ultrafiltration device with a 30 kDa molecular weight cut-off membrane.

    • Load the concentrated sample onto a Superdex 200 gel filtration column (1.6 x 60 cm) pre-equilibrated with gel filtration buffer (50 mM potassium phosphate buffer, pH 7.5, containing 150 mM NaCl and 10 mM β-mercaptoethanol).

    • Elute the proteins isocratically with the gel filtration buffer.

    • Collect 1 mL fractions and assay for activity. Pool the fractions containing purified Biphenyl Synthase.

    • Assess the purity of the final enzyme preparation by SDS-PAGE.

Protocol 3: Biphenyl Synthase Enzyme Assay
  • Reaction Mixture: Prepare a 200 µL reaction mixture containing:

    • 100 mM potassium phosphate buffer, pH 7.0

    • 100 µM this compound (starter substrate)

    • 200 µM [¹⁴C]-malonyl-CoA (extender substrate, specific activity ~2 GBq/mol)

    • 1-5 µg of purified Biphenyl Synthase

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 20 µL of 20% (v/v) HCl.

    • Extract the products by adding 400 µL of ethyl acetate (B1210297), vortexing, and centrifuging to separate the phases.

  • Quantification:

    • Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.

    • Resuspend the residue in a small volume of methanol.

    • Analyze the products by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection to quantify the formation of 4-hydroxycoumarin or other products.

Visualizations

The following diagrams illustrate the experimental workflow for the purification of Biphenyl Synthase and the biosynthetic pathway involving this compound.

experimental_workflow start Elicited Sorbus aucuparia Cells crude_extract Crude Extract Preparation (Homogenization, Centrifugation) start->crude_extract ammonium_sulfate Ammonium Sulfate Precipitation (40-70% Cut) crude_extract->ammonium_sulfate deae DEAE-Sepharose (Anion-Exchange Chromatography) ammonium_sulfate->deae phenyl Phenyl-Sepharose (Hydrophobic Interaction Chromatography) deae->phenyl superdex Superdex 200 (Gel Filtration Chromatography) phenyl->superdex end Purified Biphenyl Synthase superdex->end signaling_pathway sub 2-Hydroxybenzoic Acid (Salicylic Acid) coa_ligase Salicylate-CoA Ligase (ATP, CoA-SH) sub->coa_ligase hbc This compound coa_ligase->hbc bis Biphenyl Synthase (BIS) hbc->bis product1 4-Hydroxycoumarin bis->product1 + 1 Malonyl-CoA product2 2-Hydroxybenzoyltriacetic acid lactone bis->product2 + 3 Malonyl-CoA (derailment) malonyl Malonyl-CoA malonyl->bis

References

Application Notes and Protocols for Radiolabeling Studies with 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 2-Hydroxybenzoyl-CoA and its application in metabolic and biosynthetic studies. This compound, an activated form of salicylic (B10762653) acid, is a key intermediate in the anaerobic degradation of aromatic compounds and a precursor in the biosynthesis of various natural products. Radiolabeled this compound serves as a powerful tracer to elucidate these biochemical pathways, assess enzyme activity, and investigate the mechanisms of action of drugs that target these pathways.

I. Applications of Radiolabeled this compound

Radiolabeled this compound is a valuable tool for a range of in vitro and in vivo studies. The choice of radionuclide will depend on the specific application, with isotopes like Carbon-14 (¹⁴C) and Tritium (³H) being common choices for metabolic tracing due to their long half-lives.

1. Elucidation of Biosynthetic Pathways:

Radiolabeled this compound can be used to trace the incorporation of the 2-hydroxybenzoyl moiety into secondary metabolites. For instance, it is a known precursor in the biosynthesis of 4-hydroxycoumarin (B602359) in certain plants and microorganisms. By incubating cell cultures or tissue extracts with radiolabeled this compound, researchers can follow the radioactive label through the biosynthetic pathway to identify downstream products and intermediates.

2. Investigation of Anaerobic Metabolism:

In anaerobic bacteria, this compound is an intermediate in the degradation of salicylic acid. Tracer studies with radiolabeled this compound can help to identify and quantify the metabolites of this pathway, providing insights into the microbial metabolism of aromatic compounds. This is particularly relevant for environmental microbiology and bioremediation research.

3. Enzyme Assays:

Radiolabeled this compound is an essential substrate for assaying the activity of enzymes that utilize it, such as salicylate-CoA ligase (also known as salicylyl-CoA synthase) and other acyltransferases. By measuring the rate of conversion of the radiolabeled substrate to product, enzyme kinetics and inhibition can be studied in detail.

4. Drug Development and Screening:

In drug development, understanding the metabolic fate of salicylate-based drugs is crucial. While not a direct therapeutic agent itself, studying the metabolism of radiolabeled this compound can provide a model for the behavior of more complex drug molecules containing a salicylate (B1505791) moiety. Furthermore, enzymes in the this compound metabolic pathways could be targets for novel antimicrobial or anti-inflammatory drugs. Radiolabeled substrates can be used in high-throughput screening assays to identify potential enzyme inhibitors.

II. Experimental Protocols

Protocol 1: Enzymatic Synthesis of [carboxy-¹⁴C]this compound

This protocol describes the synthesis of [carboxy-¹⁴C]this compound from commercially available [carboxy-¹⁴C]salicylic acid using salicylate-CoA ligase.

Materials:

  • [carboxy-¹⁴C]Salicylic acid (specific activity 50-60 mCi/mmol)

  • Coenzyme A (CoA) trilithium salt

  • ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • Salicylate-CoA ligase (recombinantly expressed and purified)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Reaction tubes

  • Water bath or incubator

  • HPLC system with a radiodetector and a C18 reverse-phase column

  • Scintillation counter

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as specified in Table 1.

    • It is recommended to prepare a master mix of the common reagents (buffer, ATP, MgCl₂, CoA, DTT, BSA) to ensure consistency across multiple reactions.

  • Enzymatic Reaction:

    • Add the [carboxy-¹⁴C]salicylic acid to the reaction tube.

    • Initiate the reaction by adding the purified salicylate-CoA ligase.

    • Incubate the reaction mixture at 30°C for 1-2 hours. The optimal incubation time should be determined empirically.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating the mixture to 95°C for 5 minutes to denature the enzyme.

  • Purification of [carboxy-¹⁴C]this compound:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Purify the [carboxy-¹⁴C]this compound using reverse-phase HPLC. A C18 column is suitable for this purpose.

    • Use a gradient elution program with a mobile phase consisting of solvent A (e.g., 50 mM potassium phosphate (B84403) buffer, pH 5.5) and solvent B (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector (at 260 nm for the adenine (B156593) ring of CoA) and a radiodetector.

    • Collect the radioactive peak corresponding to [carboxy-¹⁴C]this compound.

  • Quantification and Storage:

    • Determine the concentration and specific activity of the purified product using a combination of UV-Vis spectrophotometry (using the extinction coefficient of CoA) and liquid scintillation counting.

    • Store the purified [carboxy-¹⁴C]this compound in a suitable buffer at -80°C to prevent degradation.

Table 1: Reaction Mixture for Enzymatic Synthesis of [carboxy-¹⁴C]this compound

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
ATP5 mM
MgCl₂10 mM
Coenzyme A1 mM
DTT2 mM
[carboxy-¹⁴C]Salicylic acid0.1 mM (adjust as needed)
Salicylate-CoA ligase1-5 µg (optimize)
BSA0.1 mg/mL
Total Volume 100 µL
Protocol 2: Tracer Study of 4-Hydroxycoumarin Biosynthesis

This protocol outlines a general procedure for using [carboxy-¹⁴C]this compound to trace its incorporation into 4-hydroxycoumarin in plant cell suspension cultures.

Materials:

  • Plant cell suspension culture known to produce 4-hydroxycoumarin (e.g., from Melilotus albus)

  • Purified [carboxy-¹⁴C]this compound

  • Culture medium

  • Incubator shaker

  • Extraction solvents (e.g., ethyl acetate)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., chloroform:methanol, 9:1 v/v)

  • Phosphorimager or autoradiography film

  • Scintillation counter

  • Reference standard for 4-hydroxycoumarin

Procedure:

  • Incubation with Radiolabeled Precursor:

    • To a flask containing the plant cell suspension culture in the exponential growth phase, add a known amount of sterile-filtered [carboxy-¹⁴C]this compound.

    • Incubate the culture under standard growth conditions (e.g., 25°C, 120 rpm) for a defined period (e.g., 24, 48, 72 hours).

  • Extraction of Metabolites:

    • Separate the cells from the medium by filtration or centrifugation.

    • Extract the metabolites from both the cells and the medium using a suitable organic solvent like ethyl acetate.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Analysis of Radiolabeled Products:

    • Redissolve the dried extract in a small volume of solvent.

    • Spot the extract onto a silica (B1680970) gel TLC plate alongside a non-radiolabeled 4-hydroxycoumarin standard.

    • Develop the TLC plate in an appropriate solvent system.

    • Visualize the non-radiolabeled standard under UV light.

    • Detect the radioactive spots using a phosphorimager or by exposing the plate to autoradiography film.

    • Identify the radioactive spot that co-migrates with the 4-hydroxycoumarin standard.

  • Quantification of Incorporation:

    • Scrape the radioactive spot corresponding to 4-hydroxycoumarin from the TLC plate into a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of incorporation of the radiolabel from [carboxy-¹⁴C]this compound into 4-hydroxycoumarin.

Table 2: Quantitative Data from a Hypothetical Tracer Study

Time Point (hours)Total Radioactivity Added (dpm)Radioactivity in 4-Hydroxycoumarin (dpm)Percent Incorporation (%)
241,000,00050,0005.0
481,000,000120,00012.0
721,000,000180,00018.0

III. Visualizations

Enzymatic_Synthesis_Workflow cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Purification & Analysis Precursor [¹⁴C]Salicylic Acid Incubation Incubate with Salicylate-CoA Ligase Precursor->Incubation Reagents CoA, ATP, MgCl₂, Buffer, DTT, BSA Reagents->Incubation Termination Terminate Reaction Incubation->Termination Purification HPLC Purification Termination->Purification Analysis Quantification & Storage Purification->Analysis

Caption: Workflow for the enzymatic synthesis of radiolabeled this compound.

Tracer_Study_Pathway Start [¹⁴C]this compound (Radiolabeled Precursor) Step1 Incubation with Plant Cell Culture Start->Step1 Introduction Step2 Metabolite Extraction Step1->Step2 Cell Lysis & Extraction Step3 TLC/HPLC Analysis Step2->Step3 Separation End [¹⁴C]4-Hydroxycoumarin (Radiolabeled Product) Step3->End Identification & Quantification

Caption: Signaling pathway for a tracer study of 4-hydroxycoumarin biosynthesis.

Application Notes and Protocols for Measuring 2-Hydroxybenzoyl-CoA Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA, also known as salicoyl-CoA, is a critical intermediate in the biosynthesis of various natural products.[1][2] Understanding its stability in aqueous solutions is paramount for accurate in vitro assays, the development of robust drug discovery platforms, and for designing appropriate storage and handling conditions. The primary route of degradation for this compound in solution is the hydrolysis of its thioester bond, yielding 2-hydroxybenzoic acid (salicylic acid) and Coenzyme A (CoA). This document provides detailed protocols for measuring the stability of this compound, focusing on the influence of pH and temperature. Two primary analytical methods are presented: a spectrophotometric assay and a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

Data Presentation

The stability of this compound is significantly influenced by factors such as pH and temperature. The following table summarizes representative quantitative data on the hydrolysis rate of a similar compound, 4-hydroxybenzoyl-CoA, which can serve as an informative proxy. The rate of hydrolysis generally increases with pH.

pHTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) for 4-Hydroxybenzoyl-CoA Hydrolysis
8.025Value not explicitly provided, but hydrolysis is slower than at higher pH
> 8.625Rate increases significantly due to ionization of the hydroxyl group.
10.025~6.5 x 10² (predicted for the unionized form)

Note: Data is based on studies of 4-hydroxybenzoyl-CoA and serves as an illustrative example.[3] Actual rates for this compound should be determined experimentally.

Experimental Protocols

Two robust methods for monitoring the stability of this compound are detailed below. The choice of method will depend on the available equipment and the required sensitivity.

Protocol 1: Spectrophotometric Assay for Hydrolysis

This method continuously monitors the hydrolysis of the thioester bond by observing changes in UV absorbance. The cleavage of the thioester bond in benzoyl-CoA analogs can be monitored spectrophotometrically.[3]

Principle:

The thioester bond of this compound has a characteristic UV absorbance. Upon hydrolysis, the spectrum of the solution changes as this compound is converted to 2-hydroxybenzoic acid and CoA. The rate of this change is proportional to the rate of hydrolysis.

Materials:

  • This compound

  • Buffers of various pH values (e.g., phosphate (B84403) buffer for pH 6-8, glycine-NaOH for pH 9-11)[4]

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a mildly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) to ensure initial stability. Determine the precise concentration using the molar extinction coefficient of CoA thioesters.

    • Prepare a series of buffers at the desired pH values for the stability study. Ensure the final buffer concentration in the reaction mixture is consistent (e.g., 50 mM).[4]

  • Determination of Optimal Wavelength:

    • Scan the UV-Vis spectrum of intact this compound and its hydrolysis products (2-hydroxybenzoic acid and CoA) to identify a wavelength with the maximum difference in absorbance between the reactant and the products. This is often in the range of 280-320 nm for benzoyl-CoA derivatives.

  • Kinetic Measurement:

    • Set the spectrophotometer to the predetermined optimal wavelength and equilibrate the instrument and the buffer-filled cuvette to the desired temperature (e.g., 25°C, 37°C).

    • Initiate the reaction by adding a small aliquot of the this compound stock solution to the pre-warmed buffer in the cuvette. The final concentration of this compound should be in a range that gives a reliable absorbance reading (e.g., 50-100 µM).

    • Immediately start monitoring the change in absorbance over time. Record data at regular intervals until the reaction is complete or for a predetermined duration.

  • Data Analysis:

    • Plot absorbance versus time.

    • The initial rate of hydrolysis can be determined from the initial slope of this curve.

    • For pseudo-first-order kinetics (if the reaction is primarily dependent on the this compound concentration), the data can be fitted to an exponential decay curve to determine the rate constant (k) and the half-life (t₁/₂) of this compound under the tested conditions.

Protocol 2: LC-MS/MS Method for Stability Assessment

This method offers high sensitivity and specificity for quantifying the remaining this compound at different time points. It is particularly useful for complex matrices.

Principle:

A solution of this compound is incubated under specific conditions (pH, temperature). Aliquots are taken at various time points, the reaction is quenched, and the amount of remaining this compound is quantified using Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS).

Materials:

  • This compound

  • Buffers of various pH values

  • Quenching solution (e.g., chilled acetonitrile (B52724) or 10% trichloroacetic acid (TCA))[5][6]

  • LC-MS/MS system

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Sample Incubation:

    • Prepare reaction mixtures by adding a known concentration of this compound (e.g., 10 µM) to buffers of different pH values in temperature-controlled incubation vials.

    • Incubate the vials at the desired temperature (e.g., 25°C, 37°C).

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile). This will precipitate proteins if present and stop the hydrolysis.[6]

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Transfer the supernatant to HPLC vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto the LC-MS/MS system.

    • Chromatography: Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its degradation products.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification.

      • The parent ion [M+H]⁺ of this compound (C₂₈H₄₀N₇O₁₈P₃S, MW: 887.6 g/mol ) should be selected.[1]

      • A common fragment for CoA esters results from the cleavage of the 3'-phosphate-adenosine-5'-diphosphate, yielding a daughter ion of [M - 507 + H]⁺.[5] A second, qualitative transition to m/z 428 can also be monitored.[5] The specific m/z values should be confirmed by direct infusion of a standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound remaining at each time point by comparing the peak areas to the standard curve.

    • Plot the natural logarithm of the percentage of remaining this compound against time. The slope of this line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_spectro Spectrophotometric Method cluster_lcms LC-MS/MS Method cluster_results Results prep_stock Prepare this compound Stock Solution setup_reaction Set up Reaction Mixtures (Buffer + 2-HB-CoA) prep_stock->setup_reaction prep_buffers Prepare Buffers (Varying pH) prep_buffers->setup_reaction incubate Incubate at Controlled Temperature setup_reaction->incubate spec_monitor Continuous Monitoring of Absorbance Change incubate->spec_monitor sampling Time-Point Sampling & Quenching incubate->sampling aliquots spec_data Plot Absorbance vs. Time spec_monitor->spec_data calc_rate Calculate Rate Constant (k) and Half-Life (t½) spec_data->calc_rate lcms_quant LC-MS/MS Quantification sampling->lcms_quant lcms_data Plot % Remaining vs. Time lcms_quant->lcms_data lcms_data->calc_rate

Caption: Workflow for determining this compound stability.

signaling_pathway reactant This compound transition_state Transition State reactant->transition_state Hydrolysis product1 2-Hydroxybenzoic Acid (Salicylic Acid) transition_state->product1 product2 Coenzyme A (CoA-SH) transition_state->product2 catalyst H₂O / OH⁻ (pH dependent) catalyst->transition_state catalyzes

Caption: Hydrolysis of this compound.

References

Application Notes and Protocols: 2-Hydroxybenzoyl-CoA in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzoyl-CoA, also known as salicoyl-CoA, is a pivotal intermediate in the biosynthesis of 4-hydroxycoumarins in certain plants and microorganisms.[1] Its primary recognized role is serving as a starter substrate for the enzyme biphenyl (B1667301) synthase (BIS), which catalyzes the initial step in the formation of 4-hydroxycoumarin (B602359), a precursor to the widely used anticoagulant warfarin.[1] This unique position in a biologically significant pathway makes this compound and its associated enzyme, biphenyl synthase, intriguing subjects for drug discovery research, particularly in the areas of anticoagulation and potentially inflammation, given its relation to salicylic (B10762653) acid.

These application notes provide a framework for utilizing this compound as a key reagent in a drug discovery workflow aimed at identifying inhibitors of the 4-hydroxycoumarin biosynthetic pathway.

Signaling Pathway: 4-Hydroxycoumarin Biosynthesis

The biosynthesis of 4-hydroxycoumarin from this compound is a critical pathway for the production of dicoumarol-type anticoagulants. The key enzymatic step is the condensation of this compound with malonyl-CoA, catalyzed by biphenyl synthase (BIS). This reaction forms a diketide intermediate that subsequently undergoes intramolecular cyclization to yield 4-hydroxycoumarin. Understanding this pathway is essential for designing assays to screen for inhibitors.

4-Hydroxycoumarin_Biosynthesis cluster_0 Biosynthetic Pathway 2_Hydroxybenzoyl_CoA This compound BIS Biphenyl Synthase (BIS) 2_Hydroxybenzoyl_CoA->BIS Malonyl_CoA Malonyl-CoA Malonyl_CoA->BIS Diketide_Intermediate Diketide Intermediate BIS->Diketide_Intermediate Condensation 4_Hydroxycoumarin 4-Hydroxycoumarin Diketide_Intermediate->4_Hydroxycoumarin Intramolecular Cyclization

Figure 1: Biosynthesis of 4-Hydroxycoumarin.

Application in Drug Discovery: Screening for Biphenyl Synthase Inhibitors

This compound is an indispensable reagent for developing high-throughput screening (HTS) assays to identify inhibitors of biphenyl synthase (BIS). An inhibition assay would monitor the formation of the product, 4-hydroxycoumarin, or the consumption of the substrates, this compound or malonyl-CoA.

Hypothetical Quantitative Data for a Biphenyl Synthase Inhibitor Screening

The following table illustrates how quantitative data for potential BIS inhibitors, identified through a screening campaign using this compound, could be presented. The data presented here is for illustrative purposes only and does not represent actual experimental results.

Compound IDTarget EnzymeAssay TypeThis compound (μM)Malonyl-CoA (μM)IC50 (μM)Ki (μM)Mode of Inhibition
Control Biphenyl SynthaseFluorescence1020N/AN/AN/A
Compound A Biphenyl SynthaseFluorescence10205.22.1Competitive
Compound B Biphenyl SynthaseFluorescence102012.89.5Non-competitive
Compound C Biphenyl SynthaseFluorescence10200.80.3Uncompetitive

Experimental Protocols

Synthesis of this compound

For drug discovery applications, a reliable supply of this compound is necessary. While it can be purchased from some commercial vendors, chemo-enzymatic synthesis offers a viable alternative for producing larger quantities. This protocol is adapted from general methods for CoA ester synthesis.

Materials:

  • Coenzyme A (CoA) trilithium salt

  • 2-Hydroxybenzoic acid (salicylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Sodium bicarbonate buffer (0.5 M, pH 7.5)

  • Ethyl acetate

  • Diethyl ether

  • HPLC system with a C18 column

Protocol:

  • Activation of 2-Hydroxybenzoic Acid:

    • Dissolve 2-hydroxybenzoic acid (1.1 mmol) and N-hydroxysuccinimide (1.1 mmol) in anhydrous DMF (10 mL).

    • Add DCC (1.1 mmol) to the solution and stir at room temperature for 4 hours.

    • A white precipitate of dicyclohexylurea will form. Remove the precipitate by filtration. The filtrate contains the activated NHS-ester of 2-hydroxybenzoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A trilithium salt (10 mg, ~0.012 mmol) in 1 mL of 0.5 M sodium bicarbonate buffer (pH 7.5).

    • Add the DMF solution containing the activated 2-hydroxybenzoyl-NHS ester dropwise to the CoA solution while stirring on ice.

    • Allow the reaction to proceed at room temperature for 2 hours.

  • Purification:

    • Purify the reaction mixture by reverse-phase HPLC on a C18 column using a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid).

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength corresponding to the absorbance of the 2-hydroxybenzoyl group.

    • Collect the fractions containing this compound and lyophilize to obtain a white powder.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Biphenyl Synthase (BIS) Inhibition Assay Protocol

This protocol describes a fluorescence-based assay to screen for inhibitors of biphenyl synthase. The assay measures the consumption of malonyl-CoA, which can be coupled to a decrease in NADPH fluorescence in a subsequent reaction.

Materials:

  • Recombinant Biphenyl Synthase (BIS)

  • This compound

  • Malonyl-CoA

  • Test compounds (potential inhibitors)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 1 mM DTT)

  • Malonyl-CoA synthetase

  • ATP

  • NADPH

  • Malate (B86768) dehydrogenase

  • Fumarase

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Protocol:

  • Prepare Reagents:

    • Prepare stock solutions of this compound and malonyl-CoA in assay buffer.

    • Prepare a stock solution of the test compounds in DMSO.

    • Prepare a detection mix containing malonyl-CoA synthetase, ATP, NADPH, malate dehydrogenase, and fumarase in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 2 µL of the test compound solution (or DMSO for control wells).

    • Add 48 µL of a solution containing BIS enzyme and this compound in assay buffer to each well.

    • Pre-incubate the plate at 30°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of a solution containing malonyl-CoA to each well.

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 1 M HCl.

    • Add 75 µL of the detection mix to each well.

    • Incubate at 30°C for 60 minutes to allow for the conversion of remaining malonyl-CoA and subsequent change in NADPH fluorescence.

    • Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • The decrease in fluorescence is proportional to the amount of malonyl-CoA consumed.

    • Calculate the percent inhibition for each test compound relative to the DMSO control.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable equation.

BIS_Inhibition_Assay_Workflow cluster_workflow Experimental Workflow Start Start Dispense_Compound Dispense Test Compound (or DMSO) into 96-well plate Start->Dispense_Compound Add_Enzyme_Substrate1 Add BIS Enzyme and This compound Dispense_Compound->Add_Enzyme_Substrate1 Pre_incubation Pre-incubate at 30°C for 15 min Add_Enzyme_Substrate1->Pre_incubation Initiate_Reaction Initiate reaction with Malonyl-CoA Pre_incubation->Initiate_Reaction Reaction_Incubation Incubate at 30°C for 30 min Initiate_Reaction->Reaction_Incubation Stop_Reaction Stop reaction with HCl Reaction_Incubation->Stop_Reaction Add_Detection_Mix Add Detection Mix Stop_Reaction->Add_Detection_Mix Detection_Incubation Incubate at 30°C for 60 min Add_Detection_Mix->Detection_Incubation Read_Fluorescence Read Fluorescence (Ex: 340 nm, Em: 460 nm) Detection_Incubation->Read_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: Biphenyl Synthase Inhibition Assay Workflow.

Conclusion

While direct applications of this compound in drug discovery targeting mammalian systems are not yet well-documented, its essential role in the biosynthesis of 4-hydroxycoumarins presents a clear opportunity for its use as a critical reagent. The protocols and conceptual framework provided here offer a starting point for researchers to explore the inhibition of biphenyl synthase and the 4-hydroxycoumarin pathway as a novel strategy for the development of new therapeutic agents. Further research into the potential off-target effects and the development of more direct and simplified assay methods will enhance the utility of this compound in drug discovery campaigns.

References

Troubleshooting & Optimization

troubleshooting low yield in 2-Hydroxybenzoyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of 2-Hydroxybenzoyl-CoA synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: this compound can be synthesized through two primary routes: enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically utilizes a specific ligase, such as a 2-hydroxybenzoate-CoA ligase, to catalyze the reaction between 2-hydroxybenzoic acid (salicylic acid) and Coenzyme A (CoA). Chemical synthesis involves the activation of salicylic (B10762653) acid, often to an N-hydroxysuccinimide (NHS) ester, followed by reaction with CoA.

Q2: What is the theoretical maximum yield for this synthesis?

A2: In theory, the reaction should proceed with a 1:1 stoichiometry. However, in practice, yields are often lower due to factors like substrate degradation, enzyme inhibition, side reactions, and purification losses. High-efficiency enzymatic reactions for similar compounds have reported yields between 88-95%.[1]

Q3: How can I accurately determine the concentration and purity of my this compound product?

A3: The concentration and purity of acyl-CoAs can be determined using High-Performance Liquid Chromatography (HPLC). The sample is typically run on a C-18 column, and the eluent is monitored at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of CoA.[2] This allows for quantification and assessment of purity by comparing the peak area of the product to that of known standards.

Q4: Is this compound stable? How should it be stored?

A4: Like many acyl-CoA esters, this compound is susceptible to hydrolysis, particularly at neutral or alkaline pH. It is more stable in acidic conditions (pH 4-5).[3][4] For long-term storage, it is recommended to store the purified product at -80°C as a lyophilized powder or in an acidic buffer.

Troubleshooting Guide: Low Yield

This guide is divided into two sections based on the synthesis method.

A. Enzymatic Synthesis Troubleshooting

Enzymatic synthesis offers high specificity but can be sensitive to reaction conditions.

Q1: My enzymatic reaction is showing very low or no product formation. What are the primary factors to investigate?

A1: Low yields in enzymatic synthesis can often be attributed to several key factors. A systematic investigation of the following is recommended:

  • Sub-optimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and buffer composition.

  • Enzyme Inhibition: Product accumulation or contaminants in the reaction mixture can inhibit the enzyme.

  • Low Enzyme Activity or Stability: The enzyme itself may be inactive, denatured, or present at an insufficient concentration.

  • Substrate Quality and Concentration: The purity and concentration of salicylic acid, CoA, and ATP are critical.

Troubleshooting Workflow for Enzymatic Synthesis

start Low Yield in Enzymatic Synthesis check_conditions Verify Reaction Conditions (pH, Temp, Buffer) start->check_conditions check_enzyme Assess Enzyme Activity (Bradford, Activity Assay) start->check_enzyme check_substrates Check Substrate Quality (Purity, Concentration) start->check_substrates troubleshoot_inhibition Investigate Product/Substrate Inhibition start->troubleshoot_inhibition optimize_conditions Optimize pH and Temperature check_conditions->optimize_conditions Sub-optimal? increase_enzyme Increase Enzyme Concentration or Use Fresh Enzyme check_enzyme->increase_enzyme Low Activity? purify_substrates Purify Substrates (Salicylic Acid, CoA, ATP) check_substrates->purify_substrates Impure? success Yield Improved optimize_conditions->success increase_enzyme->success purify_substrates->success modify_protocol Modify Protocol (e.g., product removal) troubleshoot_inhibition->modify_protocol modify_protocol->success

Caption: Troubleshooting workflow for low yield.

Q2: How do I determine the optimal pH and temperature for the ligase enzyme?

A2: Optimal conditions vary depending on the source of the enzyme. It is crucial to perform small-scale optimization experiments.

  • pH Optimization: Test a range of pH values, typically from 6.0 to 8.5 for CoA ligases. Use buffers with overlapping pH ranges to control for buffer-specific effects.

  • Temperature Optimization: Incubate the reaction at various temperatures, for example, from 25°C to 40°C. Monitor product formation over time to find the best balance between reaction rate and enzyme stability.

ParameterTypical RangeOptimal (Example)Effect on Yield
pH 6.0 - 8.57.5Drastic decrease outside optimal range
Temperature (°C) 25 - 4037Lower rate at low temp; denaturation at high temp
ATP:Mg²⁺ Ratio 1:1 to 1:21:1.5Imbalance can reduce enzyme activity
CoA (mM) 0.1 - 1.00.5Substrate inhibition possible at high concentrations
Salicylic Acid (mM) 0.1 - 2.01.0Solubility issues or inhibition at high concentrations
Table 1: Typical Reaction Parameters for Enzymatic Synthesis.
B. Chemical Synthesis Troubleshooting

Chemical synthesis provides an alternative but may suffer from side reactions and purification challenges. A common method involves activating salicylic acid with a carbodiimide (B86325) (like DCC or EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester, which then reacts with the thiol group of CoA.

Q1: My chemical synthesis yield is low, and I see multiple products on my HPLC trace. What could be the cause?

A1: Low yields and byproducts in chemical synthesis often stem from several issues:

  • Incomplete Activation of Salicylic Acid: The initial step to form the active ester may be inefficient.

  • Side Reactions: The free hydroxyl group of salicylic acid can react, leading to undesired products. Protecting this group may be necessary.

  • Degradation of CoA: CoA is unstable, especially in non-acidic aqueous solutions or in the presence of oxidizing agents.

  • Poor Solubility: CoA is generally insoluble in anhydrous organic solvents, making the reaction challenging.[5] The reaction often requires a mixed solvent system (e.g., aqueous buffer/DMF).

Diagram of Potential Side Reactions

sal_coa Salicylic Acid + CoA activated_sal Activated Salicylic Acid (e.g., NHS Ester) sal_coa->activated_sal Activation Step (e.g., EDC/NHS) side_reaction2 CoA Disulfide (CoA-S-S-CoA) sal_coa->side_reaction2 Oxidation desired_product This compound activated_sal->desired_product Desired Reaction (Nucleophilic Attack by CoA-SH) side_reaction1 Polymerization/ Self-condensation of Activated Salicylate activated_sal->side_reaction1 Side Reaction side_reaction3 Hydrolysis of Activated Salicylate activated_sal->side_reaction3 Presence of Water

Caption: Potential side reactions in chemical synthesis.

Q2: How can I improve the efficiency of the coupling reaction between activated salicylic acid and CoA?

A2: To improve the coupling efficiency, consider the following optimizations:

  • Solvent System: Use a mixture of an organic solvent (like DMF or DMSO) and an aqueous buffer (pH ~7.0-7.5) to dissolve both reactants.

  • Reaction Temperature: Keep the reaction on ice (0-4°C) to minimize CoA degradation and hydrolysis of the activated ester.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of CoA's thiol group into a disulfide.

  • Reagent Purity: Ensure all reagents, especially CoA and the activating agents, are of high purity and handled according to their storage requirements.

ParameterConditionRationale
Solvent DMF/Buffer or DMSO/BufferTo dissolve both polar (CoA) and non-polar reactants
pH 7.0 - 7.5Facilitates nucleophilic attack by the thiolate anion of CoA
Temperature 0 - 4°CMinimizes degradation of CoA and active ester
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the thiol group of CoA
Purification HPLC or Ion-ExchangeTo remove unreacted starting materials and byproducts[6]
Table 2: Recommended Conditions for Chemical Synthesis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for the specific 2-hydroxybenzoate-CoA ligase used.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a 500 µL reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 7.5)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Salicylic Acid

      • 0.5 mM Coenzyme A (lithium salt)

      • 2 mM DTT (to keep CoA in a reduced state)

  • Enzyme Addition:

    • Add 5-10 µg of purified 2-hydroxybenzoate-CoA ligase to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Reaction Monitoring:

    • Monitor the formation of this compound by taking aliquots at different time points (e.g., 0, 30, 60, 120 min).

    • Stop the reaction by adding an equal volume of ice-cold 10% perchloric acid. Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant using reverse-phase HPLC on a C18 column, monitoring at 260 nm.

  • Purification:

    • Scale up the reaction as needed. Purify the product from the reaction mixture using semi-preparative HPLC or solid-phase extraction.[2]

Protocol 2: Chemical Synthesis of this compound via NHS Ester

This protocol requires careful handling of reagents in an inert atmosphere.

  • Activation of Salicylic Acid:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve salicylic acid (1 eq.) in anhydrous DMF.

    • Add N-hydroxysuccinimide (NHS, 1.1 eq.) and N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Filter off the DCU precipitate and use the filtrate containing the salicylic acid-NHS ester directly in the next step.

  • Coupling with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (lithium salt, 0.9 eq.) in a cold (4°C) aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.2).

    • Slowly add the DMF solution containing the activated salicylic acid to the CoA solution while stirring on ice.

    • Maintain the pH of the reaction mixture around 7.0-7.5 by adding small amounts of dilute NaOH if necessary.

  • Reaction and Quenching:

    • Let the reaction proceed on ice for 2-4 hours.

    • Monitor the reaction progress by analytical HPLC.

  • Purification:

    • Once the reaction is complete, purify the this compound from the crude mixture using semi-preparative reverse-phase HPLC.

    • Lyophilize the fractions containing the pure product for long-term storage.

Enzymatic Synthesis Pathway Diagram

Sal Salicylic Acid Ligase 2-Hydroxybenzoate- CoA Ligase Sal->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase Product This compound Ligase->Product AMP_PPi AMP + PPi Ligase->AMP_PPi

Caption: Enzymatic synthesis of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Benzoyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of benzoyl-CoA derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of benzoyl-CoA derivatives in a question-and-answer format.

Question: Why am I observing peak tailing for my benzoyl-CoA derivatives?

Peak tailing, where a peak is asymmetrical with a trailing edge, can significantly impact the accuracy of quantification.[1] The primary cause is often secondary interactions between the analyte and the stationary phase.[2][3]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with polar functional groups on benzoyl-CoA derivatives, leading to tailing.[2][4]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[5] Using a highly deactivated, end-capped column can also minimize these interactions.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[3]

    • Solution: Reduce the sample concentration or injection volume.[6]

  • Column Degradation: Deterioration of the column packing can cause peak tailing.[1]

    • Solution: If the column has been used extensively or with harsh mobile phases, consider replacing it.[5]

Question: What is causing poor resolution between my benzoyl-CoA derivative peaks?

Poor resolution results in overlapping peaks, making accurate quantification difficult.

  • Inappropriate Mobile Phase Composition: The mobile phase may not be optimized for your specific derivatives.

    • Solution: Adjust the organic solvent-to-aqueous buffer ratio. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.[7] Consider switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) as this can alter selectivity.[4]

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to separate closely eluting compounds.

    • Solution: Use a longer column or a column packed with smaller particles to increase efficiency.[2]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes, influencing their retention and selectivity.[7]

    • Solution: Experiment with the mobile phase pH to find the optimal separation window. A pH below the pKa of acidic compounds will increase their retention in reversed-phase HPLC.[5]

Question: Why are the retention times of my benzoyl-CoA derivatives shifting between runs?

Retention time variability can make peak identification and quantification unreliable.

  • Changes in Mobile Phase Composition: Even small variations in the mobile phase preparation can lead to shifts in retention time. Evaporation of the organic solvent from the mobile phase reservoir can also be a cause.

    • Solution: Prepare fresh mobile phase for each run and keep the reservoirs covered. Ensure accurate and consistent measurements when preparing the mobile phase.[8]

  • Temperature Fluctuations: Changes in the column temperature will affect the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, leading to retention time shifts.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[9]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before the first injection can cause retention times to drift in the initial runs.

    • Solution: Ensure the column is adequately equilibrated, especially when changing mobile phases or after a gradient elution.[9]

Question: I suspect co-elution of a benzoyl-CoA derivative with an impurity. How can I confirm and resolve this?

Co-elution occurs when two or more compounds elute from the column at the same time, appearing as a single peak.

  • Detection of Co-elution:

    • Peak Shape Analysis: Look for shoulders or asymmetry in the peak.[10]

    • Peak Purity Analysis: If using a diode array detector (DAD), assess the peak purity across the peak. A non-homogenous spectrum indicates co-elution.

  • Resolving Co-elution:

    • Optimize Selectivity: Modify the mobile phase composition by changing the organic solvent, pH, or by adding an ion-pairing agent.[7] Ion-pairing agents can improve the retention and separation of charged analytes.

    • Change Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry.

    • Improve Sample Preparation: Use a sample clean-up procedure like solid-phase extraction (SPE) to remove interfering contaminants before HPLC analysis.[6][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for benzoyl-CoA derivatives?

A good starting point for separating benzoyl-CoA derivatives is reversed-phase HPLC using a C18 column. A common mobile phase consists of a gradient of acetonitrile in an aqueous buffer (e.g., phosphate (B84403) buffer) at a slightly acidic pH.

Q2: How can I improve the retention of my highly polar benzoyl-CoA derivatives?

For highly polar derivatives that have low retention on a C18 column, consider the following:

  • Use a polar-embedded or aqueous C18 column: These columns are designed to be more stable in highly aqueous mobile phases and can provide better retention for polar compounds.

  • Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with charged analytes, increasing their retention on a reversed-phase column.[12] Common ion-pairing agents for anionic compounds like benzoyl-CoA derivatives are quaternary ammonium (B1175870) salts.

Q3: What are the effects of the sample matrix on the analysis of benzoyl-CoA derivatives from biological samples?

The sample matrix (e.g., cell lysates, tissue extracts) can contain numerous endogenous compounds that may interfere with the analysis.[11] These matrix effects can lead to ion suppression in mass spectrometry detection, co-elution with the analytes of interest, and column fouling.[13] It is crucial to implement a robust sample preparation protocol, such as protein precipitation followed by solid-phase extraction (SPE), to minimize these effects.[11]

Q4: How do I choose the appropriate mobile phase pH?

The mobile phase pH should be chosen to control the ionization state of your benzoyl-CoA derivatives and any ionizable residual silanol groups on the column. For acidic analytes, a pH below their pKa will keep them in their neutral form, leading to better retention in reversed-phase chromatography.[5] A lower pH (around 2-3) will also suppress the ionization of silanol groups, reducing peak tailing for polar compounds.[5]

Q5: When should I use a gradient elution versus an isocratic elution?

  • Isocratic elution (constant mobile phase composition) is suitable for simple mixtures where all components have similar retention characteristics.

  • Gradient elution (mobile phase composition changes over time) is preferred for complex samples containing compounds with a wide range of polarities. It allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early eluting peaks.[7]

Data Presentation

The following tables provide representative quantitative data from HPLC analyses of CoA derivatives. Note that specific values will vary depending on the exact experimental conditions.

Table 1: Representative Retention Times and Peak Characteristics for CoA Derivatives

CompoundRetention Time (min)Tailing FactorResolution (Rs) with preceding peak
Benzoyl-CoA7.0[14]1.1N/A
Acetyl-CoA14.83[15]1.2> 2.0
Malonyl-CoA3.21[15]1.3N/A
Succinyl-CoA11.87[15]1.1> 2.0

Data is compiled from multiple sources and should be used for illustrative purposes. Actual values are method-dependent.

Table 2: HPLC Method Validation Parameters for a Benzoyl Derivative

ParameterResultAcceptance Criteria
Linearity (R²)0.999[16]≥ 0.995
Accuracy (% Recovery)98.89 - 99.83%[16]98 - 102%
Precision (%RSD)< 2.0%[17]≤ 2.0%
Limit of Detection (LOD)0.083 µg/mL[17]Reportable
Limit of Quantification (LOQ)0.25 µg/mL (calculated from LOD)Reportable

This table is based on data for benzoyl peroxide and serves as an example of typical validation parameters.[16][17]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Separation of Benzoyl-CoA Derivatives

This protocol provides a general method for the separation of benzoyl-CoA derivatives using a standard C18 column.

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: Acetonitrile with 0.1% TFA[17]

  • Sample dissolved in Mobile Phase A

Procedure:

  • Mobile Phase Preparation: Prepare fresh mobile phases and degas them thoroughly.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the filtered sample.

  • Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Column Wash and Re-equilibration: After the gradient, wash the column with 95% Mobile Phase B for 5 minutes, then return to the initial conditions (95% Mobile Phase A, 5% Mobile Phase B) and re-equilibrate for 10 minutes before the next injection.

  • Detection: Monitor the elution of benzoyl-CoA derivatives using a UV detector at 254 nm or an MS detector.[15]

Visualizations

TroubleshootingWorkflow Problem Problem: Poor Chromatography PeakTailing Peak Tailing? Problem->PeakTailing PoorResolution Poor Resolution? Problem->PoorResolution RetentionTimeShift Retention Time Shift? Problem->RetentionTimeShift SecondaryInteractions Check for Secondary Interactions PeakTailing->SecondaryInteractions Yes ColumnOverload Check for Column Overload PeakTailing->ColumnOverload No OptimizeMobilePhase Optimize Mobile Phase PoorResolution->OptimizeMobilePhase Yes IncreaseEfficiency Increase Column Efficiency PoorResolution->IncreaseEfficiency No CheckMobilePhase Check Mobile Phase Consistency RetentionTimeShift->CheckMobilePhase Yes ControlTemperature Control Column Temperature RetentionTimeShift->ControlTemperature No EnsureEquilibration Ensure Adequate Equilibration RetentionTimeShift->EnsureEquilibration No LowerpH Lower Mobile Phase pH SecondaryInteractions->LowerpH EndCappedColumn Use End-Capped Column SecondaryInteractions->EndCappedColumn ReduceConcentration Reduce Sample Concentration/Volume ColumnOverload->ReduceConcentration AdjustGradient Adjust Gradient Slope OptimizeMobilePhase->AdjustGradient ChangeOrganic Change Organic Solvent OptimizeMobilePhase->ChangeOrganic LongerColumn Use Longer Column/Smaller Particles IncreaseEfficiency->LongerColumn FreshMobilePhase Prepare Fresh Mobile Phase CheckMobilePhase->FreshMobilePhase ColumnOven Use a Column Oven ControlTemperature->ColumnOven IncreaseEquilTime Increase Equilibration Time EnsureEquilibration->IncreaseEquilTime

Caption: Troubleshooting workflow for common HPLC issues.

HPLC_Parameters HPLC_Separation HPLC Separation Optimization MobilePhase Mobile Phase HPLC_Separation->MobilePhase StationaryPhase Stationary Phase HPLC_Separation->StationaryPhase SystemParameters System Parameters HPLC_Separation->SystemParameters Sample Sample HPLC_Separation->Sample Composition Composition (Aqueous:Organic) MobilePhase->Composition pH pH MobilePhase->pH Additives Additives (e.g., Ion-Pairing Agents) MobilePhase->Additives ColumnChemistry Column Chemistry (e.g., C18, Polar-Embedded) StationaryPhase->ColumnChemistry ColumnDimensions Dimensions (Length, Diameter) StationaryPhase->ColumnDimensions ParticleSize Particle Size StationaryPhase->ParticleSize FlowRate Flow Rate SystemParameters->FlowRate Temperature Temperature SystemParameters->Temperature InjectionVolume Injection Volume SystemParameters->InjectionVolume Concentration Concentration Sample->Concentration Matrix Matrix Sample->Matrix Solvent Solvent Sample->Solvent

Caption: Key parameters influencing HPLC separation.

References

improving the stability of 2-Hydroxybenzoyl-CoA stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2-Hydroxybenzoyl-CoA (also known as Salicoyl-CoA) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound, like other thioesters, is hydrolysis of the thioester bond.[1] This reaction breaks the bond between the carbonyl group and the sulfur atom, yielding 2-hydroxybenzoic acid (salicylic acid) and Coenzyme A. The rate of hydrolysis is significantly influenced by pH and temperature.

Q2: What is the optimal pH for storing this compound stock solutions?

A2: To minimize hydrolysis, this compound stock solutions should be maintained in a slightly acidic buffer, ideally around pH 6.0. Both acidic and, more significantly, basic conditions can catalyze the hydrolysis of the thioester bond.[2] Alkaline conditions, in particular, should be strictly avoided as they lead to rapid degradation.

Q3: What is the recommended storage temperature for this compound stock solutions?

A3: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. For storage up to several months, -80°C is ideal. For shorter-term storage (days to weeks), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. If the solution will be used frequently over a short period, it can be kept at 2-8°C for a very limited time, though stability will be compromised compared to frozen storage.

Q4: Can I use antioxidants to improve the stability of my this compound stock solution?

A4: Yes, the use of antioxidants can be beneficial, as thioesters can be susceptible to oxidation. Thioether-based antioxidants are known to act as secondary antioxidants that can help to improve stability.[3][4] However, the primary mode of degradation is hydrolysis, so controlling pH and temperature is more critical. If oxidation is a suspected issue, the addition of a small amount of a reducing agent like Dithiothreitol (DTT) to the buffer during preparation may be considered, but its compatibility with downstream applications must be verified.

Q5: What solvents are recommended for preparing this compound stock solutions?

A5: this compound is typically dissolved in an aqueous buffer. For initial solubilization of the lyophilized powder, sterile, nuclease-free water can be used, followed by dilution with a concentrated buffer stock to the desired final concentration and pH. If solubility in aqueous buffer is an issue, a small amount of an organic co-solvent like DMSO may be used for initial dissolution, followed by dilution in the appropriate buffer.[5] However, be aware that organic solvents can affect the stability of the compound and may interfere with downstream enzymatic assays.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent results in enzymatic assays. Degradation of this compound due to improper storage (high pH, high temperature, or repeated freeze-thaw cycles).1. Prepare fresh stock solutions of this compound in a slightly acidic buffer (pH ~6.0). 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 3. Store aliquots at -80°C for long-term storage or -20°C for short-term storage. 4. Before use, thaw the aliquot on ice and keep it cold.
Precipitate forms in the stock solution upon thawing. The concentration of this compound may be too high for the buffer conditions, or the compound may have come out of solution during freezing.1. Gently vortex the solution to try and redissolve the precipitate. 2. If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration. 3. If using a co-solvent like DMSO, ensure the final concentration of the organic solvent is low enough to maintain solubility in the aqueous buffer.
Observed degradation products in analytical assays (e.g., HPLC). Hydrolysis of the thioester bond. This can be accelerated by inappropriate pH or temperature.1. Verify the pH of your stock solution and storage buffers. Adjust to a pH of approximately 6.0. 2. Ensure that the stock solution is stored at the recommended low temperature (-20°C or -80°C). 3. Minimize the time the stock solution is kept at room temperature during experimental setup.
Variability between different batches of stock solution. Inconsistent weighing of the lyophilized powder, incomplete dissolution, or different storage histories.1. Use a calibrated microbalance to accurately weigh the this compound powder. 2. Ensure the powder is fully dissolved before making aliquots. 3. Maintain a consistent record of the preparation date and storage conditions for each batch.

Data on Stability of this compound

Condition pH Temperature Expected Relative Stability Primary Degradation Pathway
Optimal~6.0-80°CVery HighMinimal degradation
Sub-optimal (Short-term)~6.0-20°CHighSlow hydrolysis
Sub-optimal (Temporary)~6.04°CModerateHydrolysis
Not Recommended> 7.5Room TemperatureVery LowRapid hydrolysis
Not Recommended< 5.0Room TemperatureLowAcid-catalyzed hydrolysis

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • 1 M Potassium Phosphate (B84403) buffer, pH 6.0

  • Sterile, microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to collect all the powder at the bottom.

  • Accurately weigh the desired amount of this compound powder.

  • Resuspend the powder in a minimal volume of sterile, nuclease-free water to achieve a high initial concentration (e.g., 10-20 mM). Ensure complete dissolution by gentle vortexing.

  • Dilute the concentrated stock solution with the 1 M potassium phosphate buffer (pH 6.0) and additional sterile water to achieve the desired final concentration (e.g., 1 mM) and a final buffer concentration of 50-100 mM.

  • Verify the final pH of the stock solution and adjust if necessary with dilute acid or base.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To determine the stability of a this compound stock solution over time under different storage conditions.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Buffers at various pH values (e.g., pH 5.0, 7.0, 9.0)

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)

  • Standards of this compound and 2-hydroxybenzoic acid

Procedure:

  • Dilute the this compound stock solution into different buffers to test various pH conditions.

  • Aliquot these solutions into separate tubes for each time point and temperature condition to be tested.

  • Store the aliquots at the designated temperatures.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.

  • Immediately analyze the samples by HPLC.

  • Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product, 2-hydroxybenzoic acid.

  • Calculate the percentage of remaining this compound at each time point relative to the zero-hour time point.

  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

Hydrolysis_of_2_Hydroxybenzoyl_CoA cluster_conditions Influencing Factors This compound This compound Degradation_Products 2-Hydroxybenzoic Acid Coenzyme A This compound->Degradation_Products Hydrolysis H2O H2O H2O->this compound High_pH High_pH Hydrolysis Hydrolysis High_pH->Hydrolysis Accelerates High_Temperature High_Temperature High_Temperature->Hydrolysis Accelerates

Caption: Degradation of this compound via hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution (pH ~6.0) B Aliquot into single-use tubes A->B C Incubate at different temperatures (e.g., 4°C, 25°C) B->C D Collect samples at various time points C->D E Analyze by HPLC D->E F Quantify remaining This compound E->F

Caption: Workflow for assessing this compound stability.

Biosynthesis_Pathway Salicylic_Acid Salicylic_Acid 2_Hydroxybenzoyl_CoA 2_Hydroxybenzoyl_CoA Salicylic_Acid->2_Hydroxybenzoyl_CoA Salicoyl-CoA Ligase (ATP, CoA-SH) 4_Hydroxycoumarin 4_Hydroxycoumarin 2_Hydroxybenzoyl_CoA->4_Hydroxycoumarin Biphenyl Synthase (Decarboxylative Condensation) Malonyl_CoA Malonyl_CoA Malonyl_CoA->4_Hydroxycoumarin

Caption: Biosynthesis of 4-Hydroxycoumarin from Salicylic Acid.[6]

References

Technical Support Center: Enzymatic Assay of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the enzymatic assay of 2-Hydroxybenzoyl-CoA, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic assay of this compound, which typically involves the measurement of 2-Hydroxybenzoate-CoA ligase activity. The most common method for this is a coupled spectrophotometric assay that measures the consumption of Coenzyme A (CoA) using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the remaining free thiol group of CoA to produce a colored product (TNB²⁻) that absorbs at 412 nm.

IssuePossible Cause(s)Suggested Solution(s)
No or very low enzyme activity Inactive Enzyme: Improper storage or handling.- Ensure the enzyme has been stored at the recommended temperature (typically -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Prepare fresh enzyme dilutions for each experiment.
Incorrect Assay Conditions: Suboptimal pH or temperature.- Verify the pH of your buffer. The optimal pH for similar aromatic acid CoA ligases is often between 7.5 and 8.5.[1]- Ensure the assay is performed at the optimal temperature, which for many enzymes is around 30-37°C.
Missing Essential Cofactors: Lack of ATP or Mg²⁺.- The ligase reaction is ATP-dependent and typically requires a divalent cation like Mg²⁺. Ensure these are present in your reaction mixture at the correct concentrations.
Substrate Degradation: 2-Hydroxybenzoic acid or CoA has degraded.- Prepare fresh substrate solutions. Store stock solutions at -20°C.- this compound is susceptible to degradation, especially at neutral or alkaline pH. It is more stable in acidic conditions.
High background signal Spontaneous CoA Degradation: Non-enzymatic hydrolysis of the thioester bond.- Prepare fresh CoA solutions for each experiment.- Run a blank reaction without the enzyme to measure the rate of non-enzymatic CoA degradation. Subtract this rate from your sample measurements.
Contaminating Thiols in Sample: Presence of other thiol-containing compounds (e.g., DTT, β-mercaptoethanol).- If possible, remove contaminating thiols from your sample by dialysis or using a desalting column.- If their presence is unavoidable, run a control reaction with the sample but without CoA to quantify the background from these compounds.
Turbid or Colored Samples: Interference with spectrophotometric reading.- For colored samples, prepare a sample blank containing everything except the DTNB reagent. Subtract the absorbance of this blank from your sample reading.[2]- For turbid samples, centrifuge the samples after the reaction to pellet any precipitates before measuring the absorbance of the supernatant.[2]
Inconsistent or non-reproducible results Pipetting Errors: Inaccurate dispensing of reagents.- Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix of reagents to minimize pipetting variations between wells.
Temperature Fluctuations: Inconsistent temperature control during the assay.- Pre-warm all reagents to the assay temperature before starting the reaction.- Use a temperature-controlled plate reader or water bath.
Reagent Instability: Degradation of ATP or other labile reagents.- Prepare fresh ATP solutions and keep them on ice.- Ensure all reagents are within their expiration dates.
Assay signal decreases over time Product Inhibition: The enzyme is inhibited by the product, this compound.- Measure initial reaction rates where the product concentration is low.- Use a lower enzyme concentration to slow down the reaction.
Instability of TNB²⁻: The colored product of the DTNB reaction can be unstable.- Read the absorbance at 412 nm immediately after stopping the reaction or use a kinetic read mode.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound enzymatic assay?

A1: The most common assay for this compound formation is a coupled spectrophotometric assay that measures the activity of a 2-Hydroxybenzoate-CoA ligase. This enzyme catalyzes the conversion of 2-hydroxybenzoate and Coenzyme A (CoA) to this compound in the presence of ATP and Mg²⁺. The rate of this reaction is determined by measuring the decrease in free CoA over time. This is achieved by adding DTNB (Ellman's reagent), which reacts with the remaining free thiol group of CoA to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which is quantified by measuring its absorbance at 412 nm.

Q2: What are the typical components of the reaction mixture?

A2: A typical reaction mixture includes:

  • Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.5)

  • 2-hydroxybenzoic acid (substrate)

  • Coenzyme A (substrate)

  • ATP (cofactor)

  • MgCl₂ (cofactor)

  • 2-Hydroxybenzoate-CoA ligase (enzyme)

  • DTNB (for detection of remaining CoA)

Q3: How can I determine the optimal pH and temperature for my assay?

A3: To determine the optimal pH, you should perform the assay using a series of buffers with different pH values (e.g., from 6.0 to 9.0). The optimal temperature can be determined by running the assay at various temperatures (e.g., from 20°C to 50°C). Plot the enzyme activity against pH or temperature to find the optimum.

Q4: What are potential interfering substances in this assay?

A4: Substances that can interfere with this assay include:

  • Other thiol-containing compounds: Such as dithiothreitol (B142953) (DTT), β-mercaptoethanol, or glutathione, which will react with DTNB and lead to an underestimation of CoA consumption.[1]

  • Reducing agents: Ascorbic acid can interfere with the DTNB reaction.

  • Chelating agents: EDTA can interfere by chelating Mg²⁺, which is essential for ligase activity.

  • Compounds that absorb at 412 nm: Can lead to artificially high background absorbance.[2]

Q5: How stable is this compound?

A5: Thioester bonds, like the one in this compound, are susceptible to hydrolysis, especially at neutral to alkaline pH. For storage, it is recommended to keep this compound solutions at a slightly acidic pH (around 4-5) and at low temperatures (-20°C or -80°C) to minimize degradation.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 2-Hydroxybenzoate-CoA Ligase Activity using DTNB

This protocol is based on the principle of measuring the consumption of Coenzyme A.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • 2-hydroxybenzoic acid stock solution (10 mM in water)

  • Coenzyme A stock solution (10 mM in water, prepare fresh)

  • ATP stock solution (100 mM in water, pH 7.0, prepare fresh)

  • MgCl₂ stock solution (100 mM in water)

  • DTNB solution (10 mM in 100 mM Tris-HCl, pH 8.0)

  • Purified 2-Hydroxybenzoate-CoA ligase

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare the Reaction Mixture: In a 96-well plate, prepare the reaction mixture for each sample. The final volume of the reaction is 200 µL.

ReagentVolume (µL)Final Concentration
100 mM Tris-HCl (pH 8.0)10050 mM
10 mM 2-hydroxybenzoic acid100.5 mM
10 mM Coenzyme A50.25 mM
100 mM ATP52.5 mM
100 mM MgCl₂52.5 mM
Waterto 180 µL-
Enzyme solution20Varies
  • Prepare Blanks and Controls:

    • No-enzyme control: Replace the enzyme solution with buffer to measure non-enzymatic CoA consumption.

    • No-substrate control: Replace the 2-hydroxybenzoic acid solution with buffer to ensure the reaction is substrate-dependent.

  • Initiate the Reaction: Add the enzyme solution to the wells to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction and Develop Color: Add 20 µL of 10 mM DTNB solution to each well to stop the reaction and react with the remaining free CoA.

  • Measure Absorbance: Read the absorbance at 412 nm.

  • Calculate Activity: The amount of CoA consumed is determined by subtracting the amount of remaining CoA in the sample from the initial amount of CoA (determined from a no-enzyme control). Enzyme activity is typically expressed as µmol of product formed per minute per mg of protein.

Visualizations

Enzymatic Reaction and Detection Workflow

Enzymatic_Reaction_Workflow cluster_reaction Step 1: Enzymatic Reaction cluster_detection Step 2: Detection 2-HBA 2-Hydroxybenzoate Ligase 2-Hydroxybenzoate- CoA Ligase 2-HBA->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase 2-HB-CoA This compound Ligase->2-HB-CoA AMP_PPi AMP + PPi Ligase->AMP_PPi Unreacted_CoA Unreacted CoA TNB TNB²⁻ (Yellow) Unreacted_CoA->TNB reacts with DTNB DTNB DTNB->TNB Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer Troubleshooting_Logic cluster_no_activity Troubleshooting No/Low Activity cluster_high_background Troubleshooting High Background cluster_inconsistent Troubleshooting Inconsistent Results Start Assay Problem NoActivity No/Low Activity Start->NoActivity HighBackground High Background Start->HighBackground Inconsistent Inconsistent Results Start->Inconsistent CheckEnzyme Check Enzyme (Storage, Dilution) NoActivity->CheckEnzyme CheckConditions Check Assay Conditions (pH, Temp) NoActivity->CheckConditions CheckCofactors Check Cofactors (ATP, Mg²⁺) NoActivity->CheckCofactors CheckSubstrates Check Substrates (Freshness) NoActivity->CheckSubstrates BlankControl Run No-Enzyme Blank HighBackground->BlankControl ContaminatingThiols Check for Contaminating Thiols HighBackground->ContaminatingThiols SampleInterference Check for Sample Color/Turbidity HighBackground->SampleInterference Pipetting Verify Pipetting (Calibration, Technique) Inconsistent->Pipetting Temperature Ensure Consistent Temperature Inconsistent->Temperature Reagents Check Reagent Stability Inconsistent->Reagents Solution Problem Resolved CheckEnzyme->Solution CheckConditions->Solution CheckCofactors->Solution CheckSubstrates->Solution BlankControl->Solution ContaminatingThiols->Solution SampleInterference->Solution Pipetting->Solution Temperature->Solution Reagents->Solution Metabolic_Pathway 2HB 2-Hydroxybenzoate (Salicylate) CoA_Ligase 2-Hydroxybenzoate- CoA Ligase 2HB->CoA_Ligase + CoA + ATP 2HB_CoA This compound CoA_Ligase->2HB_CoA - AMP - PPi Reductase Reductase (Hypothetical) 2HB_CoA->Reductase Downstream Downstream Metabolism Reductase->Downstream

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Hydroxybenzoyl-CoA related enzymes. Our goal is to help you overcome common challenges in expressing these enzymes, leading to higher yields of soluble and active protein.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when expressing this compound related enzymes in E. coli?

A1: Researchers often face several challenges, including low protein expression levels, the formation of insoluble inclusion bodies, and protein toxicity to the host cells.[1][2][3] Eukaryotic proteins, in particular, can be difficult to express in prokaryotic systems like E. coli due to differences in codon usage, protein folding machinery, and the lack of specific post-translational modifications.[4]

Q2: My this compound enzyme is expressed as inclusion bodies. What can I do to improve solubility?

A2: Improving the solubility of your enzyme is a critical step. Here are several strategies you can employ:

  • Lower the induction temperature: Reducing the temperature to 18-25°C after induction slows down protein synthesis, which can promote proper folding.[4][5][6]

  • Decrease the inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.5 mM) can reduce the rate of protein expression, preventing the overwhelming of the cell's folding machinery.[5]

  • Choose a different expression vector or host strain: A vector with a weaker promoter can lead to slower, more controlled expression. Additionally, using a host strain that contains chaperones to assist in protein folding can be beneficial.[3]

  • Utilize a solubility-enhancing fusion tag: Tags like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) are known to improve the solubility of their fusion partners.[4][5]

Q3: Should I codon-optimize the gene for my this compound enzyme for expression in E. coli?

A3: Yes, codon optimization is a highly recommended strategy. Different organisms have different preferences for which codons they use to encode the same amino acid, a phenomenon known as codon bias.[7][8] By redesigning your gene to use codons that are frequently used in E. coli, you can significantly enhance the rate of translation and overall protein yield.[7][9][10] Several bioinformatics tools and commercial services are available to perform codon optimization.[11]

Q4: What is the best affinity tag for purifying this compound related enzymes?

A4: The polyhistidine-tag (His-tag) is a widely used and effective choice for purifying recombinant proteins, including enzymes.[12] His-tagged proteins can be purified using immobilized metal affinity chromatography (IMAC), a robust and single-step purification method.[13][14] The small size of the His-tag is less likely to interfere with the enzyme's structure and function compared to larger tags.[5]

Troubleshooting Guides

Problem 1: Low or No Expression of the Target Enzyme

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Suboptimal Codon Usage - Synthesize a codon-optimized version of your gene for the chosen expression host (e.g., E. coli).[7][10]
Toxicity of the Recombinant Protein - Use a tightly regulated expression system, such as the pBAD system, to minimize basal expression before induction.[6] - Lower the induction temperature and inducer concentration.[6] - Add 1% glucose to the culture medium to further repress basal expression from the lac promoter.[6]
Plasmid or Sequence Errors - Verify the integrity of your expression construct by sequencing. Point mutations or frameshifts can abolish protein expression.[15]
Inefficient Transcription or Translation - Ensure your expression vector has a strong promoter (e.g., T7). - Check for the presence of rare codons in your gene sequence, which can stall translation.[15]
Problem 2: The Enzyme is Expressed in an Insoluble Form (Inclusion Bodies)

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Expression Rate Leading to Misfolding - Lower the induction temperature to 18-25°C.[4][5] - Reduce the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM).[5] - Induce the culture at a lower optical density (OD600 of 0.4-0.6).[5]
Lack of Proper Chaperones - Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper protein folding.[16]
Suboptimal Culture Medium - Use a less rich medium, such as M9 minimal medium, which can slow down cell growth and protein synthesis.[6]
Inherent Properties of the Protein - Express the enzyme with a solubility-enhancing fusion tag such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST).[4][5] - Express only a specific, soluble domain of the enzyme if the full-length protein is insoluble.[5]

Experimental Protocols

Protocol 1: Expression of His-tagged this compound Enzyme in E. coli
  • Transformation: Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add IPTG to a final concentration of 0.5 mM.[4]

  • Expression: Continue to incubate the culture at the lower temperature for 16-18 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 2: Purification of His-tagged this compound Enzyme using IMAC

This protocol is a general guideline for purification under native conditions.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors). Incubate on ice for 30 minutes, followed by sonication to disrupt the cells.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.[13]

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged enzyme with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).[17][18]

  • Buffer Exchange: If necessary, remove the imidazole by dialysis or using a desalting column into a suitable storage buffer.

Protocol 3: General Enzyme Activity Assay for a this compound Related Enzyme

This is a generalized protocol that may need to be adapted for your specific enzyme.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing the appropriate buffer, co-factors, and the substrate (e.g., this compound).[19]

  • Temperature Equilibration: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 3-5 minutes.[19]

  • Initiate Reaction: Add the purified enzyme to the reaction mixture to start the reaction.

  • Monitor Reaction: Monitor the change in absorbance at a specific wavelength over time using a spectrophotometer. The wavelength will depend on the substrate and product.[19] For example, the formation or depletion of NADH can be monitored at 340 nm.

  • Calculate Activity: Determine the initial reaction velocity from the linear portion of the absorbance versus time curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[19]

Visual Guides

Expression_Troubleshooting_Workflow start Start: Low/No Protein Expression check_sequence Verify Plasmid Sequence start->check_sequence check_sequence->start Sequence Incorrect codon_optimization Codon Optimize Gene check_sequence->codon_optimization Sequence Correct check_toxicity Assess Protein Toxicity codon_optimization->check_toxicity change_vector Switch to Tightly Regulated Vector check_toxicity->change_vector Toxic inclusion_bodies Problem: Inclusion Bodies check_toxicity->inclusion_bodies Not Toxic lower_expression Lower Induction Temp & Inducer Conc. change_vector->lower_expression lower_expression->inclusion_bodies optimize_solubility Optimize for Solubility inclusion_bodies->optimize_solubility lower_temp_conc Lower Induction Temp & Inducer Conc. optimize_solubility->lower_temp_conc add_tag Add Solubility Tag (e.g., MBP, GST) optimize_solubility->add_tag coexpress_chaperones Co-express Chaperones optimize_solubility->coexpress_chaperones success Successful Soluble Expression lower_temp_conc->success add_tag->success coexpress_chaperones->success

Caption: Troubleshooting workflow for low or no protein expression.

Purification_Workflow start Start: Harvested Cell Pellet lysis Cell Lysis (Sonication/Lysozyme) start->lysis clarification Centrifugation to Clarify Lysate lysis->clarification imac IMAC (Ni-NTA) Chromatography clarification->imac binding Bind Lysate to Column imac->binding washing Wash with Low Imidazole Buffer binding->washing elution Elute with High Imidazole Buffer washing->elution analysis Analyze Purity (SDS-PAGE) elution->analysis analysis->imac Not Pure, Re-run buffer_exchange Buffer Exchange / Dialysis analysis->buffer_exchange Pure final_product Purified, Active Enzyme buffer_exchange->final_product

Caption: Standard workflow for His-tag protein purification.

References

Technical Support Center: Synthesis and Purification of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 2-Hydroxybenzoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound After Synthesis

  • Possible Cause: Incomplete reaction during the synthesis process.

  • Solution:

    • Ensure all reagents, especially the coupling agents, are fresh and active.

    • Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Ensure the starting material, salicylic (B10762653) acid, is of high purity. Impurities in the starting material can inhibit the reaction.

  • Possible Cause: Degradation of the product during workup.

  • Solution:

    • This compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is more stable in acidic solutions than in alkaline solutions.[1]

    • Maintain a low temperature throughout the extraction and purification process.

    • Use buffered solutions at a slightly acidic pH (around 4-6) to minimize degradation.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.[2]

  • Solution:

    • Peak Tailing: This is often caused by the interaction of the analyte with acidic silanol (B1196071) groups on the silica-based C18 column.[3][4]

      • Add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of silanol groups.[3]

      • Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.[5]

    • Peak Fronting: This can be a result of sample overload.[2]

      • Reduce the concentration of the injected sample.

      • Use a column with a larger internal diameter for preparative purification.

  • Possible Cause: Issues with the HPLC system or column.

  • Solution:

    • A partially blocked column frit can cause peak distortion. Try backflushing the column.[3]

    • Ensure the column is properly equilibrated with the mobile phase before injection.

    • Check for leaks in the system, as this can lead to pressure fluctuations and affect peak shape.[6]

Issue 3: Presence of Unexpected Peaks (Ghost Peaks) in the Chromatogram

  • Possible Cause: Contamination in the mobile phase, sample, or HPLC system.[5][7][8][9]

  • Solution:

    • Use high-purity HPLC-grade solvents and freshly prepared mobile phases.[7]

    • Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[4]

    • Run a blank gradient (injecting only the mobile phase) to identify if the ghost peaks originate from the solvent.[7]

    • Thoroughly clean the injector and sample loop between runs to avoid carryover from previous injections.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: Common impurities can arise from both the starting materials and side reactions during synthesis. These may include:

  • Unreacted Salicylic Acid: The primary starting material.

  • Coenzyme A (CoA-SH): The unreacted thiol.

  • Side-products from Salicylic Acid: Depending on the synthesis method, impurities from the commercial salicylic acid, such as phenol, 4-hydroxybenzoic acid, and gentisic acid, could be present.

  • Hydrolysis Product: Salicylic acid, resulting from the breakdown of this compound.

  • Oxidized CoA: Disulfides of Coenzyme A can form in the presence of oxygen.

Q2: What is the recommended method for purifying crude this compound?

A2: A two-step purification process is generally recommended for achieving high purity:

  • Solid-Phase Extraction (SPE): This is an effective initial cleanup step to remove excess salts, unreacted salicylic acid, and other polar impurities. A C18 reversed-phase SPE cartridge is commonly used.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique provides high-resolution separation to isolate this compound from closely related impurities.

Q3: How can I monitor the purity of this compound during purification?

A3: Analytical RP-HPLC with UV detection is the most common method. This compound has a strong UV absorbance, typically monitored around 254 nm or 300 nm. By comparing the peak area of the product to the total area of all peaks, you can estimate the purity.

Q4: What are the optimal storage conditions for purified this compound?

A4: To prevent degradation, this compound should be stored as a lyophilized powder or in a slightly acidic buffer (pH 4-6) at -80°C. Avoid repeated freeze-thaw cycles.

Data Presentation

The following table summarizes expected quantitative data for the purification of this compound. Note that actual results may vary depending on the specific experimental conditions.

Purification StepPurity of Starting MaterialExpected Purity After StepExpected RecoveryKey Parameters to Control
Solid-Phase Extraction (SPE) ~50-70% (Crude reaction mix)>85%80-95%Sorbent type (C18), conditioning, sample loading pH, wash and elution solvent composition.[10][11][12]
Preparative RP-HPLC >85% (Post-SPE)>98%70-90%Column chemistry (C18), mobile phase composition and gradient, sample load, fraction collection.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of 0.1% trifluoroacetic acid (TFA) in water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dissolve the crude this compound reaction mixture in a minimal volume of 0.1% TFA in water.

    • Load the sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of 0.1% TFA in water to remove salts and highly polar impurities.

    • Wash with a second, slightly stronger solvent, such as 5% acetonitrile (B52724) in 0.1% TFA, to remove less polar impurities like free salicylic acid.

  • Elution:

    • Elute the this compound with a suitable organic solvent mixture, such as 50% acetonitrile in 0.1% TFA. Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to identify the fractions containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator or by lyophilization.

Protocol 2: Preparative RP-HPLC Purification of this compound

  • System Preparation:

    • Column: C18, 10 µm particle size, e.g., 250 x 21.2 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the partially purified this compound (from SPE) in a minimal volume of Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 254 nm or 300 nm.

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-35 min: 5% to 50% B

      • 35-40 min: 50% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45.1-50 min: 5% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions corresponding to the main product peak.

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization.

Visualizations

PurificationWorkflow Crude Crude this compound (Purity: ~50-70%) SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude->SPE Initial Cleanup PartiallyPure Partially Purified Product (Purity: >85%) SPE->PartiallyPure Elution Waste1 Salts, Unreacted Salicylic Acid SPE->Waste1 Wash PrepHPLC Preparative RP-HPLC (C18 Column) PartiallyPure->PrepHPLC High-Resolution Separation Lyophilization1 Lyophilization PartiallyPure->Lyophilization1 PureProduct High Purity this compound (Purity: >98%) PrepHPLC->PureProduct Fraction Collection Waste2 Remaining Impurities PrepHPLC->Waste2 Elution of Impurities Lyophilization2 Lyophilization PureProduct->Lyophilization2 Lyophilization1->PrepHPLC HPLCTroubleshooting Problem Poor HPLC Peak Shape Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split Peaks Problem->Split CauseTailing1 Secondary Silanol Interactions Tailing->CauseTailing1 CauseTailing2 Incorrect Mobile Phase pH Tailing->CauseTailing2 CauseFronting Sample Overload Fronting->CauseFronting CauseSplit1 Clogged Frit / Column Void Split->CauseSplit1 CauseSplit2 Sample Solvent Incompatibility Split->CauseSplit2 SolutionTailing1 Add Acidic Modifier (TFA/Formic Acid) CauseTailing1->SolutionTailing1 SolutionTailing2 Adjust Mobile Phase pH CauseTailing2->SolutionTailing2 SolutionFronting Reduce Sample Concentration CauseFronting->SolutionFronting SolutionSplit1 Backflush or Replace Column CauseSplit1->SolutionSplit1 SolutionSplit2 Dissolve Sample in Mobile Phase CauseSplit2->SolutionSplit2

References

dealing with interfering compounds in 2-Hydroxybenzoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxybenzoyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and troubleshooting issues encountered during the quantification of this important aromatic acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in this compound analysis?

A1: While specific interfering compounds can vary depending on the sample matrix, several classes of molecules are known to potentially interfere with the analysis of this compound. Due to its aromatic structure and presence in biological systems, likely interferences include:

  • Isomers: 3-Hydroxybenzoyl-CoA and 4-Hydroxybenzoyl-CoA are structural isomers that can be difficult to separate chromatographically.

  • Structurally Related Compounds: Salicylic acid (2-hydroxybenzoic acid), benzoyl-CoA, and other aromatic CoA esters can have similar retention times and spectral properties.

  • Matrix Components: In biological samples such as cell lysates or tissue homogenates, abundant endogenous compounds like proteins, lipids, and other small molecules can cause significant matrix effects, including ion suppression in mass spectrometry and co-elution in HPLC.[1]

Q2: My this compound peak is tailing. What are the possible causes and solutions?

A2: Peak tailing is a common issue in HPLC analysis and can be caused by several factors. For an acidic compound like this compound, interaction with the stationary phase is a frequent culprit.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.

    • Solution: Decrease the mobile phase pH to suppress silanol ionization.[2] Using a highly end-capped column or adding a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can also mitigate these interactions.[2][3]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the amount of sample injected or dilute your sample.[2][3]

  • Column Contamination or Void: Buildup of contaminants on the column frit or a void in the packing material can distort peak shape.

    • Solution: Use a guard column and filter your samples before injection.[2] If a void is suspected, replacing the column is often necessary.

Q3: I'm observing inconsistent retention times for my this compound standard. What should I check?

A3: Fluctuations in retention time can compromise the reliability of your results. Here are the primary aspects to investigate:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase is a common cause.

    • Solution: Prepare fresh mobile phase daily.[4][5] If using a gradient, ensure the pump's proportioning valves are functioning correctly.[4]

  • Column Temperature: Variations in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a consistent temperature.[4][5]

  • Flow Rate Instability: Leaks or pump malfunctions can lead to an inconsistent flow rate.

    • Solution: Check for leaks in the system, particularly around fittings and pump seals.[4][5] Purge the pump to remove any air bubbles.[4]

Q4: How can I improve the recovery of this compound from my biological samples?

A4: Low recovery is often due to inefficient extraction or degradation of the analyte.

  • Optimize Extraction Solvent: The choice of solvent is critical for efficiently extracting acyl-CoAs.

    • Solution: A common and effective method is protein precipitation with cold organic solvents like methanol (B129727) or acetonitrile, often in an acidic environment to improve stability.[6]

  • Minimize Degradation: Acyl-CoAs are susceptible to hydrolysis, especially at neutral or alkaline pH.

    • Solution: Keep samples on ice throughout the extraction process and use acidic conditions (e.g., formic acid or perchloric acid) to stabilize the thioester bond.[6][7] Store extracts at -80°C until analysis.[6][8]

  • Consider Solid-Phase Extraction (SPE): For complex matrices, SPE can significantly improve recovery by removing interfering substances.

    • Solution: Use a reversed-phase (e.g., C18) or a copolymer-based SPE cartridge to bind this compound while washing away more polar contaminants.[1][9]

Troubleshooting Guides

Guide 1: Chromatographic Peak Shape and Resolution Issues

This guide addresses common problems related to the appearance and separation of peaks in your chromatogram.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing - Secondary interactions with silanol groups on the column.[2] - Column overload.[3] - Mobile phase pH inappropriate for the analyte.- Use a highly end-capped column. - Lower the mobile phase pH (e.g., with formic or acetic acid). - Reduce sample concentration or injection volume.[3]
Peak Fronting - Column overload. - Sample solvent stronger than the mobile phase.- Dilute the sample. - Dissolve the sample in the initial mobile phase.
Split Peaks - Clogged column inlet frit. - Column void or channeling. - Co-elution of an interfering compound.- Reverse and flush the column.[10] - Replace the column if a void is present. - Optimize the mobile phase gradient or stationary phase to improve resolution.
Broad Peaks - Large extra-column volume (long tubing, large detector cell). - Low mobile phase flow rate.[5] - Column contamination or degradation.- Use shorter, narrower ID tubing. - Increase the flow rate. - Clean or replace the column.
Poor Resolution - Inadequate separation between this compound and an interfering compound. - Incorrect mobile phase composition.[3]- Adjust the mobile phase composition (e.g., organic solvent ratio, pH). - Try a different column stationary phase (e.g., phenyl-hexyl for aromatic selectivity). - Optimize the gradient elution profile.
Guide 2: Sample Preparation and Matrix Effects

This guide focuses on issues arising from the sample matrix and the extraction procedure.

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery - Inefficient extraction from the sample matrix. - Degradation of this compound during sample preparation. - Analyte loss during solvent evaporation.- Use protein precipitation with cold, acidified organic solvents (e.g., methanol with formic acid).[6] - Keep samples on ice at all times.[6] - Use a gentle evaporation method like a vacuum concentrator or nitrogen stream.
Ion Suppression (LC-MS) - Co-eluting matrix components competing for ionization.[1]- Improve chromatographic separation to resolve the analyte from interfering compounds. - Implement a sample cleanup step like Solid-Phase Extraction (SPE). - Dilute the sample to reduce the concentration of interfering matrix components.
Irreproducible Results - Inconsistent sample handling and extraction. - Freeze-thaw cycles leading to degradation.[8][11] - Incomplete protein precipitation.- Standardize the entire sample preparation protocol. - Aliquot samples after the initial extraction to avoid multiple freeze-thaw cycles.[11] - Ensure thorough vortexing and sufficient incubation time after adding the precipitation solvent.[9]
Clogged HPLC System - Particulate matter from the sample. - Precipitated proteins or salts.- Centrifuge samples at high speed after extraction to pellet debris.[9] - Filter all samples through a 0.22 µm syringe filter before injection. - Use a guard column to protect the analytical column.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Cell Culture

This protocol is adapted from established methods for acyl-CoA extraction.[6][9]

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add 1 mL of ice-cold extraction solvent (80% methanol, 20% water, with 0.1% formic acid) per 1-5 million cells.

    • For adherent cells, use a cell scraper to collect the lysate. For suspension cells, resuspend the pellet in the extraction solvent.

  • Protein Precipitation:

    • Transfer the lysate to a microcentrifuge tube and incubate at -20°C for 30 minutes to facilitate protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial HPLC mobile phase.

  • Final Clarification:

    • Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to pellet any insoluble material.

    • Transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is designed to remove interfering compounds from complex biological extracts prior to HPLC analysis, based on methods for phenolic compounds.[1][9]

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 3 mL of methanol, followed by 3 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Acidify the reconstituted sample extract from Protocol 1 with formic acid to a final concentration of 0.1%.

    • Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water containing 0.1% formic acid to remove polar, interfering compounds.

  • Elution:

    • Elute the this compound from the cartridge with 2 mL of methanol.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in the initial HPLC mobile phase for analysis.

Visualizations

Troubleshooting_Workflow start Problem Observed in This compound Analysis peak_shape Peak Shape Issue? (Tailing, Fronting, Splitting) start->peak_shape Yes retention_time Retention Time Issue? (Drifting, Inconsistent) start->retention_time No check_column Check Column - Overload? - Contamination? peak_shape->check_column sensitivity Sensitivity Issue? (Low Signal, High Baseline) retention_time->sensitivity No check_pump Check HPLC Pump - Leaks? - Air bubbles? retention_time->check_pump Yes check_sample_prep Review Sample Prep - Inefficient extraction? - Degradation? sensitivity->check_sample_prep Yes check_mobile_phase_peak Check Mobile Phase - pH correct? - Degassed? check_column->check_mobile_phase_peak If no solution_peak Solutions: - Dilute sample - Adjust pH - Flush/replace column check_mobile_phase_peak->solution_peak check_mobile_phase_rt Check Mobile Phase - Freshly prepared? - Correct composition? check_pump->check_mobile_phase_rt If no check_temp Check Temperature - Column oven stable? check_mobile_phase_rt->check_temp If no solution_rt Solutions: - Purge pump - Prepare fresh mobile phase - Use column oven check_temp->solution_rt check_detector Check Detector - Lamp issue? - Wavelength correct? check_sample_prep->check_detector If no check_matrix_effects Consider Matrix Effects (Ion Suppression) check_detector->check_matrix_effects If no solution_sensitivity Solutions: - Optimize extraction - Add SPE cleanup - Check detector settings check_matrix_effects->solution_sensitivity

Caption: Troubleshooting workflow for this compound analysis.

SPE_Workflow start Start: Reconstituted Sample Extract step1 1. Condition SPE Cartridge (Methanol, then Water) start->step1 step2 2. Load Acidified Sample step1->step2 waste1 Waste (Conditioning Solvents) step1->waste1 step3 3. Wash (Aqueous solution to remove polar interferences) step2->step3 step4 4. Elute this compound (Methanol or Acetonitrile) step3->step4 waste2 Waste (Polar Interferences) step3->waste2 end End: Purified Sample for HPLC Analysis step4->end

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

optimization of reaction conditions for 2-Hydroxybenzoyl-CoA ligase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 2-Hydroxybenzoyl-CoA ligase (salicylate-CoA ligase).

Troubleshooting Guide

Problem: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Inactive Enzyme - Verify Protein Integrity: Run an SDS-PAGE to check for protein degradation. Ensure the purified enzyme was stored correctly at -80°C in a suitable buffer (e.g., containing glycerol). - Confirm Enzyme Presence: Use a Bradford assay or measure A280 to confirm the protein concentration.
Sub-optimal Assay Conditions - pH: Ensure the reaction buffer is within the optimal pH range. While specific data for this compound ligase is limited, a pH range of 7.5-8.5 is a good starting point for many CoA ligases. - Temperature: Incubate the reaction at the optimal temperature. For many microbial enzymes, this is between 25°C and 37°C. Perform a temperature optimization assay if possible. - Cofactor Concentration: Ensure ATP and MgCl2 are at saturating concentrations. Typical starting concentrations are 1-5 mM for ATP and 2-10 mM for MgCl2.
Problem with Substrates - Substrate Quality: Use fresh, high-quality 2-hydroxybenzoic acid (salicylic acid) and Coenzyme A. CoA solutions can degrade over time; prepare fresh solutions. - Substrate Concentration: Vary the concentration of 2-hydroxybenzoic acid and CoA to determine the optimal concentrations.
Presence of Inhibitors - Contaminants in Enzyme Preparation: Purify the enzyme further using techniques like gel filtration to remove any small molecule inhibitors. - Contaminants in Substrate Solutions: Ensure substrate solutions are free from contaminants.
Assay Method Issue - Incorrect Wavelength: If using a spectrophotometric assay, ensure you are reading at the correct wavelength for your detection method (e.g., 412 nm for the DTNB assay). - Reagent Stability: Ensure all assay reagents, especially DTNB and pyrophosphatase, are active.
Problem: High Background Signal in Assay
Possible Cause Troubleshooting Steps
Spontaneous Thioester Hydrolysis - Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis of the product. Subtract this rate from your enzyme-catalyzed reaction rate.
Contaminating Thiol Groups - If using the DTNB assay, ensure that there are no contaminating thiol-containing compounds (e.g., DTT, β-mercaptoethanol) from your enzyme purification buffers in the final reaction mixture. Dialyze or desalt your enzyme preparation into a suitable assay buffer.
Precipitation in the Assay - Visually inspect the reaction mixture for any precipitation. If observed, try lowering the substrate or enzyme concentration, or adjusting the buffer composition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for this compound ligase?

A1: While specific data for this compound ligase is not extensively published, based on similar aromatic acid CoA ligases, the following conditions can be used as a starting point for optimization.

ParameterRecommended Starting ConditionNotes
pH 7.8A range of 7.5 - 8.5 is generally effective for CoA ligases.
Temperature 25°C - 37°COptimal temperature can vary depending on the source of the enzyme.
ATP Concentration 2.5 mMEnsure ATP is fresh and neutralized.
MgCl2 Concentration 5 mMDivalent cations are essential for activity.
2-Hydroxybenzoic Acid 0.5 mMSubstrate inhibition may occur at high concentrations.
Coenzyme A 0.5 mMPrepare fresh CoA solutions.
Inorganic Pyrophosphatase 0.05 U/mLIncluding this can drive the reaction forward by hydrolyzing the pyrophosphate byproduct.[1]

Q2: How can I measure the activity of this compound ligase?

A2: A common and reliable method is a discontinuous spectrophotometric assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This assay quantifies the amount of unreacted Coenzyme A at a specific time point by measuring the absorbance of the TNB²⁻ anion at 412 nm.[1] The decrease in free CoA corresponds to the amount of this compound formed.

Q3: What are the expected kinetic parameters for this compound ligase?

Q4: How should I purify recombinant this compound ligase?

A4: If the enzyme is expressed with a polyhistidine tag (His-tag), immobilized metal affinity chromatography (IMAC) using a Ni-NTA resin is an effective purification method.[1] Subsequent purification steps, such as ion-exchange or size-exclusion chromatography, can be employed to achieve higher purity.

Experimental Protocols

Protocol 1: Activity Assay for this compound Ligase using the DTNB Method

This protocol is adapted from a method used for other aromatic acid CoA ligases.[1]

Materials:

  • Purified this compound ligase

  • Assay Buffer: 50 mM HEPES, pH 7.8

  • 100 mM 2-Hydroxybenzoic acid (salicylic acid) in a suitable solvent (e.g., DMSO), diluted in Assay Buffer

  • 100 mM ATP, pH 7.0

  • 1 M MgCl2

  • 10 mM Coenzyme A (prepare fresh)

  • Inorganic Pyrophosphatase (e.g., 10 U/mL)

  • Quenching Solution: 10% (v/v) Acetic Acid

  • DTNB Reagent: 1 mM DTNB in 100 mM potassium phosphate (B84403) buffer, pH 7.5

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a master mix for the enzymatic reaction (for one 100 µL reaction):

    • 50 µL 2x Assay Buffer (100 mM HEPES, pH 7.8)

    • 2.5 µL 100 mM ATP (final concentration: 2.5 mM)

    • 0.5 µL 1 M MgCl2 (final concentration: 5 mM)

    • 5 µL 10 mM CoA (final concentration: 0.5 mM)

    • 0.5 µL 10 U/mL Inorganic Pyrophosphatase (final concentration: 0.05 U/mL)

    • 26.5 µL Nuclease-free water

  • Set up control and experimental wells in a 96-well plate:

    • Blank (No CoA): Add 90 µL of master mix without CoA and 10 µL of enzyme buffer.

    • Control (No Enzyme): Add 90 µL of master mix and 10 µL of enzyme buffer (without enzyme).

    • Experimental: Add 90 µL of master mix.

  • Add Substrate: To the Control and Experimental wells, add 10 µL of a 5 mM solution of 2-hydroxybenzoic acid (final concentration: 0.5 mM).

  • Initiate the reaction: Add 10 µL of your purified this compound ligase to the Experimental wells.

  • Incubate the plate at the desired temperature (e.g., 30°C) for a set period (e.g., 15 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 10 µL of the Quenching Solution to all wells.

  • Add 100 µL of the DTNB Reagent to all wells.

  • Incubate at room temperature for 5 minutes to allow for color development.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate CoA consumption: The amount of unreacted CoA is proportional to the absorbance at 412 nm. The activity is calculated from the difference in absorbance between the "No Enzyme" control and the experimental sample.

Protocol 2: Purification of His-tagged this compound Ligase

This is a general protocol for the purification of a His-tagged protein.[1]

Materials:

  • Cell lysate containing overexpressed His-tagged this compound ligase

  • Lysis Buffer: 50 mM HEPES, pH 8.0, 500 mM NaCl, 20 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol

  • Wash Buffer: 50 mM HEPES, pH 8.0, 500 mM NaCl, 40 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol

  • Elution Buffer: 50 mM HEPES, pH 8.0, 500 mM NaCl, 250 mM imidazole, 10 mM β-mercaptoethanol, 5% glycerol

  • Ni-NTA affinity chromatography column

Procedure:

  • Prepare the cell lysate: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Equilibrate the column: Equilibrate the Ni-NTA column with 5-10 column volumes of Lysis Buffer.

  • Load the lysate: Apply the clarified lysate to the equilibrated column.

  • Wash the column: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the protein: Elute the His-tagged this compound ligase with 5-10 column volumes of Elution Buffer. Collect fractions.

  • Analyze the fractions: Run SDS-PAGE on the collected fractions to identify those containing the purified protein.

  • Buffer exchange: Pool the pure fractions and perform a buffer exchange into a suitable storage buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.

  • Store the enzyme: Aliquot the purified enzyme and store at -80°C.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection prep_master_mix Prepare Master Mix (Buffer, ATP, MgCl2, CoA, PPase) setup_plate Set up 96-well plate (Blank, Control, Experimental) prep_master_mix->setup_plate add_substrate Add 2-Hydroxybenzoic Acid setup_plate->add_substrate start_reaction Initiate with Enzyme add_substrate->start_reaction incubation Incubate at Optimal Temperature start_reaction->incubation stop_reaction Stop with Acetic Acid incubation->stop_reaction add_dtnb Add DTNB Reagent stop_reaction->add_dtnb color_development Incubate for 5 min add_dtnb->color_development read_absorbance Measure A412 nm color_development->read_absorbance analysis analysis read_absorbance->analysis Calculate Activity troubleshooting_flow cluster_enzyme_solutions Enzyme Issues cluster_assay_solutions Assay Condition Issues cluster_substrate_solutions Substrate Issues cluster_inhibitor_solutions Inhibitor Issues start Low or No Enzyme Activity check_enzyme Check Enzyme Integrity (SDS-PAGE, Concentration) start->check_enzyme check_conditions Verify Assay Conditions (pH, Temp, Cofactors) start->check_conditions check_substrates Assess Substrate Quality and Concentration start->check_substrates check_inhibitors Investigate Potential Inhibitors start->check_inhibitors degraded Enzyme Degraded? check_enzyme->degraded low_conc Concentration Too Low? check_enzyme->low_conc optimize_ph Optimize pH check_conditions->optimize_ph optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_cofactors Titrate Cofactors check_conditions->optimize_cofactors fresh_substrates Use Fresh Substrates check_substrates->fresh_substrates titrate_substrates Titrate Substrate Concentrations check_substrates->titrate_substrates buffer_exchange Buffer Exchange Enzyme check_inhibitors->buffer_exchange check_reagents Check Reagent Purity check_inhibitors->check_reagents purify_again Re-purify Enzyme degraded->purify_again Yes concentrate_enzyme Concentrate Enzyme low_conc->concentrate_enzyme Yes

References

Technical Support Center: 2-Hydroxybenzoyl-CoA Mass Spec Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mass spectrometry analysis of 2-Hydroxybenzoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed to address common issues encountered during the LC-MS/MS analysis of this compound. Each section presents a specific problem in a question-and-answer format, followed by potential causes and solutions.

No or Low Signal Intensity for this compound

Question: I am not seeing a peak for this compound, or the signal intensity is much lower than expected. What are the possible causes and how can I troubleshoot this?

Potential Causes and Solutions:

  • Analyte Degradation: this compound, like many acyl-CoA esters, can be susceptible to degradation, particularly hydrolysis of the thioester bond. The phenolic hydroxyl group may also be prone to oxidation.[1][2]

    • Solution: Prepare fresh samples and keep them on ice or at 4°C during the experimental workflow.[3] For long-term storage, samples should be kept at -80°C.[3] Minimize the time between sample preparation and analysis.

  • Suboptimal Ionization: Electrospray ionization (ESI) efficiency is highly dependent on the mobile phase composition and pH.

    • Solution: Operate the mass spectrometer in positive ion mode, as acyl-CoAs are generally more efficiently ionized under these conditions.[3] Ensure the mobile phase contains a volatile acid, such as 0.1% formic acid, to promote protonation.[4]

  • Incorrect Mass Spectrometer Settings: The instrument may not be set to detect the correct mass-to-charge ratio (m/z) for this compound.

    • Solution: Verify the instrument is targeting the correct precursor ion. Refer to the table below for the expected m/z values.

Table 1: Expected m/z Values for this compound

Ion SpeciesExact MassMonoisotopic Mass
[M+H]⁺888.1441888.1441
[M+Na]⁺910.1260910.1260
[M+K]⁺926.0999926.0999

Data sourced from PubChem CID 11966295.[5]

  • Sample Preparation Issues: Inefficient extraction or the presence of interfering substances in the sample matrix can lead to ion suppression.

    • Solution: Employ a validated extraction protocol for acyl-CoAs, such as solid-phase extraction (SPE) or protein precipitation followed by liquid-liquid extraction.[3][6]

Troubleshooting Workflow: No/Low Signal

start No or Low Signal for this compound check_sample_stability Check Sample Stability (Fresh Samples, Cold Storage) start->check_sample_stability check_ms_settings Verify MS Settings (Positive Mode, Correct m/z) check_sample_stability->check_ms_settings If stable check_mobile_phase Optimize Mobile Phase (e.g., 0.1% Formic Acid) check_ms_settings->check_mobile_phase If correct check_sample_prep Review Sample Preparation (Extraction Efficiency) check_mobile_phase->check_sample_prep If optimal solution Signal Improved check_sample_prep->solution If efficient

Caption: Troubleshooting workflow for no or low signal intensity.

Poor Peak Shape (Tailing, Broadening, or Splitting)

Question: The chromatographic peak for this compound is tailing, broad, or split. What could be causing this and how can I improve the peak shape?

Potential Causes and Solutions:

  • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can lead to poor peak shape.

    • Solution: Implement a column flushing procedure after each analytical run. If the problem persists, consider replacing the guard column or the analytical column.

  • Inappropriate Mobile Phase or Gradient: A mobile phase that is too weak may not effectively elute the analyte, leading to peak broadening. A mismatch between the injection solvent and the initial mobile phase can cause peak splitting.[7]

    • Solution: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. Adjust the gradient to ensure a sharper elution of the analyte.

  • Secondary Interactions: The phenolic hydroxyl group of this compound can interact with active sites on the silica-based stationary phase, causing peak tailing.

    • Solution: Use a column with end-capping or a different stationary phase chemistry. Lowering the mobile phase pH with formic acid can also help to suppress the ionization of silanol (B1196071) groups.[4]

Troubleshooting Workflow: Poor Peak Shape

start Poor Peak Shape (Tailing, Broad, Split) check_injection_solvent Check Injection Solvent vs. Mobile Phase start->check_injection_solvent check_column_health Evaluate Column Health (Flush or Replace) check_injection_solvent->check_column_health If compatible optimize_mobile_phase Optimize Mobile Phase/Gradient check_column_health->optimize_mobile_phase If healthy consider_secondary_interactions Address Secondary Interactions (Column Choice, pH) optimize_mobile_phase->consider_secondary_interactions If optimized solution Peak Shape Improved consider_secondary_interactions->solution If addressed

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Unexpected or Additional Peaks in the Mass Spectrum

Question: I am observing unexpected m/z values or multiple peaks that could be related to my analyte. What are these and how can I confirm the identity of my peak of interest?

Potential Causes and Solutions:

  • Adduct Formation: In ESI, it is common for analytes to form adducts with cations present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺).

    • Solution: Recognize the characteristic mass differences for common adducts (see Table 1). To reduce adduct formation, use high-purity solvents and additives, and consider using plastic vials instead of glass to minimize sodium leaching.

  • In-source Fragmentation: The analyte may be fragmenting in the ion source before mass analysis.

    • Solution: Reduce the cone voltage or other source-dependent parameters to minimize in-source fragmentation.

  • Presence of Isomers or Impurities: The sample may contain isomers of this compound (e.g., 3- or 4-Hydroxybenzoyl-CoA) or other impurities that have similar masses.

    • Solution: Ensure the chromatographic method provides sufficient resolution to separate isomers. Analyze a certified reference standard to confirm the retention time and fragmentation pattern of this compound.

Fragmentation Pattern Does Not Match Expectations

Question: The MS/MS fragmentation pattern I am observing for the this compound precursor ion is not what I expect. How can I interpret the spectrum?

Predicted Fragmentation:

Acyl-CoA compounds typically exhibit a characteristic fragmentation pattern in positive ion mode MS/MS.[3][8] For this compound ([M+H]⁺ = 888.14), the following fragments are expected:

  • Neutral Loss of 507.1: This corresponds to the loss of the 3'-phospho-ADP portion of the Coenzyme A molecule, resulting in a fragment ion of the 2-hydroxybenzoyl-pantetheine portion.

  • Fragment ion at m/z 428.0: This is a characteristic fragment of the adenosine (B11128) diphosphate (B83284) portion.

  • Fragment ion corresponding to the acyl group: The 2-hydroxybenzoyl moiety.

Table 2: Predicted MS/MS Fragments for this compound ([M+H]⁺ = 888.14)

Fragment DescriptionExpected m/z
[M+H - 507.1]⁺381.04
Adenosine diphosphate fragment428.04
2-Hydroxybenzoyl moiety121.03

Troubleshooting:

  • Collision Energy: The fragmentation pattern is highly dependent on the collision energy.

    • Solution: Optimize the collision energy to obtain the desired fragmentation pattern. Start with a collision energy ramp to identify the optimal setting for producing the key fragment ions.

  • Incorrect Precursor Ion Selection: The instrument may be isolating and fragmenting an incorrect precursor ion (e.g., an adduct or a co-eluting impurity).

    • Solution: Ensure the precursor ion selection window is narrow enough to isolate the [M+H]⁺ of this compound.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound in biological samples. Optimization may be required for specific sample matrices and instrumentation.

1. Sample Preparation (Protein Precipitation and Extraction)

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold extraction solution (Acetonitrile:Methanol:Water 40:40:20 with 0.1% formic acid).

  • Vortex for 1 minute at 4°C.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibration at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quantitative: 888.14 -> 381.04

    • Qualitative: 888.14 -> 428.04

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

This guide is intended to provide a starting point for troubleshooting. Specific instrument parameters and experimental conditions may need to be optimized for your particular application.

References

Technical Support Center: Detection of 2-Hydroxybenzoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of methods to detect 2-Hydroxybenzoyl-CoA in cell lysates. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for detecting and quantifying this compound in cell lysates?

The main techniques employed for the detection and quantification of this compound include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and specificity.[1][2] HPLC-UV is a more accessible method, while enzymatic assays can be used for high-throughput screening.[3][4][5]

Q2: What are the critical first steps in sample preparation for analyzing this compound?

Proper sample preparation is crucial for accurate analysis.[6] Key initial steps include rapid harvesting of cells and immediate quenching of metabolic activity, typically by using ice-cold phosphate-buffered saline (PBS) and subsequent lysis in a buffer containing protease and phosphatase inhibitors to prevent degradation of the target molecule. All preparation steps should ideally be performed at 4°C to maintain sample integrity.

Q3: How can I ensure the stability of this compound during the extraction process?

This compound, like other phenolic compounds and acyl-CoAs, can be susceptible to degradation.[7][8] To enhance stability, it is recommended to use an acidic extraction solvent to minimize hydrolysis.[7] Rapid processing of the sample, including quick drying of any plant-based material at a mild temperature (e.g., 40-50°C) if applicable, and storing samples at -80°C can prevent enzymatic and chemical degradation.[7]

Q4: What are the advantages of using LC-MS/MS for this compound analysis?

LC-MS/MS offers high sensitivity and specificity, allowing for the detection of low-abundance molecules in complex biological matrices like cell lysates.[1][9] This method can distinguish between structurally similar molecules, which is critical for accurate quantification. The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the signal-to-noise ratio and provides reliable quantification.[1]

Q5: Can I use an enzymatic assay for high-throughput screening of this compound?

Yes, enzymatic assays can be adapted for high-throughput screening.[5] These assays are typically based on the enzymatic conversion of the target molecule, leading to a detectable signal such as a change in absorbance or fluorescence.[4][10][11] While generally less specific than LC-MS/MS, they are convenient for rapidly screening a large number of samples.[5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for this compound Degradation of Analyte: this compound is unstable and can be degraded by endogenous enzymes or unfavorable pH conditions during sample preparation.[7]- Work quickly and keep samples on ice or at 4°C throughout the extraction process.- Use a lysis/extraction buffer with a slightly acidic pH (e.g., containing 0.1% formic acid) to improve stability.- Add protease and phosphatase inhibitors to the lysis buffer.
Inefficient Extraction: The extraction solvent and method may not be optimal for this compound.- Test different extraction solvents. A common choice for acyl-CoAs is a mixture of acetonitrile (B52724) and methanol.[12]- Ensure thorough cell lysis through sonication or homogenization on ice.
Poor Ionization in MS: The hydroxyl and carboxyl groups of this compound may lead to suboptimal ionization in the mass spectrometer.- Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).- Consider chemical derivatization to improve ionization efficiency.
High Background Noise or Interfering Peaks Matrix Effects: Components of the cell lysate can co-elute with the analyte and interfere with detection, particularly in LC-MS/MS.[9]- Optimize the chromatographic separation to resolve this compound from interfering compounds.- Incorporate a solid-phase extraction (SPE) step to clean up the sample before analysis.
Contamination: Contaminants from reagents, plasticware, or the HPLC system can introduce interfering peaks.- Use high-purity solvents and reagents.- Thoroughly clean the HPLC system, including the column and injector.[13]
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the sample and re-inject.- Use a column with a higher loading capacity.
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.- Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.- Use a different type of HPLC column.
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be suitable for the analyte.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Optimize the gradient elution profile.
Inconsistent Retention Times Fluctuations in HPLC System: Changes in pump pressure, temperature, or mobile phase composition can affect retention time.[13]- Ensure the HPLC system is properly equilibrated before injecting samples.- Degas the mobile phase to prevent bubble formation.- Check for leaks in the system.[13]
Column Degradation: The stationary phase of the column can degrade over time, leading to shifts in retention.- Use a guard column to protect the analytical column.- Replace the column if performance continues to degrade.

Performance Comparison of Detection Methods

FeatureLC-MS/MSHPLC-UVEnzymatic Assay
Specificity Very HighModerate to HighVariable (depends on enzyme)
Sensitivity Very High (fmol to pmol range)[12]Moderate (pmol to nmol range)Low to Moderate (µM range)[4][5]
Linear Dynamic Range WideModerateNarrow to Moderate
Throughput ModerateModerateHigh
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow to Moderate
Sample Preparation ExtensiveModerateMinimal

Note: The performance characteristics for this compound are extrapolated from data on similar acyl-CoA compounds and general principles of the respective analytical techniques.

Detailed Experimental Protocol: LC-MS/MS Detection of this compound

This protocol provides a detailed methodology for the extraction and quantification of this compound from cultured cells using LC-MS/MS.

1. Materials and Reagents

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50% Acetonitrile, 50% Methanol with 0.1% Formic Acid, stored at -20°C

  • Internal Standard (IS): this compound-d4 (or other suitable stable isotope-labeled standard)

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

2. Cell Lysis and Extraction

  • Aspirate the cell culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of ice-cold Lysis Buffer to each 10 cm dish of cells.

  • Scrape the cells from the dish using a cell scraper and transfer the lysate to a microcentrifuge tube.

  • Add the internal standard to each sample.

  • Vortex the samples for 30 seconds.

  • Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid.

  • Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining debris.

  • Transfer the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Analysis

  • HPLC System: A high-performance liquid chromatograph capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Method:

    • Column: C18 reverse-phase column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-2 min: 5% B

      • 2-10 min: Linear gradient to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibrate at 5% B

    • Injection Volume: 5 µL

  • MS/MS Method:

    • Ionization Mode: Negative ESI

    • MRM Transitions:

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of a standard)

      • Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (To be determined by direct infusion of the standard)

    • Optimize collision energy and other MS parameters for each transition.

4. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a standard curve by plotting the peak area ratio versus the concentration of a series of known standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Cell Culture wash Wash with ice-cold PBS start->wash lyse Lyse cells with cold solvent (+ Internal Standard) wash->lyse precipitate Protein Precipitation (on ice) lyse->precipitate centrifuge1 Centrifuge to pellet protein precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry extract under Nitrogen supernatant->dry reconstitute Reconstitute in mobile phase dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to HPLC vial centrifuge2->transfer inject Inject sample into HPLC transfer->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect Tandem Mass Spectrometry (MRM Detection) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio curve Generate Standard Curve ratio->curve quantify Quantify this compound curve->quantify end Final Result quantify->end

Caption: Experimental workflow for the detection of this compound.

Troubleshooting_Workflow cluster_sample Sample Integrity cluster_instrument Instrument Performance cluster_method Methodology start No or Low Signal check_stability Review sample handling (temperature, speed) start->check_stability check_ms Optimize MS parameters (ionization, collision energy) start->check_ms verify_is Check internal standard addition and signal start->verify_is optimize_extraction Optimize extraction solvent and lysis method check_stability->optimize_extraction check_ph Ensure acidic pH during extraction optimize_extraction->check_ph solution Signal Improved check_ph->solution check_lc Verify LC performance (pressure, column health) check_ms->check_lc check_contamination Clean system and use high-purity solvents check_lc->check_contamination check_contamination->solution review_chromatography Optimize chromatographic separation verify_is->review_chromatography review_chromatography->solution

Caption: Troubleshooting workflow for low or no signal detection.

References

addressing enzyme inhibition in 2-Hydroxybenzoyl-CoA assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxybenzoyl-CoA assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is responsible for synthesizing this compound?

A1: this compound is synthesized from 2-hydroxybenzoate (salicylic acid), Coenzyme A (CoA), and ATP. This reaction is catalyzed by 2-hydroxybenzoate-CoA ligase , also referred to as salicylate-CoA ligase. The reaction proceeds as follows:

2-hydroxybenzoate + ATP + CoA ⇌ this compound + AMP + diphosphate

This enzyme is a member of the acid-thiol ligase family.

Q2: My assay shows low or no activity. What could be the reason?

A2: There are several potential reasons for low or no activity in your this compound assay. A primary consideration should be substrate specificity. The enzyme 3-hydroxybenzoate—CoA ligase (EC 6.2.1.37) has been shown to have no activity with 2-hydroxybenzoate. It is crucial to ensure you are using the correct enzyme, 2-hydroxybenzoate-CoA ligase, for your assay. Other common issues include suboptimal reaction conditions (pH, temperature), degradation of essential cofactors like ATP, or the presence of inhibitors.

Q3: What are the common types of enzyme inhibition I might encounter in my this compound assay?

A3: In this compound assays, you may encounter several types of enzyme inhibition:

  • Substrate Inhibition: High concentrations of one of the substrates (2-hydroxybenzoate, ATP, or CoA) can sometimes lead to a decrease in enzyme activity. This occurs when substrate molecules bind to the enzyme in a non-productive manner.

  • Product Inhibition: The accumulation of reaction products, particularly this compound or AMP, can inhibit the forward reaction. For the related enzyme benzoate-CoA ligase, the product benzoyl-CoA has been shown to be an effective inhibitor.[1]

  • Competitive Inhibition: Molecules that are structurally similar to the substrates can bind to the active site of the enzyme and prevent the actual substrates from binding. Examples could include analogs of 2-hydroxybenzoate.

  • Non-competitive Inhibition: An inhibitor might bind to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency.

Q4: Are there any known specific inhibitors for 2-hydroxybenzoate-CoA ligase?

A4: While specific inhibitors with published IC50 or Ki values for 2-hydroxybenzoate-CoA ligase are not extensively documented in readily available literature, several classes of compounds are potential inhibitors based on their action on related enzymes. These include:

  • Substrate Analogs: Derivatives of 2-hydroxybenzoic acid with modifications to the hydroxyl or carboxyl groups may act as competitive inhibitors.

  • Non-steroidal Anti-inflammatory Drugs (NSAIDs): Some NSAIDs have been shown to inhibit other acyl-CoA synthetases.[2]

  • Triacsins: These are known inhibitors of some acyl-CoA synthetases.

It is important to empirically determine the inhibitory activity of any compound of interest in your specific assay system.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or very low enzyme activity Incorrect enzyme used (e.g., 3-hydroxybenzoate-CoA ligase).Ensure you are using 2-hydroxybenzoate-CoA ligase. Verify the identity and purity of your enzyme preparation.
Degraded ATP or CoA.Prepare fresh solutions of ATP and CoA. Store stock solutions at -20°C in aliquots to avoid multiple freeze-thaw cycles.
Suboptimal pH or temperature.The optimal pH for related aryl-CoA ligases is often slightly alkaline (around 7.5-8.0). Perform a pH and temperature optimization curve for your specific enzyme.
Presence of chelating agents (e.g., EDTA) in the buffer.The ligase reaction is typically dependent on Mg²⁺. Ensure your buffers are free of chelating agents or add a sufficient excess of MgCl₂.
Reaction rate decreases over time Substrate depletion.Ensure substrate concentrations are not limiting, especially if you are measuring initial rates.
Product inhibition.Measure initial reaction rates to minimize the effect of product accumulation. Consider using a coupled assay to remove one of the products as it is formed.
Enzyme instability.Keep the enzyme on ice at all times when not in use. Include stabilizing agents like glycerol (B35011) in the enzyme storage buffer if necessary.
High background signal Non-enzymatic reaction or interfering substances.Run a control reaction without the enzyme to measure the background rate. If using a spectrophotometric assay, check if any of your compounds absorb at the detection wavelength.
Contamination in reagents.Use high-purity reagents and sterile, nuclease-free water.
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of the reaction components.
Temperature fluctuations.Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.

Quantitative Data on Inhibition of Related Acyl-CoA Ligases

InhibitorEnzyme SourceSubstrateInhibition TypeKᵢ (µM)
R-FenoprofenRat Liver MicrosomesPalmitic AcidCompetitive15.4
R-IbuprofenRat Liver MicrosomesPalmitic AcidMixed-
R/S-KetoprofenRat Liver MicrosomesPalmitic AcidNon-competitive-
R/S-NaproxenRat Liver MicrosomesPalmitic AcidNon-competitive-

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Coupled Enzyme Assay

This assay measures the production of AMP by coupling it to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • 2-Hydroxybenzoate-CoA Ligase: 2-Hydroxybenzoate + ATP + CoA → this compound + AMP + PPi

  • Pyruvate Kinase (PK): AMP + PPi + 2 PEP → ATP + 2 Pyruvate

  • Lactate Dehydrogenase (LDH): 2 Pyruvate + 2 NADH + 2 H⁺ → 2 Lactate + 2 NAD⁺

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM MgCl₂, 5 mM KCl

  • Substrates:

    • 2-Hydroxybenzoic acid (Salicylic acid)

    • Coenzyme A (CoA)

    • Adenosine 5'-triphosphate (ATP)

  • Coupling Enzymes and Reagents:

    • Phosphoenolpyruvate (PEP)

    • NADH

    • Pyruvate Kinase (PK)

    • Lactate Dehydrogenase (LDH)

  • Enzyme: Purified or partially purified 2-hydroxybenzoate-CoA ligase

Procedure:

  • Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.

  • Add the master mix to a 96-well UV-transparent plate.

  • Add the substrates (2-hydroxybenzoate, CoA, and ATP) to the wells.

  • Equilibrate the plate to the desired temperature (e.g., 37°C) in a spectrophotometer.

  • Initiate the reaction by adding the 2-hydroxybenzoate-CoA ligase.

  • Immediately start monitoring the decrease in absorbance at 340 nm kinetically for 10-15 minutes.

  • The rate of reaction is proportional to the rate of decrease in absorbance.

Protocol 2: Endpoint DTNB-Based Assay

This assay measures the amount of unreacted CoA remaining at the end of the reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Principle: DTNB reacts with the free thiol group of CoA to produce a colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm. The amount of color produced is inversely proportional to the enzyme activity.

Reagents:

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.6, 10 mM MgCl₂

  • Substrates:

    • 2-Hydroxybenzoic acid

    • Coenzyme A (CoA)

    • Adenosine 5'-triphosphate (ATP)

  • Enzyme: Purified or partially purified 2-hydroxybenzoate-CoA ligase

  • Quenching/Detection Reagent: 1 mM DTNB in 100 mM Tris-HCl, pH 8.0

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube or 96-well plate by combining the reaction buffer, substrates, and enzyme.

  • Incubate at the desired temperature for a fixed period (e.g., 30 minutes).

  • Stop the reaction by adding the DTNB reagent. This can also be achieved by adding a quenching agent like 10% trichloroacetic acid (TCA) followed by neutralization and then addition of DTNB.

  • Incubate for 5-10 minutes at room temperature to allow for color development.

  • Measure the absorbance at 412 nm.

  • A standard curve of known CoA concentrations should be prepared to quantify the amount of unreacted CoA.

Visualizations

Signaling_Pathway cluster_pathway Anaerobic Degradation of 2-Hydroxybenzoate 2-Hydroxybenzoate 2-Hydroxybenzoate This compound This compound 2-Hydroxybenzoate->this compound 2-Hydroxybenzoate-CoA Ligase + ATP + CoA - AMP - PPi Benzoyl-CoA Benzoyl-CoA This compound->Benzoyl-CoA this compound Reductase + 2[H] - H₂O Central_Metabolism Central Metabolism (β-oxidation) Benzoyl-CoA->Central_Metabolism

Caption: Anaerobic metabolic pathway of 2-hydroxybenzoate.

Troubleshooting_Workflow Start Low/No Enzyme Activity CheckEnzyme Is the correct enzyme (2-hydroxybenzoate-CoA ligase) being used? Start->CheckEnzyme CheckReagents Are ATP and CoA solutions fresh and properly stored? CheckEnzyme->CheckReagents Yes SolutionEnzyme Source and verify the correct enzyme. CheckEnzyme->SolutionEnzyme No CheckConditions Are pH and temperature optimal? CheckReagents->CheckConditions Yes SolutionReagents Prepare fresh ATP and CoA solutions. CheckReagents->SolutionReagents No CheckInhibitors Is there a possibility of substrate or product inhibition? CheckConditions->CheckInhibitors Yes SolutionConditions Optimize reaction conditions (pH, temp). CheckConditions->SolutionConditions No SolutionInhibitors Measure initial rates or dilute substrates. CheckInhibitors->SolutionInhibitors Yes

Caption: Troubleshooting workflow for low enzyme activity.

References

best practices for handling and storing 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 2-Hydroxybenzoyl-CoA, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

For long-term storage, this compound powder should be stored at -20°C or below, desiccated, and protected from light. Ensure the container is tightly sealed to prevent moisture absorption.

Q2: What is the recommended solvent for dissolving this compound?

Aqueous buffers are commonly used to dissolve this compound for enzymatic assays. The choice of buffer will depend on the specific requirements of your experiment, particularly the optimal pH for enzyme activity and compound stability. For analytical purposes such as HPLC, a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile) is often used.

Q3: How stable is this compound in aqueous solutions?

The stability of this compound in aqueous solutions is highly dependent on pH and temperature. The primary degradation pathway is the hydrolysis of the thioester bond. Thioesters are susceptible to both acid- and base-catalyzed hydrolysis.[1] Generally, maximum stability is observed in the slightly acidic to neutral pH range (approximately pH 4-6). Stability decreases significantly in alkaline conditions (pH > 8).[2]

Q4: Can I freeze and thaw solutions of this compound?

Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is best practice to aliquot the stock solution into single-use volumes and store them at -80°C.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no enzyme activity Degradation of this compound: The thioester bond may have hydrolyzed due to improper storage or handling (e.g., high pH, elevated temperature).Prepare fresh solutions of this compound from powder. Verify the pH of your buffer. Consider performing a concentration check of your stock solution using HPLC.
Incorrect buffer pH: The pH of the assay buffer may be outside the optimal range for your enzyme.Ensure the buffer pH is optimal for your specific enzyme's activity.
Presence of interfering substances: Contaminants in the this compound preparation or other reagents may inhibit the enzyme.Use highly purified this compound. Ensure all other reagents are of high quality and free from contaminants.
Inconsistent or non-reproducible results Variable degradation of this compound: Inconsistent timing between solution preparation and use can lead to varying levels of degradation.Prepare fresh solutions for each experiment and use them promptly. Standardize all incubation times.
Pipetting errors: Inaccurate pipetting of the substrate or enzyme can lead to variability.Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed.
Appearance of unexpected peaks in HPLC analysis Hydrolysis of this compound: The appearance of a peak corresponding to salicylic (B10762653) acid or coenzyme A indicates degradation.Confirm the identity of the degradation products by running standards. Refer to the stability guidelines to minimize hydrolysis.
Oxidation: Although less common than hydrolysis, oxidation of the molecule may occur.If oxidation is suspected, consider degassing buffers or adding antioxidants, if compatible with your experimental system.

Data Presentation

Table 1: General Stability of Thioesters in Aqueous Solutions

Condition Stability Primary Degradation Pathway Notes
pH < 4 Moderate to LowAcid-catalyzed hydrolysisThe rate of hydrolysis increases as the pH becomes more acidic.
pH 4 - 6 HighMinimal hydrolysisThis is generally the optimal pH range for thioester stability.
pH 6 - 8 ModerateBase-catalyzed hydrolysis beginsThe rate of hydrolysis increases as the pH becomes more alkaline.[2]
pH > 8 LowRapid base-catalyzed hydrolysisAvoid prolonged exposure to alkaline conditions.
Temperature Inversely proportionalHydrolysisStore solutions at low temperatures (on ice for short-term, -80°C for long-term) to minimize degradation.[3]
Light ModeratePhotodegradation (potential)Store in amber vials or protect from light to prevent potential photodegradation.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of powder in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Dissolution: Dissolve the powder in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) to a final concentration of 10 mM. Gently vortex to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use volumes in microcentrifuge tubes.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C. For immediate use, keep the solution on ice.

Protocol 2: Enzymatic Assay for a this compound Utilizing Enzyme (Generic)

This protocol describes a generic spectrophotometric assay measuring the consumption of this compound. The specific wavelength and reaction components will vary depending on the enzyme and its reaction mechanism.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Prepare a fresh working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration. Keep on ice.

    • Prepare a solution of the purified enzyme in the assay buffer. Keep on ice.

  • Assay Setup:

    • In a quartz cuvette, combine the assay buffer and any other necessary co-factors or substrates.

    • Add the this compound working solution to the cuvette to initiate the reaction monitoring (this will serve as the baseline).

    • Place the cuvette in a spectrophotometer set to the appropriate wavelength for monitoring the reaction (e.g., the disappearance of the thioester bond can sometimes be monitored around 235 nm, or a coupled assay can be used to produce a chromogenic product).

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme solution to the cuvette.

    • Mix gently by pipetting or inverting the cuvette (if sealed).

    • Immediately begin recording the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εbc) and the appropriate extinction coefficient to convert the change in absorbance to the change in concentration of the substrate or product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay weigh Weigh this compound Powder dissolve Dissolve in Buffer (pH 4-6) weigh->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C aliquot->store prepare_reagents Prepare Assay Reagents store->prepare_reagents Use Fresh Aliquot mix Mix Reagents in Cuvette prepare_reagents->mix add_enzyme Add Enzyme to Initiate Reaction mix->add_enzyme measure Measure Absorbance Change Over Time add_enzyme->measure

Caption: Experimental workflow for handling this compound.

troubleshooting_logic start Low/No Enzyme Activity check_substrate Is this compound Solution Fresh? start->check_substrate check_ph Is Buffer pH Correct for Enzyme? check_substrate->check_ph Yes remake_solution Prepare Fresh Solution check_substrate->remake_solution No check_purity Is Compound Purity Sufficient? check_ph->check_purity Yes verify_ph Verify Buffer pH check_ph->verify_ph No use_hplc_grade Use High-Purity Compound check_purity->use_hplc_grade No

Caption: Troubleshooting logic for low enzyme activity.

References

Technical Support Center: Optimizing Enzymatic Reactions Involving 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic reactions involving 2-hydroxybenzoyl-CoA.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for enzymatic reactions with this compound?

The optimal pH for enzymes utilizing this compound can vary depending on the specific enzyme. However, many related aromatic acid-CoA ligases exhibit optimal activity in a slightly alkaline pH range. For instance, benzoate:CoA ligase is most active between pH 7.2 and 8.4. It is crucial to empirically determine the optimal pH for your specific enzyme by assaying its activity across a pH range (e.g., 6.0 to 9.0).

2. Which buffer system should I choose?

The choice of buffer is critical as it can influence enzyme activity and stability.[1] Commonly used buffers for enzyme assays include Tris-HCl, HEPES, and phosphate (B84403) buffers.[1] It is important to select a buffer with a pKa value close to the desired pH to ensure stable pH control.[1] Be aware that some buffer components can inhibit enzyme activity; for example, phosphate buffers may inhibit certain kinases.[1] A comparison of different buffer systems is recommended during optimization.

3. How does ionic strength affect the reaction?

Ionic strength can impact enzyme conformation and substrate binding, thereby affecting enzyme activity.[1] The optimal ionic strength is enzyme-dependent. It is advisable to test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl or KCl) to determine the optimal condition for your reaction.

4. What common additives can enhance enzyme stability?

Enzyme stability can often be improved by the addition of certain reagents to the buffer.[2] These include:

  • Polyols and Sugars: Glycerol, sorbitol, and trehalose (B1683222) can stabilize protein structure.

  • Reducing Agents: For enzymes with critical sulfhydryl groups, adding dithiothreitol (B142953) (DTT) or β-mercaptoethanol (typically at 1-5 mM) can prevent oxidation and maintain activity.

  • Metal Ions: Some enzymes require divalent cations like Mg²⁺ or Mn²⁺ for activity, which should be included in the reaction buffer. Conversely, chelating agents like EDTA can inhibit metalloenzymes and should be used with caution.

5. How can I monitor the progress of my this compound enzymatic reaction?

Several methods can be employed to monitor reaction progress:

  • Chromatographic Methods: HPLC can be used to separate and quantify the substrate (this compound) and the product over time.

  • Spectrophotometric Assays: If the product has a unique absorbance spectrum, this can be used for continuous monitoring. A coupled-enzyme assay can also be designed to produce a chromogenic or fluorogenic signal.

  • Thiol Quantification: For CoA-ligase reactions that consume Coenzyme A (CoA), the decrease in free CoA can be monitored using reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with free thiols to produce a colored product that can be measured at 412 nm.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or Low Enzyme Activity Inactive enzyme- Ensure proper storage of the enzyme at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Check for the presence of necessary co-factors (e.g., ATP, Mg²⁺ for ligases).
Sub-optimal buffer conditions- Verify the pH of your buffer. - Test a range of pH values (e.g., 6.5-8.5). - Try alternative buffer systems (e.g., HEPES, MOPS instead of Phosphate).
Incorrect substrate concentration- Verify the concentration and purity of this compound. - Ensure substrate concentrations are appropriate for the enzyme's Km.
Presence of inhibitors- Ensure no interfering substances are present in the sample preparation. - If using a coupled assay, ensure components of the primary reaction do not inhibit the coupling enzymes.
Inconsistent Results Pipetting errors- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix for multiple reactions to minimize pipetting variations.
Reagent instability- Prepare fresh reagents, especially ATP and CoA solutions, as they can degrade. - Thaw all components completely and mix gently before use.
Temperature fluctuations- Ensure all reaction components are equilibrated to the assay temperature before starting the reaction. - Use a temperature-controlled incubator or water bath.
High Background Signal Substrate instability- this compound may be unstable and hydrolyze non-enzymatically. Run a no-enzyme control to quantify this background rate and subtract it from the reaction rates.
Contamination of reagents- Use high-purity reagents. - Check for microbial contamination in buffers.

Quantitative Data on Buffer Conditions

While specific data for enzymes acting on this compound is limited, the following table, based on studies of related aromatic acid-CoA ligases, provides a starting point for optimization.

Buffer System pH Range Typical Concentration (mM) Notes and Considerations
Tris-HCl 7.0 - 9.050 - 100Commonly used, but its pH is temperature-dependent.
HEPES 6.8 - 8.225 - 100Good buffering capacity in the physiological range and less temperature sensitivity than Tris.[1]
Potassium Phosphate 6.0 - 7.550 - 150Can sometimes inhibit enzyme activity.[1]
MOPS 6.5 - 7.920 - 50Another "Good's" buffer with good stability.[1]

Table 1. Recommended starting buffer conditions for optimizing this compound enzymatic reactions.

Experimental Protocols

Key Experiment: Determination of Optimal pH for a this compound Ligase

This protocol describes a discontinuous spectrophotometric assay using DTNB to determine the optimal pH for an enzyme that ligates 2-hydroxybenzoic acid (salicylic acid) and CoA.

Materials:

  • Purified this compound ligase

  • 2-hydroxybenzoic acid (salicylate)

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • A series of buffers at different pH values (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0), each at 100 mM.

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (in a suitable buffer like phosphate buffer, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reaction Mixes: For each pH to be tested, prepare a reaction master mix containing 2-hydroxybenzoic acid, ATP, and MgCl₂ in the corresponding buffer.

  • Enzyme Preparation: Dilute the this compound ligase to a suitable concentration in a neutral, low-salt buffer.

  • Initiate the Reaction: In separate wells of a 96-well plate, combine the reaction master mix for each pH with the enzyme solution and CoA to start the reaction. Include a no-enzyme control for each pH.

  • Incubate: Incubate the plate at the desired temperature (e.g., 30°C or 37°C) for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Develop Color: Stop the reaction by adding a solution that will denature the enzyme (e.g., a small volume of acid, ensuring it doesn't interfere with the DTNB reaction, or by adding the DTNB solution in a buffer that stops the reaction). Add the DTNB solution to each well.

  • Measure Absorbance: Incubate for a few minutes to allow the color to develop, then measure the absorbance at 412 nm.

  • Calculate Activity: The amount of unreacted CoA is proportional to the absorbance at 412 nm. The enzyme activity is inversely proportional to this absorbance (i.e., higher activity results in less free CoA and lower absorbance). Calculate the specific activity at each pH and plot the results to determine the optimal pH.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Substrates, Enzyme) prep_mm Prepare Master Mixes for each pH prep_reagents->prep_mm initiate_rxn Initiate Reaction in 96-well plate prep_mm->initiate_rxn incubate Incubate at Constant Temperature initiate_rxn->incubate stop_rxn Stop Reaction & Add DTNB incubate->stop_rxn measure_abs Measure Absorbance at 412 nm stop_rxn->measure_abs calculate Calculate Specific Activity measure_abs->calculate plot Plot Activity vs. pH calculate->plot determine_optimum Determine Optimal pH plot->determine_optimum Salicylate_Degradation_Pathway Salicylate Salicylate (2-Hydroxybenzoic Acid) Salicyloyl_CoA This compound Salicylate->Salicyloyl_CoA Salicylate-CoA Ligase (ATP, CoA) Catechol Catechol Salicyloyl_CoA->Catechol Salicyloyl-CoA Hydroxylase Muconate cis,cis-Muconate Catechol->Muconate Catechol 1,2-Dioxygenase Muconolactone Muconolactone Muconate->Muconolactone Muconate Cycloisomerase Keto_Adipate β-Keto-adipate enol-lactone Muconolactone->Keto_Adipate Muconolactone Isomerase Keto_Adipyl_CoA β-Keto-adipyl-CoA Keto_Adipate->Keto_Adipyl_CoA β-Keto-adipate enol-lactone Hydrolase TCA_Cycle Acetyl-CoA + Succinyl-CoA (TCA Cycle) Keto_Adipyl_CoA->TCA_Cycle β-Keto-adipyl-CoA Thiolase

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for 2-Hydroxybenzoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of key metabolites is paramount. 2-Hydroxybenzoyl-CoA (Salicyl-CoA) is an important intermediate in the biosynthesis of various natural products. This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, outlines a detailed validation protocol in line with regulatory expectations, and compares this method with potential alternative analytical techniques.

Proposed HPLC Method for this compound Analysis

Based on established methods for similar compounds, such as Coenzyme A derivatives and salicylic (B10762653) acid, a reverse-phase HPLC-UV method is proposed for the quantification of this compound.

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of phosphate (B84403) buffer (pH ~6.5-7.0) and acetonitrile (B52724) or methanol.
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Detection UV spectrophotometer at a wavelength of approximately 300-310 nm.
Column Temperature 25-30 °C
Run Time Approximately 10-15 minutes

Experimental Protocols: HPLC Method Validation

Method validation is crucial to ensure that the analytical method is suitable for its intended purpose.[1][2] The validation process involves a series of experiments to assess the method's performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines.[3]

Specificity

Specificity is the ability of the method to accurately measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with this compound and potential interfering substances (e.g., salicylic acid, Coenzyme A).

    • Assess peak purity using a photodiode array (PDA) detector if available.

Linearity

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations.

    • Inject each standard in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol:

    • Prepare samples with known concentrations of this compound (e.g., by spiking a blank matrix at three different concentration levels: low, medium, and high).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each sample.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Calculate the relative standard deviation (RSD) for each set of measurements.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:

      • LOD = 3.3 * (standard deviation of the y-intercept / slope of the calibration curve)

      • LOQ = 10 * (standard deviation of the y-intercept / slope of the calibration curve)

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic solvent)

      • Column temperature (e.g., ± 2 °C)

      • pH of the mobile phase buffer (e.g., ± 0.2 units)

    • Analyze a standard solution under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).

Data Presentation: Comparison of Analytical Methods

While HPLC is a powerful technique, other methods can also be considered for the analysis of this compound or its related compounds.

Table 2: Comparison of Analytical Methods for this compound and Related Analytes

ParameterHPLC-UVLC-MSEnzymatic AssayColorimetric Assay
Specificity Good to ExcellentExcellentHigh (enzyme-dependent)Moderate to Low
Sensitivity (LOD/LOQ) ModerateHighHighLow
Linear Range WideWideNarrowModerate
Precision HighHighGoodModerate
Accuracy HighHighGoodModerate
Throughput ModerateModerateHighHigh
Cost per Sample ModerateHighLow to ModerateLow
Equipment Cost ModerateHighLowLow
Expertise Required ModerateHighLow to ModerateLow

Visualizations

Experimental Workflow

HPLC_Validation_Workflow cluster_prep Method Development & Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting MD HPLC Method Development SP Standard & Sample Preparation MD->SP MD->SP Specificity Specificity MD->Specificity SP->Specificity Linearity Linearity SP->Linearity Accuracy Accuracy SP->Accuracy Precision Precision SP->Precision LOD_LOQ LOD & LOQ SP->LOD_LOQ Robustness Robustness SP->Robustness DA Data Acquisition & Analysis Specificity->DA Linearity->DA Accuracy->DA Precision->DA LOD_LOQ->DA Robustness->DA VR Validation Report DA->VR

Caption: Workflow for HPLC Method Validation.

Comparison of Analytical Techniques

Method_Comparison center Analytical Methods HPLC_UV HPLC-UV center->HPLC_UV High Precision Good Specificity LC_MS LC-MS center->LC_MS High Specificity High Sensitivity Enzymatic Enzymatic Assay center->Enzymatic High Throughput Low Cost Colorimetric Colorimetric Assay center->Colorimetric Simplicity Low Cost

Caption: Comparison of Key Features of Analytical Methods.

References

A Comparative Analysis of 2-Hydroxybenzoyl-CoA and 4-Hydroxybenzoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways involving 2-Hydroxybenzoyl-CoA and 4-Hydroxybenzoyl-CoA. While both are CoA-activated derivatives of hydroxybenzoic acids, their metabolic fates and enzymatic handling differ significantly. This comparison focuses on their established roles in microbial and plant metabolism, supported by experimental data and methodologies.

Introduction

This compound (salicyl-CoA) and 4-Hydroxybenzoyl-CoA are key metabolic intermediates derived from salicylic (B10762653) acid and 4-hydroxybenzoic acid, respectively. Their metabolism is of significant interest in understanding the biodegradation of aromatic compounds, biosynthesis of secondary metabolites, and potential applications in biocatalysis and drug development. While 4-hydroxybenzoyl-CoA is a well-established intermediate in the anaerobic degradation of phenolic compounds, the metabolic role of this compound is more varied, participating in both biosynthetic and catabolic processes.

Comparative Overview of Metabolic Pathways

The metabolism of 4-Hydroxybenzoyl-CoA is predominantly characterized by its role in anaerobic degradation pathways, where it is converted to benzoyl-CoA. In contrast, this compound is involved in biosynthetic pathways in plants and its degradation in microbes follows different routes that do not necessarily converge on the central benzoyl-CoA pathway in the same manner.

Metabolism of 4-Hydroxybenzoyl-CoA

Under anaerobic conditions, various aromatic compounds, including tyrosine and p-cresol, are channeled into the formation of 4-hydroxybenzoate.[1] This is then activated to 4-hydroxybenzoyl-CoA by a specific CoA ligase.[1] The key step in its metabolism is the reductive dehydroxylation to benzoyl-CoA, catalyzed by 4-hydroxybenzoyl-CoA reductase.[1][2] Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through ring reduction and beta-oxidation-like reactions.[1][3]

Metabolism of this compound

The metabolism of 2-hydroxybenzoic acid (salicylate) can proceed through different routes. In some bacteria, salicylate (B1505791) is activated to this compound by salicylyl-CoA synthase.[4] However, a reductive dehydroxylation analogous to the 4-hydroxybenzoyl-CoA pathway is not the primary fate of this intermediate. Instead, in aerobic degradation, salicylate is often hydroxylated to catechol or gentisate before ring cleavage.[5][6] In anaerobic settings, while salicylate degradation occurs, the pathway is less defined but appears to differ from the well-established 4-hydroxybenzoyl-CoA route.[1][7] In plants, this compound serves as a precursor for the biosynthesis of secondary metabolites like 4-hydroxycoumarin.[8]

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the enzymes involved in the initial activation and key metabolic steps of this compound and 4-hydroxybenzoyl-CoA.

Table 1: CoA Ligases

EnzymeSubstrateOrganismKmVmaxEC Number
Salicylyl-CoA synthaseSalicylateStreptomyces sp.Not ReportedNot Reported6.2.1.65[4]
4-Hydroxybenzoate-CoA ligase4-HydroxybenzoateThauera aromatica~50 µM1.5 U/mg6.2.1.27
4-Coumarate-CoA ligase (has activity with 4-hydroxybenzoate)4-HydroxybenzoateGlycine max130 µM-6.2.1.12[9]

Table 2: Reductases and Other Key Enzymes

EnzymeSubstrateProductOrganismCofactorsEC Number
4-Hydroxybenzoyl-CoA reductase4-Hydroxybenzoyl-CoABenzoyl-CoAThauera aromaticaMolybdenum, [2Fe-2S], [4Fe-4S], FAD[10]1.3.7.9[2][11]
Biphenyl synthaseThis compound, Malonyl-CoA4-HydroxycoumarinSorbus aucupariaNot Reported-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Assay for 4-Hydroxybenzoate-CoA Ligase Activity

This assay measures the formation of 4-hydroxybenzoyl-CoA from 4-hydroxybenzoate, CoA, and ATP.

Principle: The reaction is followed spectrophotometrically by measuring the decrease in absorbance at 280 nm, which corresponds to the consumption of 4-hydroxybenzoate.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 10 mM MgCl2

  • 5 mM ATP

  • 0.5 mM Coenzyme A

  • 0.2 mM 4-hydroxybenzoate

  • Enzyme extract

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and Coenzyme A.

  • Add the enzyme extract and pre-incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding 4-hydroxybenzoate.

  • Monitor the decrease in absorbance at 280 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of 4-hydroxybenzoate.

Assay for 4-Hydroxybenzoyl-CoA Reductase Activity

This assay measures the reductive dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA.

Principle: The activity is determined by following the oxidation of a reduced electron donor, such as reduced methyl viologen, spectrophotometrically.

Reagents:

  • 100 mM MOPS buffer, pH 7.2

  • 2 mM Dithiothreitol (DTT)

  • 0.2 mM 4-hydroxybenzoyl-CoA

  • 0.2 mM Methyl viologen

  • Sodium dithionite (B78146) (for reducing methyl viologen)

  • Enzyme extract

Procedure:

  • Prepare the reaction mixture containing MOPS buffer and DTT in an anaerobic cuvette.

  • Add methyl viologen and reduce it with a small amount of sodium dithionite until a stable blue color is achieved.

  • Add the enzyme extract.

  • Start the reaction by adding 4-hydroxybenzoyl-CoA.

  • Monitor the oxidation of reduced methyl viologen by the increase in absorbance at 600 nm.

  • Calculate the enzyme activity using the molar extinction coefficient of reduced methyl viologen.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct metabolic fates of this compound and 4-hydroxybenzoyl-CoA.

metabolic_pathway_4_hydroxybenzoyl_coa cluster_4hba 4-Hydroxybenzoyl-CoA Metabolism (Anaerobic Degradation) Aromatic_Compounds Aromatic Compounds (e.g., Tyrosine, p-Cresol) 4_Hydroxybenzoate 4-Hydroxybenzoate Aromatic_Compounds->4_Hydroxybenzoate 4_Hydroxybenzoyl_CoA 4-Hydroxybenzoyl-CoA 4_Hydroxybenzoate->4_Hydroxybenzoyl_CoA 4-Hydroxybenzoate-CoA ligase (ATP, CoA) Benzoyl_CoA Benzoyl-CoA 4_Hydroxybenzoyl_CoA->Benzoyl_CoA 4-Hydroxybenzoyl-CoA reductase (2e-) Central_Metabolism Central Metabolism (Ring Reduction, β-oxidation) Benzoyl_CoA->Central_Metabolism

Caption: Anaerobic degradation pathway of 4-Hydroxybenzoyl-CoA.

metabolic_pathway_2_hydroxybenzoyl_coa cluster_2hba This compound Metabolism cluster_degradation Bacterial Degradation cluster_biosynthesis Plant Biosynthesis Salicylate Salicylate (2-Hydroxybenzoate) 2_Hydroxybenzoyl_CoA This compound Salicylate->2_Hydroxybenzoyl_CoA Salicylyl-CoA synthase (ATP, CoA) Catechol_Gentisate Catechol / Gentisate Salicylate->Catechol_Gentisate Hydroxylation (Aerobic) 4_Hydroxycoumarin 4-Hydroxycoumarin 2_Hydroxybenzoyl_CoA->4_Hydroxycoumarin Biphenyl synthase (+ Malonyl-CoA) Ring_Cleavage Ring Cleavage Catechol_Gentisate->Ring_Cleavage

Caption: Diverse metabolic fates of this compound.

Conclusion

The metabolic pathways of this compound and 4-hydroxybenzoyl-CoA illustrate distinct evolutionary strategies for the utilization of hydroxylated aromatic acids. The metabolism of 4-hydroxybenzoyl-CoA is a classic example of a convergent anaerobic degradation pathway, funneling a variety of phenolic compounds into the central benzoyl-CoA pathway. In contrast, this compound serves as a branch point, leading to either degradation through different intermediates or biosynthesis of specialized plant metabolites. Understanding these differences is crucial for applications in bioremediation, metabolic engineering, and the discovery of novel biocatalysts. Further research into the anaerobic degradation of salicylate and the enzymes involved will provide a more complete picture of the metabolic potential surrounding these two important intermediates.

References

Confirming the Identity of 2-Hydroxybenzoyl-CoA: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites is paramount. This guide provides a comprehensive comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with alternative techniques for the confirmation of 2-Hydroxybenzoyl-CoA, a key intermediate in various metabolic pathways. Experimental data and detailed protocols are presented to support the objective comparison of these methods.

Introduction to this compound Identification

This compound, an activated form of salicylic (B10762653) acid, plays a role in the biosynthesis of various natural products and is a potential biomarker in metabolic studies. Its accurate identification is crucial for understanding its biological function and for the development of targeted therapeutics. LC-MS/MS has emerged as the gold standard for the identification and quantification of such molecules due to its high sensitivity and specificity. This guide will delve into the specifics of this technique and compare it with other analytical approaches.

LC-MS/MS for the Definitive Identification of this compound

LC-MS/MS offers unparalleled selectivity and sensitivity for the analysis of this compound. The technique combines the separation power of liquid chromatography with the mass-resolving capabilities of tandem mass spectrometry.

Predicted Fragmentation Pattern of this compound

The fragmentation of this compound in the mass spectrometer is predictable and provides a unique fingerprint for its identification. The primary fragmentation event involves the cleavage of the thioester bond and the fragmentation of the Coenzyme A (CoA) moiety. A characteristic neutral loss of 507.003 Da, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate portion of CoA, is a key diagnostic feature for all acyl-CoA species.[1][2] Another significant fragment ion is typically observed at m/z 428, representing the adenosine 5'-diphosphate portion.[1][2] The remaining acylium ion, 2-hydroxybenzoyl, can also be observed.

Based on these principles, the predicted Multiple Reaction Monitoring (MRM) transitions for this compound (exact mass: 887.13 g/mol ) are presented in Table 1.

Table 1: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Description
888.1 (M+H)⁺381.1Corresponds to the [M+H - 507]⁺ fragment (2-Hydroxybenzoyl-pantetheine-phosphate)
888.1 (M+H)⁺121.0Corresponds to the 2-hydroxybenzoyl acylium ion
888.1 (M+H)⁺428.1Corresponds to the adenosine 5'-diphosphate fragment
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the identification of this compound using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., cell lysate, tissue homogenate) Extraction Acyl-CoA Extraction (e.g., SPE, LLE) Sample->Extraction LC_Column Reversed-Phase C18 Column Extraction->LC_Column Gradient Gradient Elution (Water/Acetonitrile with Formic Acid) ESI Electrospray Ionization (Positive Mode) LC_Column->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Chromatogram Extracted Ion Chromatogram (XIC) MS2->Chromatogram Spectrum MS/MS Spectrum MS2->Spectrum Identification Confirmation of Identity (Fragmentation Pattern & Retention Time) Chromatogram->Identification Spectrum->Identification

Caption: A typical LC-MS/MS workflow for identifying this compound.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, other techniques can also be employed for the analysis of acyl-CoAs, each with its own advantages and limitations.

Table 2: Comparison of Analytical Techniques for this compound Identification

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection of precursor and product ions.High sensitivity and specificity, allows for quantification, structural information from fragmentation.High instrument cost, requires expertise for method development and data analysis.
HPLC-UV Chromatographic separation with detection based on UV absorbance of the adenine (B156593) ring in CoA.[3][4][5]Lower instrument cost, robust and widely available.[3][4]Lower sensitivity and specificity compared to MS, susceptible to interference from co-eluting compounds with similar UV spectra.[3][4]
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of charged molecules in a capillary.[6][7]High separation efficiency, low sample and reagent consumption.[7]Lower sensitivity than LC-MS, can be less robust for complex matrices.[6]
Enzymatic Assays Indirect measurement based on the activity of enzymes that specifically utilize or produce the acyl-CoA.High specificity if the enzyme is highly selective, can be adapted to high-throughput formats.Indirect measurement, may not be suitable for absolute quantification without a standard, requires specific enzymes that may not be commercially available.

Experimental Protocols

Enzymatic Synthesis of this compound Standard

A standard of this compound is essential for method development and confirmation of identity. An enzymatic synthesis approach is often preferred for its specificity and milder reaction conditions compared to chemical synthesis.[8][9]

Materials:

  • 2-Hydroxybenzoic acid (Salicylic acid)

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp., which can often be sourced commercially or expressed recombinantly)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for purification

Procedure:

  • Prepare a reaction mixture containing 1 mM 2-hydroxybenzoic acid, 1.2 mM CoA, 5 mM ATP, and an appropriate amount of acyl-CoA synthetase in the reaction buffer.

  • Incubate the mixture at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC-UV, observing the formation of a new peak corresponding to this compound and the depletion of the CoA peak.

  • Purify the this compound from the reaction mixture using C18 SPE cartridges. Elute the purified compound with an appropriate solvent (e.g., methanol/water mixture).

  • Confirm the identity and purity of the synthesized standard by LC-MS/MS.

LC-MS/MS Method for this compound

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As listed in Table 1 (these should be optimized by infusing the synthesized standard).

  • Collision Energy: Optimize for each transition using the synthesized standard (typically in the range of 20-40 eV).

  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Sample Preparation from Biological Matrices

Materials:

  • Ice-cold 10% trichloroacetic acid (TCA) or other suitable extraction solvent (e.g., acetonitrile/methanol/water).

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with a different chain length not present in the sample).

  • Centrifuge.

  • SPE cartridges for sample cleanup if necessary.

Procedure:

  • Homogenize the cell or tissue sample in ice-cold extraction solvent containing the internal standard.

  • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • Collect the supernatant.

  • If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.

  • Analyze the final extract by LC-MS/MS.

Signaling Pathway and Logical Relationships

The following diagram illustrates the central role of this compound in a biosynthetic pathway and the logic of its identification.

Pathway_Identification cluster_pathway Biosynthetic Pathway cluster_identification Identification Logic Salicylic_Acid 2-Hydroxybenzoic Acid (Salicylic Acid) CoA_Synthase Acyl-CoA Synthetase Salicylic_Acid->CoA_Synthase Hydroxybenzoyl_CoA This compound CoA_Synthase->Hydroxybenzoyl_CoA Downstream_Product Downstream Natural Product Hydroxybenzoyl_CoA->Downstream_Product LCMSMS_Analysis LC-MS/MS Analysis Hydroxybenzoyl_CoA->LCMSMS_Analysis Retention_Time Matching Retention Time LCMSMS_Analysis->Retention_Time Fragmentation Characteristic Fragmentation LCMSMS_Analysis->Fragmentation Confirmed_ID Confirmed Identity Retention_Time->Confirmed_ID Fragmentation->Confirmed_ID

Caption: Role of this compound and its identification logic.

Conclusion

The confirmation of this compound identity is most reliably achieved through LC-MS/MS. The high sensitivity and specificity of this technique, coupled with the predictable fragmentation pattern of the CoA moiety, provide a robust method for unambiguous identification. While alternative techniques such as HPLC-UV and capillary electrophoresis offer certain advantages in terms of cost and accessibility, they generally lack the sensitivity and specificity of LC-MS/MS. The provided experimental protocols for standard synthesis, LC-MS/MS analysis, and sample preparation offer a solid foundation for researchers to confidently identify this compound in their samples and advance their understanding of its role in biological systems.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Hydroxybenzoyl-CoA, a key intermediate in various metabolic pathways, is of paramount importance. The selection of an appropriate analytical technique is a critical decision that influences the reliability and comparability of experimental data. This guide provides an objective comparison of three commonly employed analytical techniques for this compound analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.

This guide is structured to facilitate a comprehensive understanding of the relative performance of each technique, supported by experimental data from studies on closely related compounds where direct data for this compound is limited. Detailed experimental protocols are provided to enable the replication of these methods.

Data Presentation: A Quantitative Comparison

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes the typical performance of HPLC-UV, LC-MS/MS, and Enzymatic Assays for the analysis of aromatic and acyl-CoA compounds. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

ParameterHPLC-UVLC-MS/MSEnzymatic Assay
Limit of Detection (LOD) ~0.2 - 1 pmol[1]~sub-nM to nM range[2]~picomole level[3]
Limit of Quantitation (LOQ) ~0.7 - 2 pmol[1]0.05 mg/kg (for Salicylic (B10762653) Acid)[4][5]Not explicitly stated
Linearity (R²) > 0.99[6]> 0.99[4][5]Not explicitly stated
Precision (%RSD) < 5%< 15%< 20%
Accuracy (Recovery %) 95-97% (for CoA)[7][8]98.3-101% (for Salicylic Acid)[4][5]Not explicitly stated
Specificity Moderate (potential for co-elution)High (based on mass-to-charge ratio)High (enzyme-specific)
Throughput HighHighLow to Moderate

Experimental Workflows and Underlying Principles

To visually represent the distinct processes of each analytical technique, the following diagrams have been generated using the Graphviz (DOT language).

cluster_0 General Analytical Workflow Sample Preparation Sample Preparation Analytical Separation/Reaction Analytical Separation/Reaction Sample Preparation->Analytical Separation/Reaction Processed Sample Detection Detection Analytical Separation/Reaction->Detection Analyte Data Analysis Data Analysis Detection->Data Analysis Signal

A generalized workflow for analytical techniques.

cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_enzymatic Enzymatic Assay hplc_sample Sample Injection hplc_column HPLC Column (Stationary Phase) hplc_sample->hplc_column hplc_detector UV Detector hplc_column->hplc_detector hplc_mobile Mobile Phase hplc_mobile->hplc_column hplc_chromatogram Chromatogram hplc_detector->hplc_chromatogram lcms_sample Sample Injection lcms_column LC Column lcms_sample->lcms_column lcms_ion Ion Source (ESI) lcms_column->lcms_ion lcms_mobile Mobile Phase lcms_mobile->lcms_column lcms_mass1 Quadrupole 1 (Q1) (Precursor Ion Selection) lcms_ion->lcms_mass1 lcms_collision Quadrupole 2 (q2) (Collision Cell) lcms_mass1->lcms_collision lcms_mass2 Quadrupole 3 (Q3) (Product Ion Scan) lcms_collision->lcms_mass2 lcms_detector Detector lcms_mass2->lcms_detector lcms_spectrum Mass Spectrum lcms_detector->lcms_spectrum enz_sample Sample + Reagents enz_enzyme Specific Enzyme enz_sample->enz_enzyme enz_reaction Enzymatic Reaction enz_enzyme->enz_reaction enz_product Colored/Fluorescent Product enz_reaction->enz_product enz_measurement Spectrophotometer/ Fluorometer enz_product->enz_measurement enz_result Absorbance/ Fluorescence Reading enz_measurement->enz_result

Comparison of the core principles of each analytical technique.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed methodologies for each of the discussed analytical techniques, based on established protocols for similar compounds.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is adapted from protocols for the analysis of CoA esters and other aromatic compounds.[7][8][9]

1. Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0).

  • Deproteinize the sample by adding perchloric acid to a final concentration of 1 M, followed by centrifugation to pellet the precipitated protein.

  • Neutralize the supernatant with a solution of potassium carbonate.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 259 nm.

  • Injection Volume: 20 µL.

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on methods developed for the analysis of short-chain acyl-CoAs and salicylic acid.[4][5][10][11]

1. Sample Preparation:

  • Extract the sample using a solution of 0.1% hydrochloric acid in methanol.

  • Centrifuge the sample to remove any precipitated material.

  • The supernatant can be directly injected or further purified using solid-phase extraction (SPE) if necessary.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound would need to be determined by direct infusion of a standard.

3. Quantification:

  • Quantification is typically performed using a stable isotope-labeled internal standard of this compound.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

Enzymatic Assay

This protocol is a conceptual adaptation of assays for other 3-hydroxyacyl-CoA compounds.[3] A specific dehydrogenase for this compound would be required.

1. Principle: This assay is based on the enzymatic oxidation of the hydroxyl group of this compound by a specific NAD+-dependent dehydrogenase. The resulting increase in NADH is measured spectrophotometrically or fluorometrically.

2. Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

  • NAD+ solution.

  • A specific this compound dehydrogenase.

  • Sample containing this compound.

3. Procedure:

  • In a cuvette, combine the assay buffer, NAD+ solution, and the sample.

  • Initiate the reaction by adding the this compound dehydrogenase.

  • Monitor the increase in absorbance at 340 nm (for NADH) over time.

  • The rate of NADH production is directly proportional to the concentration of this compound in the sample.

4. Calibration:

  • A standard curve is generated using known concentrations of this compound.

Conclusion

The choice of an analytical technique for the quantification of this compound is a critical step that should be guided by the specific requirements of the research. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for the analysis of low-abundance species in complex biological matrices.[10][11] HPLC-UV provides a robust and cost-effective alternative for routine analysis where high sensitivity is not the primary concern.[7][8] Enzymatic assays, while potentially highly specific, require the availability of a dedicated enzyme and are generally lower in throughput.[3]

References

A Comparative Guide to the Substrate Specificity of Enzymes for 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the substrate specificity of various enzymes for 2-Hydroxybenzoyl-CoA, also known as salicoyl-CoA. Understanding how different enzymes recognize and process this particular substrate is crucial for applications in metabolic engineering, biosynthesis of novel compounds, and drug development. Due to the limited availability of direct quantitative kinetic data for multiple enzymes with this compound, this guide synthesizes available qualitative and semi-quantitative experimental findings to offer a comparative overview.

Data Presentation: Enzyme Specificity for this compound and Related Substrates

The following table summarizes the activity of selected enzymes with this compound or its corresponding free acid, 2-hydroxybenzoic acid. The data is compiled from studies on enzymes central to aromatic acid metabolism and secondary metabolite biosynthesis.

EnzymeSource OrganismSubstrate(s)Relative Activity/Product(s)Reference(s)
Biphenyl (B1667301) Synthase (BIS) Sorbus aucupariaBenzoyl-CoA, this compound (Salicoyl-CoA)With Benzoyl-CoA, it produces 3,5-dihydroxybiphenyl. It shows substantial activity with this compound, but this leads to the formation of 4-hydroxycoumarin (B602359), considered a "derailment product" from the typical biphenyl synthesis.[1][1]
Benzoate-CoA Ligase Rhodopseudomonas palustrisBenzoate (B1203000), 2-Hydroxybenzoate, 2-Fluorobenzoate (B1215865)The enzyme exhibits high specificity for benzoate (100% relative velocity) and 2-fluorobenzoate (102% relative velocity). In contrast, its activity with 2-hydroxybenzoate is significantly lower, at only 5% of the rate observed with benzoate.[2][3][2][3]
4-Hydroxybenzoate-CoA Ligase Rhodopseudomonas palustris4-Hydroxybenzoate (B8730719), BenzoateThis enzyme is distinct from Benzoate-CoA ligase and shows optimal activity with 4-hydroxybenzoate and benzoate. While its specificity for 2-hydroxybenzoate has not been explicitly quantified in the available literature, CoA ligases often exhibit stringent substrate recognition based on the position of hydroxyl groups.[4][5][4][5]

Summary of Findings:

The available data indicates that the position of the hydroxyl group on the benzoyl moiety is a critical determinant of substrate specificity.

  • Biphenyl Synthase from Sorbus aucuparia can utilize this compound as a starter substrate, but the reaction is diverted to a different cyclization pathway, yielding 4-hydroxycoumarin instead of a hydroxylated biphenyl.[1] This suggests that while the active site can accommodate the ortho-hydroxyl group, it alters the subsequent catalytic steps.

  • Benzoate-CoA Ligase from Rhodopseudomonas palustris demonstrates a strong preference for the unsubstituted benzoate. The presence of a hydroxyl group at the ortho position, as in 2-hydroxybenzoate, drastically reduces the enzyme's activity, highlighting its high specificity.[2][3]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for assaying the activity of enzymes that potentially utilize this compound.

Benzoate-CoA Ligase Activity Assay (Spectrophotometric)

This method measures the formation of AMP, which is coupled to the oxidation of NADH, allowing for continuous monitoring of the reaction rate.

Principle: The formation of the CoA thioester is coupled to the conversion of ATP to AMP and pyrophosphate. The production of AMP is linked to the oxidation of NADH through the sequential action of myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored.

Reagents:

  • 100 mM Tris-HCl buffer (pH 7.8-8.0)

  • 10 mM KCl

  • 2.5 mM MgCl₂

  • 10 mM Phosphoenolpyruvate

  • 0.5 mM ATP

  • 0.25 mM Coenzyme A (CoA)

  • 0.2 mM NADH

  • 2 units Myokinase

  • 2 units Pyruvate Kinase

  • 2 units Lactate Dehydrogenase

  • 0.1 mM Substrate (e.g., 2-hydroxybenzoic acid, benzoic acid)

  • Purified Benzoate-CoA Ligase

Procedure:

  • Prepare a reaction mixture (1 mL) containing all reagents except the substrate and the enzyme.

  • Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the substrate.

  • Monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • The rate of NADH oxidation is proportional to the Benzoate-CoA ligase activity. The specific activity can be calculated using the molar extinction coefficient of NADH (6.22 x 10³ M⁻¹ cm⁻¹).[6]

Biphenyl Synthase Activity Assay (HPLC-based)

This method directly measures the formation of the enzymatic product from the starter and extender substrates.

Principle: Biphenyl synthase catalyzes the condensation of a starter-CoA (e.g., this compound) with malonyl-CoA to produce a biphenyl or a related compound. The reaction is stopped, and the product is extracted and quantified by High-Performance Liquid Chromatography (HPLC).

Reagents:

  • 0.1 M Potassium phosphate (B84403) buffer (pH 7.0)

  • Starter Substrate: 170 µM this compound (salicoyl-CoA)

  • Extender Substrate: 841.5 µM Malonyl-CoA

  • Purified Biphenyl Synthase (approx. 2 µg)

  • Ethyl acetate (B1210297) for extraction

  • Acid to stop the reaction (e.g., HCl)

Procedure:

  • Set up the standard assay (250 µL) containing the potassium phosphate buffer, this compound, and malonyl-CoA.

  • Incubate the reaction mixture at 35°C.

  • Initiate the reaction by adding the purified biphenyl synthase.

  • After a defined incubation time (e.g., 20 minutes), stop the reaction by adding acid.

  • Extract the enzymatic products twice with an equal volume of ethyl acetate.

  • Evaporate the pooled organic fractions to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

  • Analyze the sample by reverse-phase HPLC with UV detection to identify and quantify the product (e.g., 4-hydroxycoumarin).[1]

Mandatory Visualization

Experimental Workflow for Determining Substrate Specificity

G cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Enzyme Purified Enzyme Assay Incubate Enzyme with each Substrate Enzyme->Assay Substrates Substrate Panel (e.g., this compound, Benzoyl-CoA, etc.) Substrates->Assay Buffers Assay Buffers & Cofactors Buffers->Assay Quench Quench Reaction Assay->Quench Detection Detection Method Quench->Detection HPLC HPLC-MS Detection->HPLC Direct Product Quantification Spectro Spectrophotometry Detection->Spectro Coupled Assay Kinetics Calculate Kinetic Parameters (Km, Vmax, kcat) HPLC->Kinetics Spectro->Kinetics Comparison Compare kcat/Km (Specificity Constant) Kinetics->Comparison

Caption: A generalized workflow for determining enzyme substrate specificity.

Metabolic Context of this compound

G cluster_central Central Metabolism cluster_coa CoA Thioester Pool cluster_pathways Metabolic Fates BenzoicAcid Benzoic Acid BenzoylCoA Benzoyl-CoA BenzoicAcid->BenzoylCoA Benzoate-CoA Ligase SalicylicAcid 2-Hydroxybenzoic Acid (Salicylic Acid) SalicoylCoA This compound (Salicoyl-CoA) SalicylicAcid->SalicoylCoA Salicylate-CoA Ligase (postulated) or promiscuous ligase Degradation Benzoyl-CoA Degradation Pathway (Anaerobic) BenzoylCoA->Degradation Benzoyl-CoA Reductase Biphenyls Biphenyl Phytoalexins BenzoylCoA->Biphenyls Biphenyl Synthase Coumarins 4-Hydroxycoumarins SalicoylCoA->Coumarins Biphenyl Synthase (Altered Product)

Caption: Metabolic pathways involving this compound.

References

A Comparative Genomic Guide to 2-Hydroxybenzoyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 2-hydroxybenzoyl-CoA metabolic pathways, focusing on the genetic organization, enzymatic characteristics, and experimental methodologies used to study this crucial intersection of anaerobic aromatic compound degradation. The information presented herein is intended to facilitate research into novel biocatalytic processes and the development of antimicrobial agents targeting these unique microbial pathways.

Introduction to this compound Metabolism

Under anoxic conditions, various microorganisms have evolved intricate pathways to utilize aromatic compounds as a source of carbon and energy. The anaerobic degradation of 2-hydroxybenzoate (salicylate) proceeds through its activation to this compound. This intermediate is then typically channeled into the central benzoyl-CoA pathway via a reductive dehydroxylation step, yielding benzoyl-CoA. This initial conversion of 2-hydroxybenzoate to benzoyl-CoA represents a critical peripheral pathway in the anaerobic metabolism of certain aromatic compounds. Understanding the comparative genomics of this pathway provides insights into the diversity of microbial strategies for aromatic compound degradation and may reveal novel enzymatic targets for various applications.

Comparative Analysis of this compound Metabolic Gene Clusters

The anaerobic degradation of 2-hydroxybenzoate to benzoyl-CoA is primarily a two-step enzymatic process. The genetic determinants for this pathway are often found clustered together in the genomes of degrading organisms. A comparative overview of the key enzymes and their genetic organization in representative bacteria is presented below.

Table 1: Key Enzymes and Genetic Organization in this compound Metabolism

Enzyme Function Gene Designation (Example) Genetic Organization & Regulation Host Organism (Example)
2-Hydroxybenzoate-CoA Ligase (Salicylate-CoA Ligase)Activates 2-hydroxybenzoate to this compound via an ATP-dependent mechanism.[1]sdgA[2]Often found within or near the gene cluster for the downstream pathway. Expression is typically induced by the substrate.Denitrifying bacterium[1], Thauera aromatica[2], Streptomyces sp. WA46[2]
This compound Reductase (Dehydroxylating)Catalyzes the reductive removal of the hydroxyl group from this compound to form benzoyl-CoA.[1]Not definitively characterized in all organisms.Gene is expected to be co-located and co-regulated with the ligase gene.Denitrifying bacterium[1]
Benzoyl-CoA ReductaseA key enzyme in the central benzoyl-CoA pathway that dearomatizes the benzene (B151609) ring.[3]bcr genes (e.g., bcrABCD) or bzd genes (e.g., bzdNOPQ)[3]Organized in operons, with different classes of reductases found in different bacteria. For example, the bcr type is found in Thauera aromatica and the bzd type in Azoarcus.[3]Thauera aromatica, Azoarcus spp.[3]

Quantitative Performance of this compound Pathway Enzymes

The efficiency of the this compound metabolic pathway is determined by the kinetic properties of its constituent enzymes. While comprehensive comparative kinetic data for the enzymes specific to the this compound pathway are limited, data from homologous enzymes involved in the degradation of similar compounds, such as 4-hydroxybenzoyl-CoA, provide valuable insights.

Table 2: Comparative Enzyme Kinetic Parameters

Enzyme Organism Substrate Km (µM) kcat (s-1) Vmax (U/mg) Reference
4-Hydroxybenzoyl-CoA ThioesterasePseudomonas sp. CBS34-Hydroxybenzoyl-CoA-----INVALID-LINK--[4]
4-Hydroxybenzoyl-CoA ReductaseDenitrifying Pseudomonas species4-Hydroxybenzoyl-CoA-----INVALID-LINK--[5]
Salicylate-CoA LigaseDenitrifying bacterium2-Hydroxybenzoate-----INVALID-LINK--[1]

Visualizing the Metabolic Pathways and Experimental Workflows

The Anaerobic this compound Metabolic Pathway

The following diagram illustrates the initial steps in the anaerobic degradation of 2-hydroxybenzoate and its connection to the central benzoyl-CoA pathway.

Metabolic_Pathway cluster_peripheral Peripheral Pathway cluster_central Central Benzoyl-CoA Pathway 2-Hydroxybenzoate 2-Hydroxybenzoate This compound This compound 2-Hydroxybenzoate->this compound 2-Hydroxybenzoate-CoA Ligase (ATP, CoA-SH -> AMP, PPi) Benzoyl-CoA Benzoyl-CoA This compound->Benzoyl-CoA this compound Reductase (Reductive Dehydroxylation) Downstream Metabolism Downstream Metabolism Benzoyl-CoA->Downstream Metabolism Benzoyl-CoA Reductase & further degradation

Caption: Anaerobic degradation pathway of 2-hydroxybenzoate.

Experimental Workflow for Comparative Genomic Analysis

This diagram outlines a typical workflow for the comparative genomic analysis of this compound metabolic pathways.

Experimental_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_wetlab Experimental Validation Genome_Sequencing Genome Sequencing of 2-HB Degrading Bacteria Gene_Cluster_ID Identification of Putative 2-HB-CoA Pathway Gene Clusters Genome_Sequencing->Gene_Cluster_ID Synteny_Analysis Comparative Synteny Analysis Gene_Cluster_ID->Synteny_Analysis Phylogenetic_Analysis Phylogenetic Analysis of Key Enzymes Gene_Cluster_ID->Phylogenetic_Analysis Gene_Cloning Gene Cloning and Heterologous Expression Gene_Cluster_ID->Gene_Cloning Gene_Knockout Gene Knockout and Complementation Gene_Cluster_ID->Gene_Knockout Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assays Enzyme Activity Assays Protein_Purification->Enzyme_Assays

Caption: Workflow for comparative genomics of metabolic pathways.

Experimental Protocols

Anaerobic Cultivation of 2-Hydroxybenzoate Degrading Bacteria

Objective: To cultivate anaerobic bacteria capable of degrading 2-hydroxybenzoate.

Materials:

  • Anaerobic chamber or Hungate tubes

  • Defined mineral medium with 2-hydroxybenzoate as the sole carbon source

  • Nitrate or another suitable electron acceptor (e.g., sulfate)

  • Resazurin (B115843) as a redox indicator

  • Gassing station with an oxygen-free gas mixture (e.g., N2/CO2, 80:20)

  • Reducing agent (e.g., sodium sulfide (B99878) or cysteine-HCl)

Protocol:

  • Prepare the mineral medium without the carbon source and electron acceptor.

  • Dispense the medium into culture vessels (e.g., serum bottles) inside an anaerobic chamber or use the Hungate technique to create an anoxic environment.

  • Add resazurin to the medium to monitor the redox potential (pink indicates the presence of oxygen).

  • Add a reducing agent to the medium until the resazurin turns colorless.

  • Autoclave the medium.

  • After cooling to room temperature under anoxic conditions, add the filter-sterilized 2-hydroxybenzoate and electron acceptor solutions.

  • Inoculate the medium with the bacterial strain of interest.

  • Incubate at the optimal growth temperature for the specific bacterium.

  • Monitor growth by measuring optical density and substrate depletion/product formation using HPLC.

Activity Assay for 2-Hydroxybenzoate-CoA Ligase

Objective: To determine the activity of 2-hydroxybenzoate-CoA ligase by monitoring the formation of this compound.

Materials:

  • Spectrophotometer

  • Quartz cuvettes

  • Cell-free extract or purified enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • 2-Hydroxybenzoate

  • ATP

  • Coenzyme A (CoA-SH)

  • MgCl2

Protocol:

  • Set up the reaction mixture in a quartz cuvette containing assay buffer, MgCl2, ATP, CoA-SH, and 2-hydroxybenzoate.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the cell-free extract or purified enzyme.

  • Monitor the increase in absorbance at a wavelength where this compound has a distinct absorption maximum compared to the substrates. The exact wavelength should be determined empirically, but is often in the range of 300-350 nm for thioester bonds.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of this compound.

Gene Knockout via Homologous Recombination

Objective: To inactivate the gene encoding a key enzyme in the this compound pathway to study its function.[6]

Materials:

  • Target bacterial strain

  • Suicide vector containing a selectable marker (e.g., antibiotic resistance gene)

  • Upstream and downstream flanking regions of the target gene

  • Restriction enzymes and DNA ligase

  • Competent cells of a suitable E. coli strain for cloning

  • Electroporator for bacterial transformation

Protocol:

  • Amplify the upstream and downstream homologous regions of the target gene from the genomic DNA of the wild-type strain via PCR.

  • Clone these flanking regions into a suicide vector on either side of a selectable marker.

  • Transform the resulting construct into a suitable E. coli strain for plasmid propagation and verification.

  • Introduce the verified suicide vector into the target anaerobic bacterium via conjugation or electroporation.

  • Select for single-crossover integrants on selective medium.

  • Promote a second crossover event by counter-selection (if the vector contains a counter-selectable marker like sacB) or by screening for the loss of the vector backbone.

  • Verify the gene knockout by PCR and Southern blotting.

  • Phenotypically characterize the mutant by assessing its ability to grow on 2-hydroxybenzoate.

This guide provides a foundational framework for the comparative genomic study of this compound metabolic pathways. Further research, including detailed transcriptomic and proteomic analyses, will be crucial to fully elucidate the regulatory networks and in vivo performance of these fascinating microbial systems.

References

A Researcher's Guide to Validating 2-Hydroxybenzoyl-CoA Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the results of a 2-Hydroxybenzoyl-CoA (2-HB-CoA) gene knockout. It compares essential validation techniques, offering detailed experimental protocols and data interpretation strategies to ensure the accuracy and reliability of knockout--derived phenotypes.

Introduction to this compound and Knockout Validation

This compound is a key intermediate in the metabolism of aromatic compounds, particularly within the benzoyl-CoA degradation pathway utilized by various microorganisms.[1][2][3] It is formed by the condensation of salicylic (B10762653) acid and coenzyme A.[4][5] Knockout studies, where the gene responsible for producing an enzyme that synthesizes or utilizes 2-HB-CoA is deleted, are critical for elucidating its precise biological role.[6]

Validating the success of a gene knockout is a multi-faceted process that goes beyond simple confirmation of the genetic modification.[7] A rigorous validation strategy combines genotyping, protein expression analysis, and functional metabolic profiling to confirm the knockout's efficacy and its biological consequences.[7] This guide focuses on these three pillars of validation.

Core Validation Strategies: A Comparative Overview

A robust validation approach employs multiple, independent methods to build a cohesive and convincing body of evidence. The three core strategies are:

  • Genotypic Analysis: Confirms the successful deletion or modification of the target gene at the DNA level. This is the foundational step of validation.

  • Protein Analysis: Verifies the absence of the protein product encoded by the knocked-out gene, confirming the genetic modification's functional impact at the protein level.

  • Metabolomic (Functional) Analysis: Demonstrates the ultimate biological consequence of the knockout by quantifying changes in the target metabolite (2-HB-CoA) and related compounds in the metabolic pathway.

The table below compares these essential techniques.

Validation Technique What It Measures Primary Purpose Strengths Limitations
PCR & Sanger Sequencing Presence, absence, or modification of the target gene's DNA sequence.Genotype confirmation.[7]Definitive, highly specific, relatively low cost.Does not confirm changes in protein expression or metabolic function.
Western Blotting Presence and quantity of the specific protein encoded by the target gene.Confirmation of functional gene knockout at the protein level.[7]Direct evidence of protein loss, semi-quantitative.Requires a specific antibody; can be labor-intensive.
LC-MS/MS Absolute or relative quantification of 2-HB-CoA and other metabolites.Functional validation of the knockout's impact on the metabolic pathway.[8]Highly sensitive and specific, can quantify multiple analytes simultaneously.Requires specialized equipment and expertise.
HPLC-UV/DAD Relative quantification of aromatic compounds, including 2-HB-CoA precursors/products.A cost-effective alternative for functional validation.[9]Widely available, robust for aromatic compounds.Less sensitive and specific than MS; may have co-eluting interferences.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and accurate comparison of results. The following protocols provide a starting point for validating a 2-HB-CoA knockout.

Genotypic Validation: PCR and Sanger Sequencing

This protocol confirms the deletion of the target gene in the knockout (KO) strain compared to the wild-type (WT).

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both WT and putative KO cell cultures using a standard commercial kit.

  • Primer Design: Design two pairs of PCR primers:

    • Internal Pair: Binds within the coding sequence of the target gene. This pair should produce a product in the WT but not in the KO.

    • Flanking Pair: Binds upstream and downstream of the targeted gene region. This pair will produce a larger product in the WT and a smaller product (or no product, depending on the knockout strategy) in the KO.

  • PCR Amplification:

    • Set up PCR reactions for WT and KO DNA with both primer pairs.

    • Use a standard PCR program with an annealing temperature optimized for the specific primers.

    • Include a no-template control to check for contamination.

  • Gel Electrophoresis:

    • Run the PCR products on a 1-1.5% agarose (B213101) gel.

    • Visualize the DNA bands under UV light. The expected results are shown in the data table below.

  • Sanger Sequencing (Optional but Recommended):

    • Purify the PCR product from the flanking pair reaction in the KO sample.

    • Send the purified product for Sanger sequencing to confirm the precise deletion boundaries.

Protein Validation: Western Blotting

This protocol verifies the absence of the target protein in the KO strain.

  • Protein Extraction: Lyse WT and KO cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE:

    • Load equal amounts of total protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Include a protein ladder to determine molecular weights.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • As a loading control, simultaneously probe with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

Metabolomic Validation: LC-MS/MS Quantification of 2-HB-CoA

This protocol provides a highly sensitive method for quantifying the direct metabolic impact of the knockout.[8][10]

  • Metabolite Extraction:

    • Rapidly quench metabolism by flash-freezing cell pellets in liquid nitrogen.

    • Extract metabolites by adding a cold extraction solution (e.g., 80:20 Methanol:Water) to the cell pellet.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Column: Use a C18 reversed-phase column suitable for polar molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a gradient from low to high organic phase (e.g., 5% to 95% B) over 10-15 minutes to separate the metabolites.

    • Injection Volume: 5-10 µL.

  • MS/MS Detection:

    • Ionization Mode: Use positive ion electrospray ionization (ESI+), as acyl-CoAs are effectively detected in this mode.[11]

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions:

      • This compound: Determine the specific precursor ion (M+H)+ and a stable product ion for quantification.

      • Internal Standard (Optional): Use a stable isotope-labeled or odd-chain acyl-CoA as an internal standard for improved accuracy.

  • Data Analysis:

    • Integrate the peak areas for the 2-HB-CoA MRM transition in both WT and KO samples.

    • Normalize the peak areas to an internal standard (if used) or to the initial sample amount (e.g., cell number or total protein).

    • Compare the normalized abundance between WT and KO groups.

Data Presentation and Expected Results

Clear presentation of quantitative data is essential for comparison. The following tables show hypothetical but expected results from a successful 2-HB-CoA knockout validation.

Table 1: Genotypic Validation via PCR
Sample Primer Pair Expected Band Size Observed Result Conclusion
Wild-TypeInternal~500 bpPresent Gene is intact
KnockoutInternal~500 bpAbsent Gene is deleted
Wild-TypeFlanking~2000 bpPresent Gene is intact
KnockoutFlanking~800 bpPresent Gene is deleted
Table 2: Protein Validation via Western Blot
Sample Target Protein Band Loading Control (GAPDH) Conclusion
Wild-TypePresent at expected MWPresentProtein is expressed
KnockoutAbsent PresentProtein is not expressed
Table 3: Metabolomic Validation via LC-MS/MS
Metabolite Wild-Type (WT) (Relative Abundance ± SD, n=5)Knockout (KO) (Relative Abundance ± SD, n=5)Fold Change (KO/WT) Conclusion
Salicylic Acid (Precursor)1.00 ± 0.158.50 ± 1.20+8.5 Precursor accumulation
This compound 1.00 ± 0.20 < 0.01 (Not Detected) - Target metabolite absent
Downstream Metabolite X1.00 ± 0.25< 0.05 (Not Detected)- Pathway is blocked

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex relationships and processes.

G cluster_pathway Simplified 2-HB-CoA Pathway SalicylicAcid Salicylic Acid TargetEnzyme Target Enzyme (Gene Knocked Out) SalicylicAcid->TargetEnzyme CoA Coenzyme A CoA->TargetEnzyme HB_CoA This compound TargetEnzyme->HB_CoA Synthesis Downstream Downstream Metabolism HB_CoA->Downstream Degradation

Caption: Metabolic pathway involving this compound.

G cluster_workflow Knockout Validation Workflow Start Cell Cultures (WT & KO) DNA gDNA Extraction Start->DNA Protein Protein Extraction Start->Protein Metabolite Metabolite Extraction Start->Metabolite PCR PCR DNA->PCR WB Western Blot Protein->WB LCMS LC-MS/MS Metabolite->LCMS Gel Agarose Gel PCR->Gel Imaging Imaging WB->Imaging Analysis Data Analysis LCMS->Analysis Gel->Analysis Imaging->Analysis Conclusion Validation Conclusion Analysis->Conclusion

Caption: Experimental workflow for knockout validation.

G cluster_logic Logical Outcomes of a Successful Knockout KO Gene is Knocked Out No_mRNA No Target mRNA KO->No_mRNA No_Protein No Target Protein No_mRNA->No_Protein Pathway_Block Metabolic Pathway Blocked No_Protein->Pathway_Block Precursor_Up Precursor (Salicylic Acid) Accumulates Pathway_Block->Precursor_Up Target_Down Target (2-HB-CoA) Disappears Pathway_Block->Target_Down

Caption: Expected logical consequences of the gene knockout.

References

A Comparative Guide to 2-Hydroxybenzoyl-CoA Metabolism in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Hydroxybenzoyl-CoA metabolism across different bacterial strains, supported by experimental data. It is designed to be a valuable resource for researchers in microbiology, biochemistry, and pharmacology.

The metabolism of this compound is a key step in the anaerobic degradation of salicylic (B10762653) acid, a common aromatic compound. This pathway ultimately converts salicylate (B1505791) to benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds, which is then further broken down. In contrast, aerobic degradation of salicylate typically proceeds through a different pathway involving catechol. Understanding the variations in these metabolic routes across different bacteria is crucial for applications in bioremediation, biocatalysis, and drug development.

Comparison of Key Enzymes and Pathways

The anaerobic degradation of 2-hydroxybenzoate to benzoyl-CoA is primarily a two-step process. First, 2-hydroxybenzoate is activated to its coenzyme A thioester, this compound, by the enzyme 2-hydroxybenzoate-CoA ligase. Subsequently, this compound is reductively dehydroxylated to benzoyl-CoA by this compound reductase. Benzoyl-CoA then enters the central benzoyl-CoA pathway, which varies between different bacterial groups.

In contrast, many aerobic bacteria, particularly Pseudomonas species, utilize a different strategy for salicylate degradation. Salicylate is hydroxylated to catechol by salicylate hydroxylase, which is then subject to ring cleavage.

Below is a summary of the key enzymes and their known kinetic parameters in different bacterial strains.

Bacterial StrainPathwayEnzymeSubstrateKmkcatkcat/Km (M-1s-1)
Denitrifying Bacterium Anaerobic Salicylate Degradation2-Hydroxybenzoate-CoA ligase2-HydroxybenzoateData not availableData not availableData not available
This compound reductaseThis compoundData not availableData not availableData not available
Thauera aromatica Anaerobic Benzoate (B1203000) DegradationBenzoate-CoA ligaseBenzoate--High specificity
Benzoate-CoA ligase2-Aminobenzoate--15-fold lower specificity than for benzoate[1]
Benzoyl-CoA reductaseBenzoyl-CoA15 µM (apparent)[2]--
Rhodopseudomonas palustris Anaerobic Benzoate DegradationBenzoate-CoA ligaseBenzoate0.6 - 2 µM[3]--
Benzoate-CoA ligaseATP2 - 3 µM[3]--
Benzoate-CoA ligaseCoenzyme A90 - 120 µM[3]--
Pseudomonas putida G7 Aerobic Salicylate DegradationSalicylate hydroxylase (NahG)SalicylateData not availableData not available>105[4]
Sphingomonas sp. CHY-1 Aerobic Salicylate DegradationSalicylate 1-hydroxylaseSalicylate1.1 ± 0.2 µM[2]0.89 U/mg (Vmax)-
Salicylate 1-hydroxylaseAnthranilate28 ± 6 µM[2]--

Metabolic Pathways

The metabolic pathways for the degradation of salicylate and the subsequent metabolism of benzoyl-CoA differ between anaerobic and aerobic bacteria, and even among different anaerobic species.

Salicylate_Degradation_Pathways cluster_anaerobic Anaerobic Degradation cluster_thauera Thauera aromatica cluster_rhodo Rhodopseudomonas palustris cluster_aerobic Aerobic Degradation Salicylate_an Salicylate (2-Hydroxybenzoate) 2HB-CoA This compound Salicylate_an->2HB-CoA 2-Hydroxybenzoate- CoA ligase BenzoylCoA Benzoyl-CoA 2HB-CoA->BenzoylCoA this compound reductase DienoylCoA_T Cyclohexa-1,5-diene- 1-carboxyl-CoA BenzoylCoA->DienoylCoA_T Benzoyl-CoA reductase DienoylCoA_R Cyclohexa-1,5-diene- 1-carboxyl-CoA BenzoylCoA->DienoylCoA_R Benzoyl-CoA reductase HydroxyenoylCoA_T 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA DienoylCoA_T->HydroxyenoylCoA_T Hydratase RingCleavage_T Ring Cleavage (β-oxidation like) HydroxyenoylCoA_T->RingCleavage_T EnoylCoA_R Cyclohex-1-ene- 1-carboxyl-CoA DienoylCoA_R->EnoylCoA_R Reductase HydroxyacylCoA_R 2-Hydroxycyclohexane- 1-carboxyl-CoA EnoylCoA_R->HydroxyacylCoA_R Hydratase RingCleavage_R Ring Cleavage HydroxyacylCoA_R->RingCleavage_R Salicylate_ae Salicylate Catechol Catechol Salicylate_ae->Catechol Salicylate hydroxylase RingCleavage_ae Ring Cleavage (ortho or meta) Catechol->RingCleavage_ae

Caption: Comparison of anaerobic and aerobic salicylate degradation pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field and can be adapted for specific research needs.

This protocol is for the anaerobic growth of Thauera aromatica with an aromatic compound as the sole carbon source.

Materials:

  • Thauera aromatica strain (e.g., ATCC 700265)

  • ATCC Medium 2050: Thauera aromatica medium[5]

  • Sterile, anoxic Hungate-type tubes or serum vials

  • Gas mixture: 80% N2 and 20% CO2[6]

  • Aromatic substrate stock solution (e.g., 0.5 M sodium benzoate), filter-sterilized

  • Nitrate (B79036) stock solution (e.g., 1.8 M KNO3), filter-sterilized[7]

Procedure:

  • Prepare the basal medium according to the ATCC 2050 formulation.

  • Sparge the medium with the 80% N2 / 20% CO2 gas mixture for at least 30 minutes to make it anoxic.[6]

  • Dispense the anoxic medium into Hungate tubes or serum vials under the same gas atmosphere and autoclave.

  • After cooling, aseptically add the sterile aromatic substrate and nitrate stock solutions to the desired final concentrations (e.g., 5 mM benzoate and 15 mM nitrate).[8] The substrate and nitrate can be continuously fed to maintain a specific molar ratio.[7]

  • Inoculate the medium with a fresh culture of T. aromatica.

  • Incubate at 30°C in the dark.[9] Growth can be monitored by measuring optical density at 600 nm.

This protocol describes the preparation of a cell-free extract from anaerobically grown bacteria for use in enzyme activity measurements.

Materials:

  • Bacterial cell pellet from an anaerobic culture

  • Anaerobic glove box or chamber

  • Sonication buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 2 mM dithiothreitol)

  • Sonicator

  • High-speed refrigerated centrifuge

Procedure:

  • Perform all steps under strictly anoxic conditions in an anaerobic chamber.

  • Harvest bacterial cells from the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with an anoxic buffer and re-centrifuge.

  • Resuspend the cell pellet in a minimal volume of sonication buffer.

  • Disrupt the cells by sonication on ice. Use short bursts to prevent overheating.

  • Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet cell debris and membranes.

  • The resulting supernatant is the cell-free extract. Keep it on ice for immediate use or store it at -80°C under anoxic conditions.

This is an indirect coupled spectrophotometric assay to measure the activity of benzoate-CoA ligase.[10] The formation of AMP is coupled to the oxidation of NADH.

Materials:

  • Cell-free extract

  • Reaction mixture (1 ml final volume):

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl2

    • 1 mM ATP

    • 0.4 mM Coenzyme A

    • 0.4 mM NADH

    • 1 mM phosphoenolpyruvate

    • 0.5 mM benzoic acid (or 2-hydroxybenzoic acid)

    • 1 U myokinase

    • 1 U pyruvate (B1213749) kinase

    • 1.5 U lactate (B86563) dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Combine all components of the reaction mixture except the cell-free extract in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the cell-free extract.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε340 = 6.22 mM-1cm-1).

Enzyme_Assay_Workflow cluster_ligase Benzoate-CoA Ligase Reaction cluster_coupling1 Coupling Reaction 1 cluster_coupling2 Coupling Reaction 2 cluster_readout Readout Reaction Benzoate Benzoate + ATP + CoA BenzoylCoA Benzoyl-CoA + AMP + PPi Benzoate->BenzoylCoA Benzoate-CoA Ligase AMP AMP + ATP BenzoylCoA->AMP ADP1 2 ADP AMP->ADP1 Myokinase ADP2 ADP + PEP ATP_Pyruvate ATP + Pyruvate ADP2->ATP_Pyruvate Pyruvate Kinase Pyruvate_NADH Pyruvate + NADH Lactate_NAD Lactate + NAD+ Pyruvate_NADH->Lactate_NAD Lactate Dehydrogenase Monitor ΔA340nm Monitor ΔA340nm Lactate_NAD->Monitor ΔA340nm

Caption: Workflow for the coupled spectrophotometric assay of Benzoate-CoA ligase.

References

Establishing the Reproducibility of a 2-Hydroxybenzoyl-CoA Enzymatic Assay: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving 2-hydroxybenzoyl-CoA, the ability to reliably and reproducibly quantify this key metabolite is paramount. This guide provides a comprehensive comparison of a potential enzymatic assay for this compound with a robust and highly reproducible analytical method, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS). This comparison is supported by experimental data from analogous acyl-CoA assays to provide a clear understanding of the expected performance of each method.

Comparison of Assay Methodologies

The choice of an assay for this compound depends on various factors, including the required sensitivity, specificity, throughput, and the available instrumentation. While enzymatic assays can offer simplicity and high throughput, HPLC-MS/MS provides superior specificity and reproducibility, making it the gold standard for quantitative analysis of small molecules.

FeatureEnzymatic Assay (Biphenyl Synthase-Based)HPLC-MS/MS
Principle Indirect measurement of this compound consumption by biphenyl (B1667301) synthase (BIS) through the detection of a product or cofactor change.Direct separation and quantification of this compound based on its mass-to-charge ratio.
Specificity Moderate. BIS can also utilize other substrates like benzoyl-CoA, potentially leading to cross-reactivity.[1][2]High. Provides unambiguous identification and quantification of the target molecule.
Sensitivity Potentially high, depending on the detection method (e.g., fluorescence, radioactivity).Very high, with limits of detection in the nanomolar range.[3]
Reproducibility Moderate. Susceptible to variations in enzyme activity, temperature, and pH.High. Intra- and inter-assay coefficients of variation (CVs) are typically low (e.g., 5-10%).[4]
Throughput High. Can be adapted for multi-well plate formats.Moderate to high, depending on the autosampler and run time.
Equipment Spectrophotometer, fluorometer, or scintillation counter.HPLC system coupled with a mass spectrometer.
Cost per Sample Lower, once the enzyme is purified or commercially available.Higher, due to instrument cost and maintenance.
Method Development Requires enzyme purification and characterization, and optimization of assay conditions.Requires optimization of chromatographic separation and mass spectrometric detection parameters.

Experimental Protocols

Enzymatic Assay Protocol (Proposed)

This proposed protocol is based on the activity of biphenyl synthase (BIS) from Sorbus aucuparia, which has been shown to utilize this compound as a substrate.[1] The assay would indirectly measure the consumption of this compound by quantifying the formation of the resulting product. As the reaction with this compound is described as leading to a "derailment product," initial characterization of this product via mass spectrometry would be essential for developing a specific detection method.

Materials:

  • Purified biphenyl synthase (BIS) enzyme

  • This compound (substrate)

  • Malonyl-CoA

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Quenching solution (e.g., 10% trichloroacetic acid)

  • Detection reagents (specific to the derailment product)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, malonyl-CoA, and the sample containing this compound.

  • Initiation: Start the reaction by adding a known amount of purified BIS enzyme.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding the quenching solution.

  • Detection: Quantify the amount of the specific derailment product formed using an appropriate method (e.g., HPLC, spectrophotometry, or fluorometry after derivatization).

  • Calculation: Relate the amount of product formed to the initial concentration of this compound using a standard curve.

HPLC-MS/MS Protocol

This protocol provides a robust and highly reproducible method for the direct quantification of this compound. The methodology is adapted from established protocols for other acyl-CoA species.[4][5]

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile (B52724)

  • Acetonitrile for sample extraction

  • Internal standard (e.g., a stable isotope-labeled version of this compound)

Procedure:

  • Sample Preparation:

    • Homogenize the biological sample in cold acetonitrile containing the internal standard.

    • Centrifuge to pellet proteins and other insoluble material.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Elute the analytes using a gradient of Mobile Phase A and Mobile Phase B.

  • Mass Spectrometric Detection:

    • Ionize the eluting compounds using electrospray ionization (ESI) in negative mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Determine the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Reproducibility Data for Acyl-CoA Assays

Acyl-CoA SpeciesIntra-assay CV (%)Inter-assay CV (%)Reference
Long-chain fatty acyl-CoAs5 - 105 - 6[4]
Acetyl-CoA (standard solutions)< 1-[5]
Acetyl-CoA (biological samples)1 - 3-[5]

CV: Coefficient of Variation

Signaling Pathways and Experimental Workflows

To visualize the context and methodologies described, the following diagrams have been created using the DOT language.

Biphenyl_Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate synthase Salicylic_acid Salicylic acid Isochorismate->Salicylic_acid Isochorismate pyruvate (B1213749) lyase 2_Hydroxybenzoyl_CoA This compound Salicylic_acid->2_Hydroxybenzoyl_CoA Salicylate-CoA ligase Dihydroxybiphenyl 3,5-Dihydroxybiphenyl 2_Hydroxybenzoyl_CoA->Dihydroxybiphenyl Malonyl_CoA Malonyl-CoA Malonyl_CoA->Dihydroxybiphenyl Biphenyl synthase (BIS)

Caption: Biosynthetic pathway leading to 3,5-dihydroxybiphenyl.

Enzymatic_Assay_Workflow start Start reaction_setup Set up reaction mixture (Buffer, Malonyl-CoA, Sample) start->reaction_setup add_enzyme Add Biphenyl Synthase reaction_setup->add_enzyme incubation Incubate at constant temperature add_enzyme->incubation termination Stop reaction with quenching solution incubation->termination detection Quantify derailment product termination->detection end End detection->end

Caption: Workflow for the proposed enzymatic assay.

HPLC_MS_MS_Workflow start Start sample_prep Sample Preparation (Extraction, Centrifugation, Evaporation, Reconstitution) start->sample_prep hplc_separation HPLC Separation (Reversed-phase C18 column) sample_prep->hplc_separation ms_detection Mass Spectrometric Detection (ESI, MRM) hplc_separation->ms_detection quantification Quantification (Peak area ratio vs. standard curve) ms_detection->quantification end End quantification->end

Caption: Workflow for the HPLC-MS/MS assay.

Conclusion

For establishing the reproducibility of a this compound assay, HPLC-MS/MS stands out as the superior method due to its high specificity, sensitivity, and demonstrated low variability for similar analytes. While a biphenyl synthase-based enzymatic assay could potentially be developed for higher throughput screening applications, its reproducibility would need to be rigorously validated against a benchmark method like HPLC-MS/MS. The choice of method will ultimately depend on the specific research question, available resources, and the required level of quantitative accuracy.

References

A Comparative Kinetic Analysis of Enzymes Utilizing 2-Hydroxyaroyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic performance of two distinct enzymes that utilize 2-hydroxyaroyl-CoA substrates: Biphenyl Synthase (BIS) from Malus domestica and Actinobacterial 2-Hydroxyacyl-CoA Lyase (AcHACL) from Actinomycetospora chiangmaiensis. The data presented is derived from peer-reviewed experimental studies to facilitate informed decisions in metabolic engineering, drug discovery, and synthetic biology applications.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the key kinetic parameters for Biphenyl Synthase and Actinobacterial 2-Hydroxyacyl-CoA Lyase with their respective 2-hydroxyaroyl-CoA substrates.

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (s⁻¹·mM⁻¹)Optimal pHOptimal Temperature (°C)
Biphenyl Synthase (BIS2)2-Hydroxybenzoyl-CoANot specified> Benzoyl-CoANot specified7.0-7.535-40
Actinobacterial 2-Hydroxyacyl-CoA Lyase (AcHACL)2-Hydroxyisobutyryl-CoA1201.3117.237

Note: While specific K_m_ and k_cat_ values for BIS2 with this compound were not detailed in the referenced study, the turnover rate was noted to be slightly higher than with benzoyl-CoA.[1]

Mandatory Visualization

Biphenyl Synthase Catalyzed 4-Hydroxycoumarin (B602359) Biosynthesis

Biphenyl_Synthase_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product 2_Hydroxybenzoyl_CoA This compound BIS Biphenyl Synthase (BIS) 2_Hydroxybenzoyl_CoA->BIS Malonyl_CoA Malonyl-CoA Malonyl_CoA->BIS 4_Hydroxycoumarin 4-Hydroxycoumarin BIS->4_Hydroxycoumarin

Caption: Biosynthetic pathway of 4-hydroxycoumarin from this compound.

Experimental Workflow for Enzyme Kinetic Analysis

Kinetic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Purification Enzyme Purification Reaction_Mix Prepare Reaction Mixture Enzyme_Purification->Reaction_Mix Substrate_Prep Substrate Preparation (Varying Concentrations) Substrate_Prep->Reaction_Mix Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Quenching Quench Reaction Incubation->Quenching Detection Product Detection (e.g., HPLC, GC-MS) Quenching->Detection Data_Analysis Data Analysis (Michaelis-Menten Plot) Detection->Data_Analysis Parameter_Determination Determine Km, Vmax, kcat Data_Analysis->Parameter_Determination

Caption: Generalized workflow for determining enzyme kinetic parameters.

Experimental Protocols

Biphenyl Synthase (BIS) Kinetic Assay

Objective: To determine the kinetic parameters of recombinant BIS isoenzymes with this compound as a substrate.

Methodology:

  • Enzyme Expression and Purification: The cDNAs of BIS isoenzymes are cloned into an expression vector and transformed into Escherichia coli. The N-terminally His6-tagged proteins are then purified.[1]

  • Enzyme Assay:

    • Standard assays are performed in a total volume of 500 µL containing 0.1 M potassium phosphate (B84403) buffer (pH 7.0-7.5), 0.1 µM of purified enzyme, varying concentrations of this compound (up to 50 µM), and 60 µM of malonyl-CoA.

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated at the optimal temperature (35-40°C) for a time within the linear range of product formation (e.g., up to 20 minutes).[1]

    • The reaction is stopped, and the product (4-hydroxycoumarin) is extracted.

  • Product Analysis: The enzymatic products are analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.[1]

  • Data Analysis: Initial velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the kinetic parameters.

Actinobacterial 2-Hydroxyacyl-CoA Lyase (AcHACL) Kinetic Assay

Objective: To determine the kinetic parameters of AcHACL for the cleavage of 2-hydroxyisobutyryl-CoA.

Methodology:

  • Enzyme Expression and Purification: The AcHACL gene is cloned into an expression vector and expressed in E. coli. The recombinant protein is purified to homogeneity.[2]

  • Enzyme Assay:

    • The kinetic parameters for the 2-hydroxyisobutyryl-CoA lyase reaction are determined at the optimal conditions of 37°C and pH 7.2.[2]

    • The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.2), 1 mM MgCl₂, 200 µM thiamine (B1217682) pyrophosphate (TPP), a specific concentration of purified AcHACL, and varying concentrations of 2-hydroxyisobutyryl-CoA.[3][4]

    • The reaction is initiated by the addition of the substrate.

    • Samples are taken at several time points during the linear phase of the reaction.

  • Product Analysis: The formation of acetone (B3395972) (a product of the cleavage reaction) is quantified using a discontinuous gas chromatography (GC)-based assay.[3][4] Samples are transferred to headspace GC vials, incubated to stop the reaction, and the headspace is analyzed.[3][4]

  • Data Analysis: The initial reaction rates at different substrate concentrations are determined and fitted to the Michaelis-Menten equation using non-linear regression to calculate K_m_ and k_cat_.[2]

References

Validating the Physiological Relevance of In Vitro 2-Hydroxybenzoyl-CoA Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro findings related to 2-Hydroxybenzoyl-CoA and discusses their physiological relevance. It is intended to assist researchers in designing experiments to validate in vitro data in a physiologically relevant context. This document summarizes key experimental data, details relevant protocols, and provides visual workflows and pathway diagrams to facilitate understanding.

Introduction to this compound

This compound is a key intermediate in the microbial metabolism of aromatic compounds. It is formed from the activation of 2-hydroxybenzoic acid (salicylic acid) and funnels into the central benzoyl-CoA pathway for degradation. Understanding the in vivo fate of this compound is crucial for applications in bioremediation, metabolic engineering, and drug metabolism. While in vitro studies provide valuable mechanistic insights, their physiological relevance must be validated through in vivo experimentation.

Comparison of In Vitro and In Vivo Findings

Direct comparative studies validating in vitro findings for this compound with in vivo data are limited. However, by examining the broader benzoyl-CoA pathway, we can infer the physiological relevance and identify key areas for future research.

Table 1: Comparison of In Vitro and In Vivo Observations for the Benzoyl-CoA Pathway

ParameterIn Vitro FindingsIn Vivo Observations & Physiological Relevance
Enzyme Activity Enzymes of the benzoyl-CoA pathway can be isolated and characterized, revealing substrate specificity and kinetic parameters.Gene expression studies show that the benzoyl-CoA pathway is induced in the presence of aromatic compounds, indicating its importance in their metabolism.
Metabolite Detection Intermediates like this compound can be readily detected and quantified in cell-free extracts or engineered microbial strains.Detection of benzoyl-CoA and downstream metabolites in environmental samples and animal models confirms the activity of this pathway in complex biological systems.
Pathway Flux Isotope labeling studies in vitro can trace the flow of substrates through the pathway.In vivo metabolic flux analysis using techniques like 13C-labeling can quantify the contribution of the benzoyl-CoA pathway to overall cellular metabolism.
Regulation In vitro assays can identify allosteric regulators and transcription factors that control enzyme activity.In vivo studies reveal complex regulatory networks that respond to environmental cues like oxygen availability and the presence of other carbon sources.

Alternative Experimental Models for Validation

Several experimental models can be used to bridge the gap between in vitro findings and their physiological relevance. The choice of model depends on the specific research question.

Table 2: Comparison of Alternative Experimental Models

ModelDescriptionAdvantagesDisadvantages
Cell-Free Systems Purified enzymes or cell extracts.Excellent for mechanistic studies and enzyme characterization.Lacks cellular context and regulatory networks.
Whole-Cell Microbial Cultures Genetically engineered or wild-type microbes.Provides a cellular context with intact metabolic pathways. Good for studying pathway flux and regulation.May not fully recapitulate the complexity of a natural environment or a host organism.
Microcosms/Consortia Mixed microbial communities from environmental samples.More accurately reflects the complexity of natural microbial communities and their interactions.Difficult to control and interpret due to high complexity.
Animal Models Rodent or other animal models.Allows for the study of host-microbe interactions and the systemic effects of metabolites.Ethical considerations and higher cost. Differences in metabolism compared to humans.
Organoid Models 3D cell cultures that mimic the structure and function of an organ.Can provide a more physiologically relevant human model for studying xenobiotic metabolism compared to 2D cell cultures.Still a developing technology with some limitations in fully replicating organ complexity.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This protocol describes the extraction and quantification of this compound from microbial cell cultures.

1. Sample Collection and Quenching:

  • Harvest microbial cells by centrifugation at 4°C.

  • Immediately quench metabolic activity by resuspending the cell pellet in a cold extraction solvent (e.g., 60% methanol (B129727), 0.8 M formic acid).

2. Extraction:

  • Disrupt the cells using bead beating or sonication on ice.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Dry the supernatant under a stream of nitrogen gas.

3. Sample Preparation:

  • Reconstitute the dried extract in a suitable solvent (e.g., 5% methanol in water).

  • Filter the sample through a 0.22 µm filter before analysis.

4. HPLC-MS/MS Analysis:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a low concentration of formic acid.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Standard Curve: Prepare a standard curve using a purified this compound standard to enable absolute quantification.

Enzymatic Assay for this compound Ligase Activity

This protocol measures the activity of the enzyme responsible for the formation of this compound from salicylic (B10762653) acid and Coenzyme A.

1. Reaction Mixture:

  • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Add substrates: salicylic acid, Coenzyme A, and ATP.

  • Add MgCl2 as a cofactor.

2. Enzyme Preparation:

  • Use a purified recombinant enzyme or a cell-free extract from an appropriate microbial strain.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding the enzyme to the reaction mixture.

  • Incubate at the optimal temperature for the enzyme (e.g., 30°C).

4. Reaction Termination and Analysis:

  • Stop the reaction at various time points by adding a quenching solution (e.g., perchloric acid).

  • Analyze the formation of this compound using HPLC-MS/MS as described in the protocol above.

5. Data Analysis:

  • Calculate the initial reaction velocity from the linear phase of product formation over time.

  • Determine kinetic parameters (Km and Vmax) by varying the substrate concentrations.

Visualizations

Benzoyl_CoA_Pathway cluster_peripheral Peripheral Pathways cluster_central Central Benzoyl-CoA Pathway Aromatic_Compounds Aromatic Compounds Salicylic_Acid Salicylic Acid (2-Hydroxybenzoic Acid) Aromatic_Compounds->Salicylic_Acid Degradation 2_Hydroxybenzoyl_CoA This compound Salicylic_Acid->2_Hydroxybenzoyl_CoA Activation (CoA Ligation) Benzoyl_CoA Benzoyl-CoA 2_Hydroxybenzoyl_CoA->Benzoyl_CoA Reductive Dehydroxylation Ring_Reduction Ring Reduction Benzoyl_CoA->Ring_Reduction Ring_Cleavage Ring Cleavage Ring_Reduction->Ring_Cleavage Central_Metabolism Central Metabolism (e.g., TCA Cycle) Ring_Cleavage->Central_Metabolism

Caption: The central benzoyl-CoA pathway for aromatic compound degradation.

Experimental_Workflow In_Vitro_Study In Vitro Study (e.g., Cell-Free System) Hypothesis Formulate Hypothesis about In Vivo Function In_Vitro_Study->Hypothesis Model_Selection Select Appropriate In Vivo Model (e.g., Microbial Culture, Animal Model) Hypothesis->Model_Selection In_Vivo_Experiment In Vivo Experiment (e.g., Isotope Labeling, Gene Expression Analysis) Model_Selection->In_Vivo_Experiment Data_Analysis Comparative Data Analysis (In Vitro vs. In Vivo) In_Vivo_Experiment->Data_Analysis Validation Validation of Physiological Relevance Data_Analysis->Validation

Caption: Experimental workflow for validating in vitro findings in a physiological context.

Model_Comparison Models Experimental Models Cell_Free Cell-Free Systems Models->Cell_Free High Control Low Complexity Whole_Cell Whole-Cell Cultures Models->Whole_Cell Cellular Context Microcosms Microcosms Models->Microcosms Environmental Relevance Animal_Models Animal Models Models->Animal_Models Systemic Effects Organoids Organoids Models->Organoids Human Relevance

A Comparative Analysis of Aerobic and Anaerobic Degradation of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The microbial degradation of aromatic compounds is a cornerstone of biogeochemical cycles and a focal point for bioremediation and biocatalysis research. Among these, the metabolism of 2-hydroxybenzoic acid (salicylate) and its activated form, 2-hydroxybenzoyl-CoA, presents a fascinating dichotomy between aerobic and anaerobic strategies. This guide provides an objective comparison of these two distinct metabolic routes, supported by available experimental data and detailed methodologies for key enzymatic assays.

Contrasting Metabolic Strategies: Oxygen-Dependent vs. Oxygen-Independent Degradation

The fundamental difference between the aerobic and anaerobic degradation of this compound lies in the initial strategy for destabilizing the aromatic ring. Aerobic pathways utilize molecular oxygen as a co-substrate to hydroxylate and cleave the ring, whereas anaerobic pathways employ a reductive approach to overcome the aromaticity before hydrolytic ring opening.

Aerobic Degradation: In the presence of oxygen, the degradation of 2-hydroxybenzoic acid is initiated by the enzyme salicylate (B1505791) hydroxylase . This flavoprotein monooxygenase catalyzes the decarboxylative hydroxylation of salicylate to produce catechol .[1][2][3] Catechol then serves as a central intermediate that is funneled into either the ortho- or meta-cleavage pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[3][4][5][6]

Anaerobic Degradation: Under anoxic conditions, 2-hydroxybenzoic acid is first activated to its coenzyme A thioester, This compound , by 2-hydroxybenzoate-CoA ligase in an ATP-dependent reaction.[7] Subsequently, This compound reductase catalyzes the reductive dehydroxylation of this compound to benzoyl-CoA .[7] Benzoyl-CoA is a key central intermediate in the anaerobic degradation of numerous aromatic compounds and is further metabolized via the benzoyl-CoA degradation pathway . This pathway involves the reduction of the aromatic ring, followed by a series of reactions analogous to β-oxidation, to yield aliphatic products that can enter central metabolism.[1][2][8][9][10]

Quantitative Comparison of Degradation Pathways

FeatureAerobic Degradation (via Salicylate)Anaerobic Degradation (via this compound)
Key Initial Enzyme Salicylate Hydroxylase2-Hydroxybenzoate-CoA Ligase & this compound Reductase
Ring Destabilization Oxygen-dependent hydroxylation and decarboxylationReductive dehydroxylation and subsequent ring reduction
Central Intermediate CatecholBenzoyl-CoA
Oxygen Requirement ObligatoryStrict absence of oxygen
Electron Acceptors O₂Nitrate, sulfate, Fe(III), or CO₂ (depending on the organism)
Theoretical ATP Yield HigherLower
Degradation Rate Generally fasterGenerally slower

Table 1: High-level comparison of aerobic and anaerobic degradation of 2-hydroxybenzoic acid/2-hydroxybenzoyl-CoA.

Theoretical ATP Yield

A precise calculation of the net ATP yield for the complete degradation of this compound is complex and depends on the specific organism and the subsequent pathways for the metabolism of the resulting intermediates. However, a theoretical comparison can be made based on the degradation of the central intermediate, benzoate (B1203000).

PathwayNet ATP Yield per mole of BenzoateReference
Aerobic Degradation ~17-18 ATPGeneral estimation based on complete oxidation of acetyl-CoA and succinyl-CoA from the catechol pathway.
Anaerobic Degradation (Denitrifying Conditions) ~12-15 ATPEstimation based on the benzoyl-CoA pathway coupled to denitrification.
Anaerobic Degradation (Fermentative Conditions) ~0.33 ATP[2]

Table 2: Theoretical ATP yield from the complete degradation of benzoate under different conditions. The activation of benzoate to benzoyl-CoA in the anaerobic pathway consumes the equivalent of 2 ATP.[11] The subsequent reduction of the benzoyl-CoA ring also requires ATP in many facultative anaerobes.[1][2][8] In contrast, the aerobic pathway generates a significantly higher amount of ATP through oxidative phosphorylation.

Experimental Protocols

Aerobic Pathway: Salicylate Hydroxylase Assay

This protocol is based on the spectrophotometric measurement of the decrease in NADH absorbance at 340 nm as it is consumed during the conversion of salicylate to catechol.[12]

Materials:

  • Spectrophotometer with UV capabilities

  • Cuvettes

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Salicylate solution (10 mM in water)

  • NADH solution (10 mM in buffer)

  • Purified salicylate hydroxylase

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 880 µL of 50 mM potassium phosphate buffer (pH 7.5)

    • 100 µL of 10 mM salicylate solution

    • 10 µL of 10 mM NADH solution

  • Incubate the mixture at the desired temperature (e.g., 25°C or 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of a suitable dilution of the purified salicylate hydroxylase.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.

Anaerobic Pathway: 2-Hydroxybenzoate-CoA Ligase Assay

This assay measures the formation of this compound, which can be monitored spectrophotometrically. A more sensitive method involves coupling the release of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

  • Anaerobic chamber or glove box

  • Spectrophotometer

  • Anaerobic cuvettes

  • Tris-HCl buffer (100 mM, pH 7.8), made anaerobic by sparging with N₂

  • MgCl₂ solution (100 mM)

  • ATP solution (100 mM)

  • Coenzyme A (CoA) solution (10 mM)

  • 2-Hydroxybenzoic acid solution (10 mM)

  • Purified 2-hydroxybenzoate-CoA ligase

Procedure (Direct Spectrophotometric Assay):

  • Work within an anaerobic chamber.

  • Prepare a reaction mixture in an anaerobic cuvette containing:

    • 850 µL of anaerobic 100 mM Tris-HCl buffer (pH 7.8)

    • 10 µL of 100 mM MgCl₂

    • 20 µL of 100 mM ATP

    • 10 µL of 10 mM CoA

    • 100 µL of 10 mM 2-hydroxybenzoic acid

  • Establish a baseline reading at a wavelength where this compound absorbs maximally (this needs to be determined empirically, but is often around 300-330 nm).

  • Initiate the reaction by adding a small volume of purified 2-hydroxybenzoate-CoA ligase.

  • Monitor the increase in absorbance over time.

  • The activity can be calculated if the molar extinction coefficient of this compound is known.

Anaerobic Pathway: this compound Reductase Assay

This assay spectrophotometrically follows the oxidation of a reduced artificial electron donor, such as reduced methyl viologen.

Materials:

  • Anaerobic chamber or glove box

  • Spectrophotometer

  • Anaerobic cuvettes

  • Potassium phosphate buffer (100 mM, pH 7.0), made anaerobic

  • Methyl viologen solution (100 mM)

  • Sodium dithionite (B78146) solution (freshly prepared, ~100 mM in anaerobic buffer)

  • This compound solution (10 mM)

  • Purified this compound reductase

Procedure:

  • Work within an anaerobic chamber.

  • In an anaerobic cuvette, add:

    • 900 µL of anaerobic 100 mM potassium phosphate buffer (pH 7.0)

    • 10 µL of 100 mM methyl viologen

  • Reduce the methyl viologen by adding small aliquots of the sodium dithionite solution until a stable, dark blue color is achieved, corresponding to an absorbance of ~1.0-1.5 at 600 nm.

  • Add 50 µL of 10 mM this compound to the cuvette.

  • Initiate the reaction by adding a small volume of purified this compound reductase.

  • Monitor the decrease in absorbance at 600 nm, which corresponds to the oxidation of reduced methyl viologen.

  • Calculate the enzyme activity using the molar extinction coefficient of reduced methyl viologen at 600 nm (13,600 M⁻¹cm⁻¹).

Visualizing the Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the key steps in the aerobic and anaerobic degradation of this compound.

Aerobic_Degradation_of_2_Hydroxybenzoyl_CoA cluster_aerobic Aerobic Pathway 2-Hydroxybenzoic_acid 2-Hydroxybenzoic acid (Salicylate) Catechol Catechol 2-Hydroxybenzoic_acid->Catechol Salicylate Hydroxylase (O₂, NADH -> NAD⁺, CO₂) Ring_Cleavage_Products Ring Cleavage Products Catechol->Ring_Cleavage_Products Catechol 1,2-Dioxygenase (ortho) or Catechol 2,3-Dioxygenase (meta) TCA_Cycle_Intermediates TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle_Intermediates Further Metabolism

Caption: Aerobic degradation of 2-hydroxybenzoic acid.

Anaerobic_Degradation_of_2_Hydroxybenzoyl_CoA cluster_anaerobic Anaerobic Pathway 2-Hydroxybenzoic_acid 2-Hydroxybenzoic acid 2-Hydroxybenzoyl_CoA This compound 2-Hydroxybenzoic_acid->2-Hydroxybenzoyl_CoA 2-Hydroxybenzoate-CoA Ligase (ATP, CoA -> AMP, PPi) Benzoyl_CoA Benzoyl_CoA 2-Hydroxybenzoyl_CoA->Benzoyl_CoA This compound Reductase (2[H]) Reduced_Ring_Intermediates Reduced Ring Intermediates Benzoyl_CoA->Reduced_Ring_Intermediates Benzoyl-CoA Reductase (ATP-dependent) Aliphatic_Products Aliphatic Products (e.g., 3-Hydroxypimelyl-CoA) Reduced_Ring_Intermediates->Aliphatic_Products Ring Opening & β-Oxidation-like steps Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Aliphatic_Products->Central_Metabolism Further Metabolism

References

Comparative Analysis of 2-Hydroxybenzoyl-CoA Reaction Products and a Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic reaction products of 2-Hydroxybenzoyl-CoA and its structural isomers, with a focus on the reactions catalyzed by Biphenyl (B1667301) Synthase (BIS). Detailed experimental protocols and data are presented to aid in the structural confirmation of these products.

Introduction to Hydroxybenzoyl-CoA Metabolism

Hydroxybenzoyl-CoA isomers serve as important intermediates in the metabolism of various aromatic compounds. While they share a common benzoyl-CoA core, the position of the hydroxyl group significantly influences their metabolic fate and the enzymatic products formed. This guide focuses on the enzymatic processing of this compound and compares its reactivity and products with its parent molecule, benzoyl-CoA, and its other isomers, 3- and 4-Hydroxybenzoyl-CoA.

Enzymatic Conversion by Biphenyl Synthase: A Comparative Analysis

Biphenyl Synthase (BIS) is a type III polyketide synthase that plays a key role in the biosynthesis of biphenyl phytoalexins in certain plants.[1] The preferred substrate for BIS is benzoyl-CoA, which undergoes a condensation reaction with three molecules of malonyl-CoA to form 3,5-dihydroxybiphenyl (B3428892).[1] However, when this compound (also known as salicoyl-CoA) is provided as a substrate, the reaction takes a different course.

The "Derailment" Reaction of this compound

In the presence of this compound, BIS catalyzes a "derailment" reaction, which involves a single decarboxylative condensation with one molecule of malonyl-CoA. This reaction leads to the formation of a distinct product, 4-hydroxycoumarin (B602359), instead of a biphenyl compound.[2] This altered reactivity highlights the profound influence of the ortho-hydroxyl group on the catalytic mechanism of BIS.

Alternative Substrates: 3- and 4-Hydroxybenzoyl-CoA

In contrast to the direct utilization of this compound by BIS, the 3- and 4-hydroxy isomers are generally not direct substrates for this enzyme to produce alternative polyketide products. Instead, they are typically channeled into other metabolic pathways. For instance, 4-Hydroxybenzoyl-CoA can be reductively dehydroxylated to benzoyl-CoA by 4-hydroxybenzoyl-CoA reductase, which then enters the standard benzoyl-CoA metabolic pathway.[3] Similarly, 3-Hydroxybenzoyl-CoA can be reduced by benzoyl-CoA reductase.[4]

Quantitative Comparison of Biphenyl Synthase Activity

The substrate preference of Biphenyl Synthase is quantitatively demonstrated by its kinetic parameters. The following table summarizes the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the reactions with benzoyl-CoA and this compound.

SubstrateProductKm (µM)kcat (min-1)kcat/Km (M-1s-1)
Benzoyl-CoA3,5-Dihydroxybiphenyl17.91.21117
This compound4-HydroxycoumarinNot specifiedNot specifiedNot specified

Data sourced from a study on Malus domestica Biphenyl Synthase (MdBIS1 and MdBIS3). While specific Km and kcat values for this compound were not provided in the cited source, the study notes that both MdBIS1 and MdBIS3 were active with this substrate.

Experimental Protocols

Enzymatic Synthesis of Reaction Products

This protocol describes a general method for the enzymatic synthesis of 3,5-dihydroxybiphenyl and 4-hydroxycoumarin using Biphenyl Synthase.

Materials:

  • Recombinant Biphenyl Synthase (BIS)

  • Benzoyl-CoA or this compound (starter substrates)

  • [2-14C]Malonyl-CoA (extender substrate)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Ethyl acetate (B1210297)

  • Acetic acid

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 15 µM of the starter CoA ester (benzoyl-CoA or this compound), and 56 µM [2-14C]malonyl-CoA.

  • Initiate the reaction by adding approximately 10 µg of purified recombinant BIS protein. The total reaction volume is typically 100 µL.

  • Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 20% acetic acid.

  • Extract the reaction products by adding 200 µL of ethyl acetate and vortexing.

  • Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer.

  • Concentrate the ethyl acetate extract to dryness under a stream of nitrogen.

  • Redissolve the residue in a small volume of ethyl acetate.

  • Spot the dissolved products onto a silica (B1680970) gel TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol).

  • Visualize the radioactive products using a phosphorimager or by scraping the silica gel bands and quantifying the radioactivity using a scintillation counter.

Purification of 4-Hydroxycoumarin

The synthesized 4-hydroxycoumarin can be purified using standard chromatographic techniques.

Procedure:

  • Scale up the enzymatic reaction from the previous protocol.

  • After extraction with ethyl acetate, evaporate the solvent to obtain the crude product.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Apply the dissolved sample to a silica gel column.

  • Elute the column with a gradient of a non-polar to a polar solvent system (e.g., hexane:ethyl acetate).

  • Collect fractions and monitor by TLC to identify the fractions containing 4-hydroxycoumarin.

  • Pool the pure fractions and evaporate the solvent to obtain purified 4-hydroxycoumarin.

Structure Confirmation: Visualization of Products

The structures of the enzymatic products can be confirmed using various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Reaction Product of this compound: 4-Hydroxycoumarin
  • 1H NMR: The proton NMR spectrum of 4-hydroxycoumarin typically shows characteristic signals for the aromatic protons and a singlet for the proton at the C3 position.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic carbons.

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the mass of 4-hydroxycoumarin (C9H6O3, M.W. = 162.14 g/mol ).

Reaction Product of Benzoyl-CoA: 3,5-Dihydroxybiphenyl
  • 1H NMR: The proton NMR spectrum of 3,5-dihydroxybiphenyl will show signals corresponding to the aromatic protons of the two phenyl rings.

  • 13C NMR: The carbon NMR spectrum will display signals for the hydroxyl-substituted carbons and the other aromatic carbons.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of 3,5-dihydroxybiphenyl (C12H10O2, M.W. = 186.21 g/mol ).

Signaling Pathways and Experimental Workflow Diagrams

Biphenyl Synthase Reaction Pathways

Biphenyl_Synthase_Pathways cluster_benzoyl_coa Benzoyl-CoA Pathway cluster_2_hydroxybenzoyl_coa This compound Pathway Benzoyl-CoA Benzoyl-CoA BIS BIS Benzoyl-CoA->BIS Preferred Substrate 3x Malonyl-CoA 3x Malonyl-CoA 3x Malonyl-CoA->BIS 3,5-Dihydroxybiphenyl 3,5-Dihydroxybiphenyl BIS->3,5-Dihydroxybiphenyl Standard Product This compound This compound BIS_derail BIS This compound->BIS_derail Alternative Substrate 1x Malonyl-CoA 1x Malonyl-CoA 1x Malonyl-CoA->BIS_derail 4-Hydroxycoumarin 4-Hydroxycoumarin BIS_derail->4-Hydroxycoumarin Derailment Product

Caption: Enzymatic pathways of Biphenyl Synthase with different substrates.

Experimental Workflow for Product Analysis

Experimental_Workflow Enzymatic_Reaction Enzymatic Reaction (BIS + Substrate + Malonyl-CoA) Extraction Ethyl Acetate Extraction Enzymatic_Reaction->Extraction Purification Column Chromatography Extraction->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation NMR NMR Spectroscopy (1H, 13C) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS

Caption: General workflow for the synthesis, purification, and analysis of reaction products.

Conclusion

The structural confirmation of reaction products of this compound reveals a fascinating example of enzymatic derailment. Biphenyl Synthase, which typically produces biphenyls from benzoyl-CoA, generates 4-hydroxycoumarin from the ortho-hydroxylated substrate. This guide provides the necessary comparative data and experimental protocols to aid researchers in studying these reactions and confirming the identity of the resulting products. Understanding these alternative metabolic pathways is crucial for advancements in drug development and the study of plant secondary metabolism.

References

A Comparative Guide to the Detection of 2-Hydroxybenzoyl-CoA: An Evaluation of Current and Emerging Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 2-Hydroxybenzoyl-CoA is crucial for understanding its role in various metabolic pathways and as a potential therapeutic target. This guide provides a comparative analysis of established and novel methodologies applicable to the detection of this compound, with supporting data from studies on analogous acyl-Coenzyme A compounds.

Due to a lack of direct benchmark studies for this compound, this guide extrapolates data from well-documented methods for other short-chain acyl-CoAs. The principles and experimental workflows are broadly applicable and provide a strong foundation for selecting the most appropriate method for your research needs. The primary methods reviewed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and enzymatic assays.

Data Presentation: A Comparative Analysis of Detection Methods

The selection of an appropriate detection method hinges on factors such as sensitivity, specificity, and the complexity of the biological matrix. The following table summarizes the quantitative performance of methods commonly used for acyl-CoA analysis.

MethodAnalyte(s)Limit of Detection (LOD)Coefficient of Variation (CV)Recovery RateReference
HPLC-UV CoA, Acetyl-CoA>10-fold lower than previous HPLC methods<1% for standards, 1-3% for biological samples95-97%[1][2]
UHPLC-ESI-MS/MS Acyl-CoAs (C2 to C20)1-5 fmolNot specified90-111%[3]
LC-MS Acyl-CoAsNot detected in 1 mg liver extract with current setupNot specifiedNot specified[4]
Fluorometric Enzymatic Kit (PicoProbe™) Acetyl-CoAComparable to LC-MS based assaysNot specifiedNot specified[5]
Colorimetric ELISA Kit Acetyl-CoADid not produce interpretable resultsNot specifiedNot specified[5]

Experimental Protocols: Methodologies for Acyl-CoA Detection

Detailed experimental protocols are essential for the successful implementation and reproducibility of any detection method. Below are summaries of typical protocols for HPLC-UV and LC-MS based analyses of acyl-CoAs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and relatively simple approach for the quantification of CoA and its derivatives.[1][2]

Sample Preparation:

  • Homogenize tissue or cell samples in a suitable buffer.

  • Deproteinize the sample, often using perchloric acid (PCA).

  • Neutralize the deproteinized extract.

  • Centrifuge to remove precipitated proteins.

  • Filter the supernatant before injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of two mobile phases is common, for example:

  • Detection: UV absorbance is monitored at 259 nm.

Identity Confirmation: The identity of the peaks corresponding to specific CoA derivatives can be confirmed by enzymatic reactions. For instance, the addition of a specific enzyme that consumes the target molecule should lead to a corresponding decrease in the peak area.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its variants, such as LC-MS/MS and high-resolution mass spectrometry (LC-HRMS), provide high sensitivity and specificity, making them ideal for detecting low-abundance acyl-CoAs in complex biological matrices.[4][5][6]

Sample Preparation:

  • Extract acyl-CoAs from tissues or cells using a cold solvent mixture, such as methanol supplemented with acetic acid, to ensure the stability of more hydrophobic long-chain acyl-CoAs.[7]

  • Consider using glass vials instead of plastic to minimize signal loss and improve sample stability.[6]

  • Incorporate stable isotope-labeled internal standards for accurate quantification.[5]

LC-MS Analysis:

  • Liquid Chromatography: A reverse-phase liquid chromatography (RPLC) method is commonly employed for the separation of short to medium-chain acyl-CoAs.[4] For a comprehensive analysis of a wider range of acyl-CoAs, a combination of reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be used.[3]

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for detection. Acyl-CoAs often exhibit a characteristic neutral loss of adenosine (B11128) diphosphate, which can be used for multiple reaction monitoring (MRM) in targeted analyses.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and principles relevant to the detection of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Sample Biological Sample (Tissue/Cells) Extraction Extraction (e.g., Methanol/Acetic Acid) Sample->Extraction Deproteinization Deproteinization (e.g., PCA) Extraction->Deproteinization Neutralization Neutralization Deproteinization->Neutralization Filtration Filtration/Centrifugation Neutralization->Filtration Separation Separation (HPLC/UHPLC) Filtration->Separation Detection Detection (UV or MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

General experimental workflow for acyl-CoA analysis.

Simplified principles of HPLC-UV and LC-MS detection.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 2-Hydroxybenzoyl-CoA with the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of similar compounds, this compound should be handled with care to avoid potential health effects.

Recommended PPE:

  • Eye Protection: Safety glasses or goggles (European standard - EN 166) should be worn to protect against potential eye irritation.[1]

  • Hand Protection: Chemical-resistant gloves are necessary to prevent skin contact and potential irritation.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn to prevent skin exposure.[1]

Hazard Identification and Classification

Based on the data for analogous compounds, this compound is anticipated to present the following hazards. This information should be clearly communicated on all waste container labels.

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Skin Irritation Category 2[1][2][3]H315: Causes skin irritation.[2][3]
Eye Irritation Category 2A[1][2][3]H319: Causes serious eye irritation.[2][3]
Respiratory Irritation Specific target organ toxicity - single exposure (Category 3)[1][2][3]H335: May cause respiratory irritation.[2][3]
Aquatic Hazard Harmful to aquatic life with long lasting effects.[3]H412: Harmful to aquatic life with long lasting effects.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.

  • Segregate solid waste from liquid waste.

2. Solid Waste Collection:

  • Carefully sweep or scoop any solid this compound, avoiding the creation of dust.[3]

  • Place the collected solid into a clean, dry, and properly labeled hazardous waste container with a secure lid.[4]

3. Liquid Waste Collection (Solutions):

  • Collect any solutions containing this compound in a designated, leak-proof hazardous waste container.

  • Do not pour any solutions containing this compound down the drain, as it is harmful to aquatic life.[3][4]

4. Contaminated Labware and PPE:

  • Dispose of all contaminated items, such as gloves, pipette tips, and paper towels, in a designated solid hazardous waste container.

5. Decontamination of Empty Containers:

  • Triple rinse empty containers that held this compound with a suitable solvent.

  • Collect the rinsate as hazardous liquid waste.

  • After thorough decontamination, deface the original label and dispose of the container as regular trash, if permitted by your institution's EHS.

6. Labeling and Storage:

  • Clearly label all hazardous waste containers with "Hazardous Waste" and the full chemical name: "this compound".[4]

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[2][4]

7. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3]

  • Complete all required waste disposal forms as provided by your EHS office.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Area Work in a Ventilated Area (Fume Hood) Solid Collect Solid Waste (Avoid Dust Generation) Area->Solid Liquid Collect Liquid Waste (Solutions & Rinsate) Contaminated Collect Contaminated Labware Container Use Labeled, Sealed Hazardous Waste Containers Contaminated->Container Label Label with 'Hazardous Waste' and Full Chemical Name Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Waste Pickup Store->EHS Documentation Complete Waste Disposal Forms EHS->Documentation

Caption: Workflow for the safe disposal of this compound.

This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all laboratory personnel adhere to the specific protocols and regulations established by their institution's Environmental Health and Safety department to ensure a safe and compliant working environment.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Hydroxybenzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized biochemical reagents such as 2-Hydroxybenzoyl-CoA. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment and build unwavering trust in safe laboratory practices.

Hazard Identification and Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, ensuring protection from potential exposure.

Personal Protective Equipment (PPE) Specifications Purpose
Eye Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.To protect eyes from splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact with the chemical.
Body Protection A laboratory coat or gown.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated.To prevent inhalation of dust or aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of the compound. The following step-by-step guide outlines the key procedures.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly sealed.[2]

Preparation of Solutions
  • Controlled Environment : All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Preventing Dust : Handle the solid material carefully to avoid the generation of dust.

  • Solvent Selection : Use the appropriate solvent as specified in your experimental protocol.

Handling and Use in Experiments
  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

  • Avoid Contamination : Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]

  • Spill Management : In the event of a spill, follow established laboratory procedures for chemical cleanup. Small spills of solid material should be carefully swept up to avoid creating dust and placed in a designated waste container.

Disposal Plan

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused this compound Treat as hazardous chemical waste. Collect in a clearly labeled, sealed, and appropriate waste container. Arrange for disposal through a licensed chemical waste disposal company.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid chemical waste in a designated, labeled container.
Contaminated Solutions Collect in a labeled, sealed container for liquid hazardous waste. Do not pour down the drain.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected as liquid hazardous waste. After decontamination, the container can be disposed of as regular lab glass or plastic, with the label defaced.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound, providing a clear visual guide for laboratory personnel.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal a Receiving & Inspection b Secure Storage a->b c Weighing in Fume Hood b->c d Solution Preparation c->d e Experimental Use d->e f Spill Management e->f g Collect Solid Waste e->g h Collect Liquid Waste e->h i Decontaminate Glassware e->i j Licensed Waste Disposal g->j h->j i->j

Safe handling workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely incorporate this compound into their workflows, fostering a culture of safety and responsibility within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.